molecular formula C14H13F4N3O3S B13849508 Flusulfinam

Flusulfinam

货号: B13849508
分子量: 379.33 g/mol
InChI 键: PWQIRGHRDYHXJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Flusulfinam is a novel amide-structured herbicide developed for post-emergence control of annual weeds in rice fields. It has been proven effective against key problematic weeds such as barnyardgrass ( Echinochloa crus-galli ), crabgrass ( Digitaria sanguinalis ), and Chinese sprangletop ( Leptochloa chinensis ), while demonstrating safety for both japonica and indica rice varieties . Its primary value for researchers lies in its specific and potent action mechanism as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the tyrosine degradation pathway, essential for the biosynthesis of plastoquinone and tocopherols. By inhibiting HPPD, this compound disrupts homogentisate formation, leading to a depletion of plastoquinone, which is vital for carotenoid production. This disruption results in the characteristic bleaching of mesophyll cells and ultimately plant mortality . Studies confirm that application of this compound leads to a significant decrease in carotenoid and chlorophyll content in susceptible weeds . Its inhibitory efficacy against recombinant Arabidopsis thaliana HPPD has been reported to be approximately 16-fold higher than that of the well-known HPPD-inhibiting herbicide mesotrione . Furthermore, this compound is a chiral compound due to a chiral sulfur atom in its sulfinyl group, with the technical material being a mixture of its (R)- and (S)- enantiomers . Research indicates that the herbicidal activity and environmental fate are enantioselective. The R-enantiomer is identified as the more biologically active isomer and exhibits lower toxicity to aquatic organisms like Danio rerio larvae and Selenastrum capricornutum compared to the S-enantiomer . Molecular docking analyses reveal that this compound binds to the active site of HPPD through bidentate coordination with the Fe²⁺ ion via the nitrogen atom of the oxadiazole ring and the oxygen atom of the amide group, forming a stable complex . This detailed understanding of its mechanism makes this compound a valuable tool for fundamental research on HPPD inhibition and for the development of new herbicidal agents with analogous structures and modes of action .

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C14H13F4N3O3S

分子量

379.33 g/mol

IUPAC 名称

2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-propylsulfinyl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H13F4N3O3S/c1-3-6-25(23)11-9(14(16,17)18)5-4-8(10(11)15)12(22)19-13-21-20-7(2)24-13/h4-5H,3,6H2,1-2H3,(H,19,21,22)

InChI 键

PWQIRGHRDYHXJS-UHFFFAOYSA-N

规范 SMILES

CCCS(=O)C1=C(C=CC(=C1F)C(=O)NC2=NN=C(O2)C)C(F)(F)F

产品来源

United States

Foundational & Exploratory

Flusulfinam's Mechanism of Action on HPPD Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfinam is a novel, potent, and selective herbicide that targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine catabolic pathway of plants. Its unique amide structure and chiral nature confer high efficacy against a range of problematic weeds in rice cultivation. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound on the HPPD enzyme, supported by quantitative data, detailed experimental protocols, and visual representations of the key interactions and pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of HPPD inhibitors and the development of new herbicidal agents.

Introduction

This compound is a post-emergence herbicide recognized for its excellent control of annual weeds in rice fields, including barnyardgrass (Echinochloa crus-galli), crabgrass (Digitaria sanguinalis), and Chinese sprangletop (Leptochloa chinensis), while maintaining a high degree of safety for both japonica and indica rice varieties[1]. Its herbicidal activity stems from the specific and potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[1]. HPPD is a non-heme Fe(II)-dependent oxygenase that plays a pivotal role in the tyrosine degradation pathway, catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA)[1]. HGA is an essential precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are vital for photosynthesis and antioxidant defense in plants[1].

By inhibiting HPPD, this compound disrupts the production of HGA, leading to a cascade of downstream effects. The depletion of plastoquinone, a crucial cofactor for the enzyme phytoene (B131915) desaturase, results in the inhibition of carotenoid biosynthesis[1]. This disruption of carotenoid production leads to the characteristic bleaching of mesophyll cells in susceptible plants, ultimately causing mortality[1].

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory efficacy of this compound against the HPPD enzyme has been quantified through various in vitro studies. A key finding is that this compound exhibits significantly higher potency compared to the well-established HPPD-inhibiting herbicide, mesotrione.

Table 1: Comparative Inhibitory Efficacy against Arabidopsis thaliana HPPD (AtHPPD)

CompoundRelative Inhibitory Efficacy vs. Mesotrione
This compound~16-fold higher[1]

This compound is a chiral molecule, with the technical material being a mixture of its (R)- and (S)-enantiomers. Research has demonstrated that the herbicidal activity is enantioselective, with the R-(+)-enantiomer being the more biologically active isomer[1].

Table 2: Enantioselective Activity of this compound

EnantiomerRelative Activity vs. Racemic Mixture (against target weeds)
R-(+)-flusulfinam1.4 to 3.1 times more active[1]

Further studies have elucidated the specific inhibitory potency of each enantiomer against wild-type Arabidopsis thaliana HPPD (AtHPPD) and a site-directed mutant, MutQ293H.

Table 3: Inhibitory Potency (IC₅₀) of this compound Enantiomers on Wild-Type and Mutated AtHPPD

EnzymeR-flusulfinam IC₅₀ (mg/L)S-flusulfinam IC₅₀ (mg/L)
Wild-Type AtHPPD0.52[1]1.93[1]
Mutated AtHPPD (MutQ293H)0.73[1]0.11[1]

Molecular Mechanism of Action and Binding Site Interaction

Molecular docking and dynamics studies have provided valuable insights into the binding mode of this compound within the active site of the HPPD enzyme.

Binding Mode

This compound binds to the active site of HPPD through a bidentate coordination with the essential Fe²⁺ ion[1]. This interaction involves the nitrogen atom of the oxadiazole ring and the oxygen atom of the amide group of the this compound molecule[1]. This stable complex formation effectively blocks the substrate, 4-hydroxyphenylpyruvate (HPPA), from accessing the active site, thereby inhibiting the enzymatic reaction.

Key Amino Acid Interactions and Enantioselectivity

The enantioselectivity of this compound's inhibitory activity is attributed to specific interactions with amino acid residues within the HPPD active site. The Gln293 residue in Arabidopsis thaliana HPPD has been identified as playing a crucial role in this differential inhibition[1].

Molecular docking analyses have revealed that the R-(+)-enantiomer forms a more stable and energetically favorable complex with the wild-type enzyme compared to the S-(-)-enantiomer. The mutation of Gln293 to Histidine (MutQ293H) reverses this enantioselectivity, with the S-(-)-enantiomer becoming the more potent inhibitor of the mutated enzyme[1]. This strongly suggests that the Gln293 residue is a key determinant of the stereospecific binding of this compound.

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Flusulfinam_Binding_Site This compound Binding Site in HPPD cluster_HPPD_Active_Site HPPD Active Site cluster_this compound This compound (R-enantiomer) Fe2 Fe²⁺ Gln293 Gln293 His_other Other Histidine Residues His_other->Fe2 Glu_other Other Glutamate Residues Glu_other->Fe2 Flusulfinam_structure Flusulfinam_structure->Gln293 Stereospecific Interaction (Hydrogen Bonding/van der Waals) Oxadiazole_N Oxadiazole_N->Fe2 Coordination Bond Amide_O Amide_O->Fe2 Coordination Bond

Caption: Molecular interaction of this compound with the HPPD active site.

Signaling Pathway of HPPD Inhibition

The inhibition of HPPD by this compound initiates a biochemical cascade that ultimately leads to plant death. The following diagram illustrates this signaling pathway.

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HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Blocked This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Tocopherol Tocopherol Biosynthesis HGA->Tocopherol PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Carotenoids Carotenoid Biosynthesis PDS->Carotenoids Inhibited Phytoene Phytoene Phytoene->PDS Substrate Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photooxidation Photooxidation Chlorophyll->Photooxidation Leads to Bleaching Bleaching Photooxidation->Bleaching PlantDeath Plant Death Bleaching->PlantDeath

Caption: Signaling pathway of HPPD inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound on the HPPD enzyme.

Recombinant HPPD Expression and Purification

Objective: To produce a sufficient quantity of pure and active HPPD enzyme for in vitro inhibition assays.

Protocol Outline:

  • Gene Cloning: The gene encoding for HPPD (e.g., from Arabidopsis thaliana) is cloned into a suitable expression vector, often with a purification tag such as a polyhistidine (His)-tag.

  • Transformation: The expression vector is transformed into a suitable bacterial host, typically E. coli (e.g., BL21(DE3) strain).

  • Protein Expression: The bacterial culture is grown to an optimal density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.

  • Purification: The His-tagged HPPD is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).

HPPD Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound and its enantiomers against the purified HPPD enzyme.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate), the purified HPPD enzyme, and a cofactor (ascorbic acid).

  • Inhibitor Addition: Varying concentrations of this compound (or its enantiomers) are added to the reaction mixture. A control with no inhibitor is also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPPA).

  • Detection of Product Formation: The formation of the product, homogentisate (HGA), is monitored over time. This can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength or through a coupled enzyme assay.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the binding of this compound.

Protocol Outline:

  • Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution (e.g., Gln293His) into the HPPD gene.

  • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the wild-type HPPD expression vector as a template.

  • Template Removal: The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.

  • Protein Expression and Purification: The mutated HPPD enzyme is expressed and purified using the protocol described in section 5.1.

  • Inhibition Assay: The inhibitory potency of this compound and its enantiomers against the mutated enzyme is determined as described in section 5.2.

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Experimental_Workflow start Start recombinant_protein Recombinant HPPD Expression & Purification start->recombinant_protein molecular_docking Molecular Docking & Dynamics Simulation start->molecular_docking sitedirected_mutagenesis Site-Directed Mutagenesis (e.g., Gln293His) recombinant_protein->sitedirected_mutagenesis inhibition_assay HPPD Inhibition Assay (IC₅₀ Determination) recombinant_protein->inhibition_assay sitedirected_mutagenesis->inhibition_assay data_analysis Data Analysis & Interpretation inhibition_assay->data_analysis molecular_docking->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound's mechanism.

Conclusion

This compound is a highly effective HPPD-inhibiting herbicide with a well-defined mechanism of action. Its potent and selective inhibition of the HPPD enzyme disrupts the vital carotenoid biosynthesis pathway in susceptible weeds, leading to their demise. The chiral nature of this compound, with the R-(+)-enantiomer exhibiting superior activity, highlights the specificity of its interaction with the enzyme's active site. The identification of the Gln293 residue as a key determinant of this enantioselectivity provides a molecular basis for its potent herbicidal effects. This in-depth understanding of this compound's mechanism of action at the molecular level is crucial for the rational design and development of next-generation herbicides with improved efficacy and crop safety profiles. The experimental protocols and data presented in this guide offer a solid foundation for further research in this important area of agricultural science.

References

Flusulfinam: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Flusulfinam is a novel, post-emergence herbicide notable for its efficacy in controlling a range of annual weeds in rice cultivation. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Structure and Identifiers

This compound is a chiral molecule, with the technical product being a mixture of the (R)- and (S)-enantiomers.[1] The R-(+)-enantiomer has been identified as the more biologically active isomer.[2]

IdentifierValue
IUPAC Name 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propylsulfinyl)-4-(trifluoromethyl)benzamide[3]
CAS Name 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-(3-propylsulfinyl)-4-(trifluoromethyl)benzamide[3]
CAS Number 2428458-82-4[3]
Molecular Formula C₁₄H₁₃F₄N₃O₃S[4]
SMILES CCCS(=O)c1c(F)ccc(c1C(F)(F)F)C(=O)Nc1oc(C)nn1[4]

Physicochemical Properties

PropertyValue
Molecular Weight 379.33 g/mol [4]
Melting Point Data not publicly available
Boiling Point Data not publicly available
Water Solubility Data not publicly available
pKa Data not publicly available
Vapor Pressure Data not publicly available
Henry's Law Constant Data not publicly available

Biological and Pharmacological Properties

This compound is a potent herbicide that acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] This enzyme is a key component in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants.[6] Inhibition of HPPD disrupts the formation of homogentisate, a precursor to these vital compounds.[6] The subsequent depletion of plastoquinone interferes with the carotenoid biosynthesis pathway, leading to the degradation of chlorophyll (B73375) and resulting in the characteristic bleaching symptoms observed in susceptible plants.[6][7]

Enantioselective Bioactivity

This compound exhibits enantioselectivity in its herbicidal activity, with the R-(+)-enantiomer being significantly more potent than the S-(-)-enantiomer.

EnantiomerBioactivity
R-(+)-Flusulfinam Higher herbicidal efficacy; the more active isomer.[2]
S-(-)-Flusulfinam Lower herbicidal efficacy.[2]
Racemic Mixture Herbicidal activity is a composite of the two enantiomers.

Signaling Pathway of HPPD Inhibition by this compound

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_downstream Biosynthesis Pathways Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA Catalysis Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching Chlorophyll->Bleaching Degradation HPPD HPPD Enzyme This compound This compound This compound->HPPD Inhibition

Caption: HPPD Inhibition Signaling Pathway by this compound.

Experimental Protocols

Enantioselective Separation of this compound by Chiral HPLC

A common method for the separation of this compound enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8] A detailed protocol is outlined below:

1. Instrumentation and Materials:

  • HPLC system equipped with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OX-RH).[1]

  • Racemic this compound standard.

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water).

2. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of acetonitrile and water. The exact ratio should be optimized to achieve the best resolution.

  • Flow Rate: Typically around 1.0 mL/min, but can be adjusted to optimize separation.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[9]

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Prepare a series of dilutions from the stock solution for calibration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the prepared sample onto the column.

  • Record the chromatogram and identify the peaks corresponding to the R-(+)- and S-(-)-enantiomers based on their retention times.

  • Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve.

In Vitro HPPD Inhibition Assay

The inhibitory activity of this compound on the HPPD enzyme can be determined using an in vitro assay.[10]

1. Materials:

  • Recombinant HPPD enzyme.

  • 4-hydroxyphenylpyruvate (HPPA) substrate.

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).[11]

  • This compound (and its individual enantiomers if desired).

  • Microplate reader.

2. Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the assay buffer, the recombinant HPPD enzyme, and the different concentrations of this compound.

  • Initiate the enzymatic reaction by adding the HPPA substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product, homogentisate.[11]

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

Experimental Workflow for Chiral HPLC Separation

HPLC_Workflow Start Start SamplePrep Sample Preparation (Dissolve & Filter this compound) Start->SamplePrep HPLCSetup HPLC System Setup (Chiral Column, Mobile Phase) SamplePrep->HPLCSetup Equilibration Column Equilibration HPLCSetup->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for Chiral HPLC Separation of this compound.

Synthesis of this compound

The synthesis of this compound involves two key chemical transformations: the formation of the 1,3,4-oxadiazole (B1194373) ring and the construction of the amide bond that links the heterocyclic and aromatic portions of the molecule.[8]

Logical Relationship Diagram for this compound Synthesis

Synthesis_Logic Precursors Aromatic & Heterocyclic Precursors OxadiazoleFormation Formation of 1,3,4-Oxadiazole Ring Precursors->OxadiazoleFormation AmideBondFormation Amide Bond Formation Precursors->AmideBondFormation This compound This compound OxadiazoleFormation->this compound AmideBondFormation->this compound

Caption: Logical Relationship of Key Reactions in this compound Synthesis.

Conclusion

This compound is a significant recent addition to the portfolio of herbicides for rice cultivation. Its mode of action as a potent inhibitor of the HPPD enzyme is well-characterized, and the stereoselectivity of its biological activity presents opportunities for the development of more refined and effective herbicidal formulations. While a comprehensive public dataset on its physicochemical properties is currently lacking, the available information on its chemical structure, biological mechanism, and analytical methodologies provides a solid foundation for further research and development in the field of agrochemicals.

References

The Discovery and Synthetic Pathway of Flusulfinam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfinam is a novel, chiral amide herbicide that has demonstrated significant efficacy in controlling a range of annual weeds in rice cultivation.[1][2] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine degradation pathway necessary for plastoquinone (B1678516) and tocopherol biosynthesis in plants.[3] This inhibition leads to the disruption of carotenoid production, resulting in the characteristic bleaching of plant tissues and eventual plant death.[3] This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, experimental protocols for its evaluation, and a summary of its biological activity.

Discovery and Development

This compound (Code Name: QYR601) was developed by Qingdao Kingagroot Crop Science Groups Co., Ltd. as a new generation HPPD-inhibiting herbicide. It is effective for the post-emergence control of problematic weeds such as barnyardgrass (Echinochloa crus-galli), crabgrass (Digitaria sanguinalis), and Chinese sprangletop (Leptochloa chinensis), while exhibiting excellent safety for both japonica and indica rice varieties.[3] A key feature of this compound is its chiral center at the sulfur atom, existing as two enantiomers, R-(+)- and S-(-)-flusulfinam. Research has shown that the R-enantiomer is the more biologically active isomer against target weeds.[1][4]

Synthesis Pathway

While a detailed, step-by-step experimental protocol for the entire synthesis of this compound is not available in the public domain from a single source, a plausible multi-step synthesis pathway can be constructed based on established organic chemistry principles and published methods for analogous compounds and key intermediates. The synthesis can be logically divided into the preparation of three key fragments followed by their assembly.

Diagram of the Proposed Synthesis Pathway:

Flusulfinam_Synthesis cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment C Synthesis cluster_D Final Assembly A1 Propionaldehyde A_reagent Reduction A1->A_reagent A2 Propane-1-thiol B_reagent1 Thiolation A2->B_reagent1 A_reagent->A2 B1 2-Fluoro-4-(trifluoromethyl)benzoic acid B1->B_reagent1 B2 2-Fluoro-3-(propylthio)-4-(trifluoromethyl)benzoic acid B_reagent2 Oxidation B2->B_reagent2 B3 2-Fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid (Activated Acid) B_reagent3 Activation (e.g., SOCl2) B3->B_reagent3 B_reagent1->B2 B_reagent2->B3 D_reagent Amide Coupling B_reagent3->D_reagent C1 2-Acetylhydrazinecarboxamide (B8813209) C_reagent Cyclization (e.g., POCl3) C1->C_reagent C2 5-Methyl-1,3,4-oxadiazol-2-amine (B1270889) C2->D_reagent C_reagent->C2 D1 This compound D_reagent->D1

Caption: Proposed multi-step synthesis pathway for this compound.

Synthesis of 2-Fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid (Activated)

A detailed protocol for the synthesis of this specific benzoic acid derivative is not publicly available. However, a general approach can be inferred from related syntheses:

  • Thiolation of 2-Fluoro-4-(trifluoromethyl)benzoic acid: The starting material, 2-fluoro-4-(trifluoromethyl)benzoic acid, can be synthesized via methods such as the Grignard reaction with 2-bromo-5-fluorotrifluoromethylbenzene followed by carboxylation. The propylthio group is then introduced at the 3-position. This can be achieved through a nucleophilic aromatic substitution reaction with propane-1-thiol in the presence of a suitable base.

  • Oxidation to the Sulfoxide (B87167): The resulting 2-fluoro-3-(propylthio)-4-(trifluoromethyl)benzoic acid is then selectively oxidized to the corresponding sulfoxide (sulfinyl) derivative. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Activation of the Carboxylic Acid: For the subsequent amide coupling, the carboxylic acid is typically activated. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine

Experimental Protocol:

  • Materials: 2-Acetylhydrazinecarboxamide, phosphorus oxychloride (POCl₃), dimethoxyethane, water, ethyl acetate (B1210297), sodium carbonate.

  • Procedure:

    • Suspend 2-acetylhydrazinecarboxamide (1.17 g, 9.99 mmol) in dimethoxyethane (23 mL).

    • Add phosphorus oxychloride (1.68 g, 10.96 mmol) to the suspension.

    • Stir the reaction mixture at 70°C for 2 hours.

    • After the reaction is complete, remove the solvent by distillation under reduced pressure.

    • To the residue, add water (10 mL) and ethyl acetate (100 mL).

    • Adjust the pH of the aqueous phase to 8 by adding sodium carbonate.

    • Extract the resulting mixed solution with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Distill off the solvent to obtain 5-methyl-1,3,4-oxadiazol-2-amine as a white solid (Yield: 0.50 g).[5]

Final Amide Coupling

The final step is the coupling of the activated 2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid with 5-methyl-1,3,4-oxadiazol-2-amine. This is a standard amide bond formation reaction.

General Procedure:

  • The activated benzoic acid derivative (e.g., the acyl chloride) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • 5-Methyl-1,3,4-oxadiazol-2-amine is added to the solution, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the generated HCl.

  • The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • The final product, this compound, is then isolated and purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.

Biological Signaling Pathway and Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] HPPD is a key enzyme in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[3] HGA is a precursor for the synthesis of plastoquinone and tocopherols (B72186) (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound triggers a cascade of events:

  • The conversion of HPPA to HGA is blocked.

  • The lack of HGA leads to a deficiency in plastoquinone.

  • The absence of the plastoquinone cofactor inhibits phytoene desaturase activity.

  • This disruption in the carotenoid biosynthesis pathway leads to the accumulation of phytoene and a reduction in carotenoids and chlorophyll (B73375).

  • The lack of carotenoids, which protect chlorophyll from photo-oxidation, results in the characteristic bleaching of plant tissues, ultimately leading to plant death.[3]

Diagram of the HPPD Inhibition Signaling Pathway:

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA This compound This compound This compound->HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Bleaching Bleaching & Plant Death Phytoene_Desaturase->Bleaching Inhibition leads to Phytoene Phytoene Phytoene->Phytoene_Desaturase Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Chlorophyll_Protection->Bleaching

Caption: Mechanism of action of this compound via HPPD inhibition.

Experimental Protocols

In Vitro HPPD Inhibition Assay

This assay determines the concentration of this compound required to inhibit the activity of the HPPD enzyme by 50% (IC50).

Diagram of the HPPD Inhibition Assay Workflow:

HPPD_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - HPPD Enzyme - HPPA Substrate - this compound dilutions - Assay Buffer Start->Prep_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add this compound dilutions - Add HPPD Enzyme Prep_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add HPPA Substrate Pre_incubation->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., spectrophotometrically) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro HPPD inhibition assay.

Protocol:

  • Materials: Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana), 4-hydroxyphenylpyruvate (HPPA), this compound, assay buffer (e.g., HEPES buffer pH 7.0), L-ascorbic acid, FeSO₄, homogentisate 1,2-dioxygenase (HGD), spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, L-ascorbic acid, FeSO₄, and HGD.

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture in a microplate. Include a control with no inhibitor.

    • Add the recombinant HPPD enzyme to all wells and pre-incubate.

    • Initiate the reaction by adding the substrate, HPPA.

    • Monitor the formation of maleylacetoacetate (the product of the HGD-catalyzed reaction) by measuring the increase in absorbance at a specific wavelength (e.g., 320 nm) over time using a spectrophotometer.

    • Calculate the initial reaction rates for each this compound concentration.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Whole-Plant Herbicidal Efficacy Assay (Dose-Response)

This assay evaluates the herbicidal effectiveness of this compound on whole plants and determines the dose required to cause a 50% reduction in plant growth (GR50) or fresh weight (EC50).

Diagram of the Whole-Plant Assay Workflow:

Whole_Plant_Assay Start Start Plant_Growth Grow Target Weed Species to a Specific Growth Stage (e.g., 3-4 leaf stage) Start->Plant_Growth Application Apply this compound (Post-emergence spray) Plant_Growth->Application Herbicide_Prep Prepare Serial Dilutions of this compound Herbicide_Prep->Application Incubation Incubate Plants in Controlled Environment Application->Incubation Assessment Assess Herbicidal Effect: - Visual Injury Rating - Measure Fresh/Dry Weight Incubation->Assessment Data_Analysis Data Analysis: - Calculate % Growth Reduction - Determine GR50/EC50 Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a whole-plant dose-response herbicide efficacy assay.

Protocol:

  • Materials: Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis), potting soil, pots, this compound formulation, sprayer, controlled environment growth chamber or greenhouse.

  • Procedure:

    • Sow weed seeds in pots and grow them under controlled conditions (e.g., temperature, light, humidity) until they reach a specific growth stage (e.g., 3-4 leaves).

    • Prepare a series of dilutions of the this compound formulation to be tested.

    • Apply the different doses of this compound to the plants as a post-emergence spray using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

    • Return the treated plants to the controlled environment and observe them over a set period (e.g., 14-21 days).

    • Assess the herbicidal effect by visually rating the plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete death) and/or by harvesting the above-ground biomass and measuring the fresh or dry weight.

    • Calculate the percentage of growth reduction for each dose relative to the untreated control.

    • Determine the GR50 or EC50 value by fitting the dose-response data to a suitable regression model.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound and its enantiomers.

Table 1: Herbicidal Activity of this compound and its Enantiomers against Common Weeds

CompoundWeed SpeciesParameterValue (mg/L)Reference
R-(+)-FlusulfinamEchinochloa crus-galliEC501.80[6]
S-(-)-FlusulfinamEchinochloa crus-galliEC5030.15[6]
Racemic this compoundEchinochloa crus-galliEC505.61[6]
R-(+)-FlusulfinamDigitaria sanguinalisEC5015.75[6]
S-(-)-FlusulfinamDigitaria sanguinalisEC5032.32[6]
Racemic this compoundDigitaria sanguinalisEC5021.91[6]
This compoundEchinochloa crus-galliGR500.15 - 19.39 g a.i. ha⁻¹[4]
This compoundLeptochloa chinensisGR507.82 - 49.92 g a.i. ha⁻¹[4]

Table 2: Degradation Half-life (T₁/₂) of this compound Enantiomers in Soil

EnantiomerConditionSoil SourceHalf-life (days)Reference
R-(+)-FlusulfinamAnaerobicAnhui46.2[1]
S-(-)-FlusulfinamAnaerobicAnhui63.0[1]
R-(+)-FlusulfinamAerobicAnhui57.8[7]
S-(-)-FlusulfinamAerobicAnhui40.8[7]
R-(+)-FlusulfinamIn rice plant-5.50[5]
S-(-)-FlusulfinamIn rice plant-5.06[5]

Conclusion

This compound is a potent, chiral HPPD-inhibiting herbicide with significant potential for weed management in rice. Its discovery and development represent an important advancement in agrochemical science. The R-(+)-enantiomer has been identified as the more active isomer, highlighting the importance of stereochemistry in its herbicidal activity. The detailed synthesis pathway, while not fully published in a single protocol, can be logically deduced from established chemical reactions. The well-understood mechanism of action, coupled with detailed protocols for its evaluation, provides a solid foundation for further research and development in this area. The quantitative data on its efficacy and environmental fate are crucial for its responsible and effective use in agriculture. This technical guide serves as a comprehensive resource for professionals in the field, enabling a deeper understanding of this novel herbicide.

References

Flusulfinam: A Novel Amide-Structured Herbicide for Rice Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Flusulfinam is a novel, post-emergence herbicide with a unique amide structure, developed for the selective control of a broad spectrum of annual grasses and broadleaf weeds in rice. Its primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway. This inhibition leads to the characteristic bleaching of susceptible weeds, followed by necrosis and death. This compound exhibits excellent crop safety in both japonica and indica rice varieties. Notably, it possesses a chiral center, with the R-(+)-enantiomer demonstrating significantly higher herbicidal activity than the S-(-)-enantiomer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mode of action, synthesis, efficacy, and experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a chiral herbicide, with the technical grade material typically being a mixture of its R-(+) and S-(-) enantiomers.[1][2] The R-(+)-enantiomer is the more biologically active isomer.

PropertyValueReference
IUPAC Name 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propane-1-sulfinyl)-4-(trifluoromethyl)benzamide[2]
CAS Registry No. 2428458-82-4[2]
Chemical Formula C14H13F4N3O3S[2]
Molecular Weight 395.33 g/mol [2]
Chirality Contains a chiral sulfur atom, existing as R-(+) and S-(-) enantiomers.
Recommended Application Rate 60-120 g a.i./ha[3]

Mode of Action: Inhibition of HPPD

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][4] HPPD is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[5] Homogentisate is a precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are essential for carotenoid biosynthesis and protection against oxidative damage.[5]

By inhibiting HPPD, this compound disrupts the production of these vital compounds, leading to a cascade of effects in susceptible plants:

  • Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the carotenoid biosynthesis pathway. Its depletion leads to the accumulation of phytoene.

  • Carotenoid Inhibition: The disruption of the carotenoid biosynthesis pathway results in the loss of pigments that protect chlorophyll (B73375) from photo-oxidation.

  • Bleaching and Necrosis: The unprotected chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and eventual death of the weed.[4]

Molecular docking studies have revealed that this compound binds to the active site of the HPPD enzyme.[4] The nitrogen atom of the oxadiazole ring and the oxygen atom of the amide group engage in bidentate coordination with the Fe2+ ion in the enzyme's active site, forming a stable complex.[4]

This compound Mode of Action Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Tocopherol Tocopherol Synthesis (Vitamin E) Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photo-oxidation without protection

This compound's inhibition of the HPPD enzyme disrupts the carotenoid biosynthesis pathway.

Efficacy and Crop Safety

This compound provides effective post-emergence control of a wide range of problematic weeds in rice fields, including barnyardgrass (Echinochloa crus-galli), Chinese sprangletop (Leptochloa chinensis), and crabgrass (Digitaria sanguinalis).[3][6] It demonstrates excellent selectivity and is safe for both japonica and indica rice varieties.[3][6]

Weed SpeciesControl Efficacy (%)Reference
Echinochloa crus-galli (Barnyardgrass)90-99%[3]
Leptochloa chinensis (Chinese sprangletop)90-99%[3]
Digitaria sanguinalis (Crabgrass)90-99%[3]
Broadleaf Weeds (seedling stage)90-99%[3]
Sedges90-99%[3]
Rice VarietySafetyReference
japonicaHigh[3][6]
indicaHigh[3][6]

Experimental Protocols

Chemical Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound involves two key steps: the formation of the 1,3,4-oxadiazole (B1194373) ring and the construction of the amide bond. The following is a representative protocol based on the synthesis of similar N-(5-methyl-1,3,4-oxadiazol-2-yl) amide herbicides.

This compound Synthesis Workflow Start Starting Materials: - 2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid - 2-amino-5-methyl-1,3,4-oxadiazole Coupling Amide Bond Formation (e.g., using a coupling agent like DCC or EDC) Start->Coupling Reaction Reaction in an inert solvent (e.g., Dichloromethane or THF) at room temperature. Coupling->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification This compound This compound Purification->this compound

A plausible synthetic workflow for this compound.

Materials:

  • 2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid

  • 2-amino-5-methyl-1,3,4-oxadiazole

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

  • Dissolve 2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DCM.

  • Add 2-amino-5-methyl-1,3,4-oxadiazole (1 equivalent) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

In Vitro HPPD Inhibition Assay

This protocol is based on a high-throughput fluorescent screening assay.[3]

Materials:

  • Recombinant HPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA

  • Cofactor/Quenching Solution: Freshly prepared solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in 100% DMSO.

  • In the 96-well plate, add 2 µL of the this compound dilutions to the test wells. Add 2 µL of DMSO to the control wells.

  • Add 50 µL of Assay Buffer to all wells.

  • Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution) to all wells.

  • Mix gently and incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the HPP substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation/Emission ~320/400 nm) every minute for 30-60 minutes.

  • Calculate the rate of the enzymatic reaction from the linear initial velocity of the fluorescence increase.

  • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Weed Control Efficacy and Crop Safety Field Trial

This protocol is based on the general principles outlined in the EPPO standards for conducting efficacy evaluation trials.[2]

Experimental Design:

  • Trial Location: Select a site with a uniform and representative weed population and soil type.

  • Plot Size: Minimum of 10 m² per plot.

  • Replicates: At least 4 replicates for each treatment.

  • Treatments:

    • Untreated control

    • This compound at the recommended rate (e.g., 90 g a.i./ha)

    • This compound at twice the recommended rate (for crop safety assessment)

    • A commercial standard herbicide for comparison.

  • Application: Apply treatments at the 2-4 leaf stage of the weeds using a calibrated backpack sprayer.

Assessments:

  • Weed Control Efficacy: Visually assess the percentage of weed control at 7, 14, and 28 days after treatment (DAT) compared to the untreated control.

  • Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).

  • Yield: At crop maturity, harvest the rice from a central area of each plot and determine the grain yield.

Enantiomer Separation and Analysis

This protocol utilizes chiral High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OX-RH)

  • Mobile phase: Acetonitrile and water mixture

  • This compound standard

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Set the HPLC column temperature and mobile phase flow rate.

  • Inject the standard solution into the HPLC system.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • The two enantiomers, R-(+)- and S-(-)-Flusulfinam, will be separated and eluted at different retention times.

Soil Degradation Study

This protocol is based on OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

Procedure:

  • Collect soil from representative agricultural fields.

  • Treat the soil samples with a known concentration of this compound.

  • Incubate the soil samples under controlled aerobic or anaerobic conditions at a constant temperature.

  • At specified time intervals, collect soil subsamples.

  • Extract this compound and its potential metabolites from the soil using an appropriate solvent.

  • Analyze the extracts by HPLC or LC-MS/MS to determine the concentration of the parent compound and its degradation products.

  • Calculate the dissipation half-life (DT50) of this compound in the soil.

Resistance Management

To delay the development of herbicide resistance, it is crucial to incorporate this compound into an integrated weed management program. Key strategies include:

  • Rotation of Herbicides: Avoid the repeated use of herbicides with the same mode of action. Rotate this compound with herbicides from different chemical classes.

  • Tank Mixtures: Use this compound in tank mixtures with other effective herbicides that have different modes of action.

  • Cultural Practices: Employ cultural practices such as crop rotation, tillage, and water management to reduce weed pressure.

Conclusion

This compound represents a significant advancement in weed management for rice cultivation. Its novel amide structure, potent HPPD-inhibiting activity, and excellent crop safety make it a valuable tool for farmers. The enantioselective nature of its bioactivity, with the R-(+)-enantiomer being more potent, opens avenues for the development of more refined and environmentally friendly herbicide formulations. Understanding the detailed technical aspects of its chemistry, mode of action, and performance, as outlined in this guide, is crucial for its effective and sustainable use in agriculture and for guiding future research in herbicide development.

References

The Biological Activity Spectrum of Flusulfinam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfinam is a novel, post-emergence herbicide demonstrating high efficacy in controlling a range of annual weeds prevalent in rice cultivation.[1][2] Its mechanism of action is rooted in the potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This inhibition disrupts the tyrosine degradation pathway, leading to a cascade of biochemical events that culminate in plant mortality.[3] this compound is a chiral molecule, with its enantiomers exhibiting differential bioactivity and toxicity profiles.[4][5] This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, target spectrum, and quantitative efficacy. It also outlines the experimental protocols used to elucidate its biological functions and visualizes the key pathways and experimental workflows.

Mechanism of Action: Inhibition of HPPD and Disruption of Carotenoid Biosynthesis

The primary molecular target of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway.[1][3] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[5] HGA is an essential precursor for the synthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[6]

This compound binds to the active site of the HPPD enzyme, preventing the formation of HGA.[3] Molecular docking studies have revealed that this compound forms a stable complex with the Fe²⁺ ion at the enzyme's active site through bidentate coordination involving the nitrogen atom of its oxadiazole ring and the oxygen atom of the amide group.[1]

The depletion of HGA has a profound downstream effect on the carotenoid biosynthesis pathway. Plastoquinone, a product of the HGA pathway, is a vital cofactor for the enzyme phytoene (B131915) desaturase (PDS).[3][5] PDS is responsible for the desaturation of phytoene, a key step in the formation of carotenoids. The absence of plastoquinone inhibits PDS activity, leading to an accumulation of phytoene and a subsequent decrease in carotenoid and chlorophyll (B73375) levels.[1][3] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching symptoms observed in treated plants, followed by growth cessation and death.[6]

The addition of HGA to plants treated with this compound has been shown to rescue chlorophyll content, confirming that the inhibition of HGA production is the primary mode of action.[1]

This compound Mechanism of Action Figure 1: Signaling Pathway of this compound's Herbicidal Activity cluster_tyrosine Tyrosine Catabolism Pathway cluster_carotenoid Carotenoid Biosynthesis Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Precursor for Tocopherols Tocopherols HGA->Tocopherols Precursor for PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor for Phytoene Phytoene Phytoene->PDS Carotenoids Carotenoids PDS->Carotenoids Bleaching Bleaching PDS->Bleaching Inhibition leads to Chlorophyll Protection Chlorophyll Protection Carotenoids->Chlorophyll Protection GGPP Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY PSY->Phytoene This compound This compound This compound->HPPD Inhibits Plant Death Plant Death HPPD_Inhibition_Assay_Workflow Figure 2: Workflow for HPPD Enzyme Inhibition Assay start Start prepare_mix Prepare Reaction Mixture (Buffer, HGD, HPPD) start->prepare_mix add_inhibitor Add this compound (Test Group) prepare_mix->add_inhibitor add_control Add Vehicle (Control Group) prepare_mix->add_control initiate_reaction Initiate Reaction with HPP Substrate add_inhibitor->initiate_reaction add_control->initiate_reaction measure_absorbance Monitor Absorbance at 320 nm initiate_reaction->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate compare_rates Compare Rates of Test and Control Groups calculate_rate->compare_rates calculate_ic50 Calculate IC50 compare_rates->calculate_ic50 end End calculate_ic50->end

References

The Herbicidal Action of Flusulfinam on Weeds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusulfinam is a novel amide-structured herbicide developed for the post-emergence control of a wide spectrum of annual weeds in rice fields.[1][2] It has demonstrated high efficacy against problematic grasses such as barnyardgrass (Echinochloa crus-galli), Chinese sprangletop (Leptochloa chinensis), and crabgrass (Digitaria sanguinalis), as well as various broadleaf weeds and sedges.[2][3][4] Notably, this compound exhibits excellent safety for both japonica and indica rice varieties.[5] This technical guide provides a comprehensive overview of the herbicidal action of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action of this compound is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[6] HGA is a crucial precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[7]

By inhibiting HPPD, this compound disrupts the formation of HGA, leading to a cascade of downstream effects:

  • Depletion of Plastoquinone: Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase (PDS), which is involved in the carotenoid biosynthesis pathway. The absence of plastoquinone inhibits PDS activity.

  • Accumulation of Phytoene: The inhibition of PDS leads to the accumulation of its substrate, phytoene.[5]

  • Inhibition of Carotenoid Biosynthesis: The disruption of the carotenoid biosynthesis pathway results in a significant decrease in the levels of carotenoids.[5]

  • Chlorophyll (B73375) Degradation and Bleaching: Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the leaves of susceptible weeds.[5]

  • Plant Death: The ultimate consequence of this biochemical disruption is the cessation of photosynthesis and other vital processes, leading to the death of the weed.[2]

This mechanism of action places this compound in the HPPD inhibitor class of herbicides, which are known for their bleaching symptoms on target weeds.[6]

Enantioselectivity of this compound

This compound is a chiral molecule, existing as two enantiomers: R-(+)-flusulfinam and S-(-)-flusulfinam. Research has demonstrated that the herbicidal activity is enantioselective, with the R-(+)-enantiomer being the more biologically active isomer against target weeds.[3] Studies have shown that the bioactivity of R-(+)-flusulfinam is 1.4 to 3.1 times higher than that of the racemic mixture against Echinochloa crus-galli and Digitaria sanguinalis.[3]

Quantitative Data on Herbicidal Efficacy

The efficacy of this compound has been quantified in numerous studies, primarily through the determination of the Growth Reduction 50 (GR50) value, which is the herbicide dose required to cause a 50% reduction in plant growth (typically measured as fresh or dry weight).

Table 1: GR50 Values of this compound for Echinochloa crus-galli Populations in China.[2]
Population CodeProvince/RegionGR50 (g a.i. ha-1)
ECHCG-1Anhui2.54
ECHCG-2Anhui3.15
ECHCG-3Anhui4.87
ECHCG-4Fujian1.23
ECHCG-5Fujian0.15
.........
ECHCG-39Zhejiang19.39
Baseline Sensitivity (GR50b) - 6.48

Note: This table presents a selection of the full dataset available in the cited literature. The complete table includes data for 39 populations.

Table 2: GR50 Values of this compound for Leptochloa chinensis Populations in China.[2]
Population CodeProvince/RegionGR50 (g a.i. ha-1)
LEFCH-1Anhui10.23
LEFCH-2Anhui12.54
LEFCH-3Anhui15.87
LEFCH-4Fujian7.82
LEFCH-5Fujian9.54
.........
LEFCH-43Zhejiang49.92
Baseline Sensitivity (GR50b) - 22.38

Note: This table presents a selection of the full dataset available in the cited literature. The complete table includes data for 43 populations.

Table 3: Susceptibility of Other Weed Species to this compound
Weed SpeciesCommon NameSusceptibilityRecommended Application Rate (g a.i. ha-1)
Digitaria sanguinalisCrabgrassHigh60-120[2]
Cyperus difformisSmallflower Umbrella SedgeHigh60-120[1][2]
Fimbristylis miliaceaGlobe FringerushHigh60-120[2]
Monochoria vaginalisHeartshape False PickerelweedHigh60-120[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the herbicidal action of this compound.

HPPD Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput screening assay for HPPD inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on the HPPD enzyme.

Principle: The enzymatic activity of HPPD is monitored by measuring the increase in fluorescence resulting from the formation of the product, homogentisate (HGA), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP). An inhibitor will reduce the rate of HGA formation and thus the fluorescence signal.

Materials:

  • Recombinant HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • This compound (and its enantiomers, if available)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA

  • Cofactor/Quenching Solution: Freshly prepared 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer

  • DMSO (for dissolving test compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 400 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound solution (e.g., this compound) or DMSO for control

    • HPPD enzyme solution

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the HPP substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration.

Dose-Response Assay for GR50 Determination in Whole Plants

This protocol is a generalized procedure for assessing the herbicidal efficacy of this compound on target weeds in a greenhouse setting.

Objective: To determine the GR50 value of this compound for various weed species.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Leptochloa chinensis)

  • Pots filled with a suitable soil mix

  • Greenhouse or growth chamber with controlled environmental conditions

  • This compound formulation

  • Laboratory sprayer calibrated to deliver a precise volume

  • Analytical balance

Procedure:

  • Plant Growth: Sow weed seeds in pots and grow them in the greenhouse until they reach the desired growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application: Prepare a range of this compound concentrations. Apply the different doses of this compound to the weeds using the laboratory sprayer. Include an untreated control group.

  • Post-Treatment Growth: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

  • Data Collection: After a specified period (e.g., 14-21 days), harvest the above-ground biomass of each plant.

  • Data Analysis:

    • Measure the fresh or dry weight of the harvested biomass.

    • Express the weight of the treated plants as a percentage of the untreated control.

    • Plot the percentage growth reduction against the logarithm of the herbicide dose.

    • Use a non-linear regression model (e.g., log-logistic) to fit the dose-response curve and calculate the GR50 value.[9]

Pigment Content Analysis (Chlorophylls, Carotenoids, and Phytoene) by HPLC-DAD

This protocol outlines a general procedure for the extraction and quantification of key pigments affected by this compound.

Objective: To measure the levels of chlorophylls (B1240455), total carotenoids, and phytoene in weed tissues following treatment with this compound.

Principle: Pigments are extracted from plant tissues using organic solvents and then separated and quantified using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Materials:

  • Weed leaf tissue (treated and untreated)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 100% acetone, or a mixture of hexane/acetone/ethanol)

  • Saponification solution (e.g., 10% methanolic KOH) - optional, for removing chlorophylls if focusing on carotenoids

  • HPLC system with a C30 reverse-phase column and a DAD detector

  • Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether, water)

  • Pigment standards (chlorophyll a, chlorophyll b, β-carotene, lutein, phytoene)

Procedure:

  • Sample Preparation: Harvest a known weight of fresh leaf tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Pigment Extraction:

    • Add a specific volume of cold extraction solvent to the powdered tissue.

    • Homogenize or vortex thoroughly in the dark and on ice.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the pigments. Repeat the extraction until the pellet is colorless.

  • Saponification (Optional): If chlorophyll interferes with the analysis of other pigments, it can be removed by saponification. Add methanolic KOH to the extract and incubate in the dark. After incubation, partition the carotenoids into an organic solvent like diethyl ether.

  • HPLC Analysis:

    • Filter the pigment extract through a 0.22 µm syringe filter.

    • Inject a known volume of the extract onto the HPLC column.

    • Elute the pigments using a suitable gradient of mobile phase solvents.

    • The DAD will detect the pigments as they elute from the column based on their specific absorption spectra.

  • Quantification:

    • Identify the peaks corresponding to chlorophyll a, chlorophyll b, specific carotenoids, and phytoene by comparing their retention times and absorption spectra with those of the standards.

    • Quantify the amount of each pigment by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Visualizations of Key Processes

Signaling Pathway of this compound's Herbicidal Action

Flusulfinam_Pathway This compound This compound HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibits HGA Homogentisate (HGA) HPPD->HGA Catalyzes HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPA->HPPD Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor for Carotenoids Carotenoid Biosynthesis PDS->Carotenoids Phytoene Phytoene Phytoene->PDS Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching & Plant Death PhotoOxidation Photo-oxidation Chlorophyll->PhotoOxidation PhotoOxidation->Bleaching

Caption: Biochemical pathway of this compound's herbicidal action.

Experimental Workflow for Dose-Response (GR50) Assay

GR50_Workflow start Start: Weed Seed Germination grow Grow Seedlings to 3-4 Leaf Stage start->grow apply Apply Herbicide Treatments (including untreated control) grow->apply prepare Prepare Serial Dilutions of this compound prepare->apply incubate Incubate in Greenhouse (14-21 days) apply->incubate harvest Harvest Above-Ground Biomass incubate->harvest weigh Measure Fresh/Dry Weight harvest->weigh calculate Calculate % Growth Reduction vs. Control weigh->calculate plot Plot Dose-Response Curve calculate->plot analyze Calculate GR50 using Non-linear Regression plot->analyze end End: Determine GR50 Value analyze->end

Caption: Workflow for determining the GR50 of this compound.

Experimental Workflow for Pigment Analysis

Pigment_Workflow start Start: Harvest Leaf Tissue (Treated & Control) freeze Flash Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Extract Pigments with Cold Organic Solvent grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter hplc Inject into HPLC-DAD System filter->hplc separate Separate Pigments on C30 Column hplc->separate detect Detect Pigments by Absorption Spectra separate->detect quantify Quantify using Standard Curves detect->quantify end End: Determine Pigment Concentrations quantify->end

Caption: Workflow for pigment extraction and HPLC analysis.

Conclusion

This compound is a potent HPPD-inhibiting herbicide with a well-defined mechanism of action that leads to the bleaching and subsequent death of susceptible weeds. Its high efficacy against a broad spectrum of weeds in rice, coupled with its safety to the crop, makes it a valuable tool for weed management. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals working on the development and understanding of this and other herbicidal compounds. The enantioselective nature of this compound's activity further underscores the importance of stereochemistry in herbicide design and efficacy. Future research could focus on elucidating the precise enzyme kinetics of this compound and expanding the dose-response data to a wider array of weed species to further refine its application and management strategies.

References

Chiral Insights into Flusulfinam: A Technical Guide to its Stereoisomerism, Enantioselective Activity, and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfinam, a novel herbicide, exhibits chirality due to a stereogenic center at the sulfur atom, leading to the existence of two enantiomers: R-(+)-flusulfinam and S-(-)-flusulfinam. This technical guide provides an in-depth analysis of the stereoisomerism of this compound, detailing the profound impact of its chirality on biological activity, toxicity, and environmental degradation. Comprehensive data on the enantioselective herbicidal efficacy against key weed species, toxicity towards non-target organisms, and degradation kinetics in soil are presented. Detailed experimental protocols for the enantioseparation, bioactivity assessment, and degradation studies of this compound are provided to facilitate further research and development in this area.

Introduction to the Chirality of this compound

This compound is a new generation herbicide that effectively controls a range of annual weeds in rice fields.[1] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biosynthesis of plastoquinone (B1678516) and tocopherols.[1][2] A critical molecular feature of this compound is the presence of a chiral sulfoxide (B87167) group, which results in two stable, non-superimposable mirror-image isomers known as enantiomers.[3] These enantiomers are designated as R-(+)-flusulfinam and S-(-)-flusulfinam.[3][4] While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit significantly different biological activities and environmental fates due to their distinct three-dimensional arrangements.[4] This guide explores the stereoisomerism of this compound, focusing on the separation of its enantiomers and the enantioselective differences in their herbicidal activity, toxicity, and degradation profiles.

Enantioselective Biological Activity

The herbicidal efficacy of this compound is predominantly attributed to one of its enantiomers, highlighting a clear enantioselective bioactivity.

Herbicidal Activity Against Target Weeds

Studies have demonstrated that the R-(+)-flusulfinam enantiomer exhibits significantly higher herbicidal activity against target weed species compared to the S-(-)-enantiomer and the racemic mixture.[3][4] The bioactivity of R-flusulfinam was found to be 1.4 to 3.1 times greater than that of the racemic mixture against two significant weed species, Echinochloa crusgalli and Digitaria sanguinalis.[3][4]

Table 1: Enantioselective Herbicidal Activity of this compound Enantiomers

CompoundTarget Weed SpeciesEC50 (mg L⁻¹)[5][6]
R-(+)-FlusulfinamEchinochloa crusgalli1.80
S-(-)-FlusulfinamEchinochloa crusgalli30.15
rac-FlusulfinamEchinochloa crusgalli5.61
R-(+)-FlusulfinamDigitaria sanguinalis15.75
S-(-)-FlusulfinamDigitaria sanguinalis32.32
rac-FlusulfinamDigitaria sanguinalis21.91
Toxicity to Non-Target Organisms

The enantiomers of this compound also display differential toxicity towards non-target aquatic organisms, an important consideration for environmental risk assessment.

Table 2: Enantioselective Acute Toxicity of this compound Enantiomers

CompoundTest Organism96-hour LC50 (mg L⁻¹)[1][5][6]
R-(+)-FlusulfinamDanio rerio (Zebrafish)82.01
S-(-)-FlusulfinamDanio rerio (Zebrafish)17.71
rac-FlusulfinamDanio rerio (Zebrafish)62.61
R-(+)-FlusulfinamSelenastrum capricornutum (Green Algae)3.00
S-(-)-FlusulfinamSelenastrum capricornutum (Green Algae)27.83
rac-FlusulfinamSelenastrum capricornutum (Green Algae)8.93

Enantioselective Environmental Fate

The degradation of this compound in the environment is also an enantioselective process, with different degradation rates observed for the R-(+)- and S-(-)-enantiomers in soil.

Soil Degradation

The degradation half-lives of this compound enantiomers have been studied in various soil types under both aerobic and anaerobic conditions. In aerobic paddy soils from several Chinese provinces, S-(-)-flusulfinam was found to degrade preferentially over R-(+)-flusulfinam in three of the four soils tested.[1][4] For instance, in soil from Anhui province, the half-life of S-flusulfinam was 40.8 days, while that of R-flusulfinam was 57.8 days.[2] Conversely, under anaerobic conditions in the same soil, R-(+)-flusulfinam exhibited preferential degradation.[1][4]

Table 3: Enantioselective Degradation Half-Lives (T₁/₂) of this compound in Aerobic Paddy Soils

Soil OriginR-(+)-Flusulfinam T₁/₂ (days)[1]S-(-)-Flusulfinam T₁/₂ (days)[1]
Anhui57.840.8
Guangxi46.248.5
Hainan53.351.2
Heilongjiang57.849.5

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the R-(+)- and S-(-)-enantiomers of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column: Chiralcel OX-RH, 5 µm, 4.6 x 150 mm.[1][7][8]

  • Mobile Phase: Acetonitrile (B52724) and water.

  • This compound standard (racemic and enantiopure, if available).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.22 µm).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 30:70 v/v).[2] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of racemic this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.

  • Sample Preparation: For soil or water samples, perform a suitable extraction and clean-up procedure to isolate the this compound residues. The final extract should be dissolved in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralcel OX-RH (4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile/Water (e.g., 30:70 v/v).[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: As appropriate for this compound.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and samples into the HPLC system. The elution order has been observed to be R-(+)-flusulfinam followed by S-(-)-flusulfinam.[3]

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.

Herbicidal Activity Assessment (Fresh Weight Inhibition)

Objective: To determine the half-maximal effective concentration (EC50) of this compound enantiomers on target weed species.

Materials:

  • Seeds of target weeds (e.g., Echinochloa crusgalli, Digitaria sanguinalis).

  • Petri dishes or small pots.

  • Growth medium (e.g., agar (B569324) or soil).

  • This compound enantiomers and racemic mixture.

  • Solvent (e.g., acetone).

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Test Solution Preparation: Prepare stock solutions of each this compound enantiomer and the racemate in a suitable solvent. Prepare a series of test solutions at different concentrations by diluting the stock solutions with distilled water containing a surfactant.

  • Planting: Sow a specific number of weed seeds in each petri dish or pot containing the growth medium.

  • Treatment: Apply a fixed volume of each test solution to the respective petri dishes or pots. A control group treated with the solvent and surfactant only should be included.

  • Incubation: Place the treated containers in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • Assessment: After a specified period (e.g., 7-14 days), carefully remove the seedlings, wash off the growth medium, and blot them dry.

  • Data Collection: Measure the fresh weight of the seedlings from each treatment group.

  • Data Analysis: Calculate the percentage of fresh weight inhibition for each concentration relative to the control. Determine the EC50 value for each enantiomer and the racemate using a suitable statistical software (e.g., probit analysis).

Acute Toxicity Testing on Danio rerio (Zebrafish) Larvae

Objective: To determine the 96-hour median lethal concentration (LC50) of this compound enantiomers on zebrafish larvae. This protocol is based on the guidelines of GB/T 31270.14-2014.[3][9]

Materials:

  • Healthy, fertilized zebrafish embryos.

  • Multi-well plates (e.g., 6-well or 24-well).[3]

  • This compound enantiomers and racemic mixture.

  • Reconstituted water (embryo medium).

  • Incubator with controlled temperature (e.g., 28°C).

  • Stereomicroscope.

Procedure:

  • Test Solution Preparation: Prepare a series of test solutions of each this compound enantiomer and the racemate in reconstituted water. A solvent control should be included if a solvent is used to dissolve the test substances.

  • Embryo Selection: Select healthy, normally developing embryos at a specific stage (e.g., 4-6 hours post-fertilization).

  • Exposure: Place a specific number of embryos (e.g., 10) into each well of the multi-well plate.[3] Add the corresponding test solution to each well.

  • Incubation: Incubate the plates at a constant temperature (e.g., 28°C) for 96 hours.

  • Observation: Observe the embryos daily under a stereomicroscope for mortality. Indicators of mortality include coagulation of the embryo, lack of heartbeat, and failure to develop somites.[10]

  • Data Collection: Record the number of dead embryos in each concentration at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the cumulative mortality at 96 hours for each concentration. Determine the LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Visualizations

Signaling Pathways and Logical Relationships

Enantioselective_Bioactivity cluster_this compound This compound cluster_Target Target Weed (E. crusgalli) cluster_Effect Herbicidal Effect rac-Flusulfinam rac-Flusulfinam R-(+)-Flusulfinam R-(+)-Flusulfinam rac-Flusulfinam->R-(+)-Flusulfinam S-(-)-Flusulfinam S-(-)-Flusulfinam rac-Flusulfinam->S-(-)-Flusulfinam HPPD_Target HPPD Enzyme R-(+)-Flusulfinam->HPPD_Target Strong Inhibition High_Activity High Herbicidal Activity (EC50 = 1.80 mg/L) S-(-)-Flusulfinam->HPPD_Target Weak Inhibition Low_Activity Low Herbicidal Activity (EC50 = 30.15 mg/L)

Enantioselective_Degradation cluster_Enantiomers cluster_Aerobic Aerobic Conditions (Anhui Soil) cluster_Anaerobic Anaerobic Conditions (Anhui Soil) rac-Flusulfinam in Soil rac-Flusulfinam in Soil R-(+)-Flusulfinam R-(+)-Flusulfinam rac-Flusulfinam in Soil->R-(+)-Flusulfinam S-(-)-Flusulfinam S-(-)-Flusulfinam rac-Flusulfinam in Soil->S-(-)-Flusulfinam R_Aerobic Slower Degradation (T1/2 = 57.8 days) R-(+)-Flusulfinam->R_Aerobic Degrades to R_Anaerobic Faster Degradation (T1/2 = 46.2 days) R-(+)-Flusulfinam->R_Anaerobic Degrades to S_Aerobic Faster Degradation (T1/2 = 40.8 days) S-(-)-Flusulfinam->S_Aerobic Degrades to S_Anaerobic Slower Degradation (T1/2 = 63.0 days) S-(-)-Flusulfinam->S_Anaerobic Degrades to

Conclusion

The chirality of this compound is a critical determinant of its biological and environmental properties. The R-(+)-enantiomer is the more potent herbicidal agent, while the S-(-)-enantiomer exhibits higher toxicity to certain non-target organisms. Furthermore, the degradation of this compound in soil is an enantioselective process that is dependent on environmental conditions. This detailed understanding of this compound's stereoisomerism is essential for the development of more effective and environmentally benign herbicidal formulations. The experimental protocols provided herein offer a foundation for further research into the complex interactions of chiral molecules in agricultural and environmental systems.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Flusulfinam Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Flusulfinam residues in soil samples. The protocols described herein are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with advanced chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The determination of this compound residues in complex matrices like soil requires robust analytical methods to ensure accuracy, sensitivity, and reproducibility. The QuEChERS method has emerged as a popular sample preparation technique due to its simplicity, high throughput, and minimal solvent usage.[1][2] This method, followed by instrumental analysis, allows for the effective extraction and quantification of a wide range of pesticides, including this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of this compound due to its high selectivity and sensitivity, enabling detection at very low concentration levels.[3]

High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a more accessible alternative to LC-MS/MS, although with potentially higher limits of detection.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of pesticides, often requiring a derivatization step for non-volatile compounds.[6]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of pesticide residues in soil using QuEChERS extraction followed by LC-MS/MS. While specific data for this compound is limited in publicly available literature, the provided data for other pesticides in soil matrices offer a reliable reference for expected method performance.

Table 1: Method Performance for LC-MS/MS Analysis of Pesticide Residues in Soil

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.005 - 10 µg/kg[3][6][7]
Limit of Quantification (LOQ)0.01 - 25 µg/kg[3][6][7]
Recovery70 - 120%[3][6]
Precision (RSD)< 20%[3][6]

Table 2: Mass Spectrometric Parameters for this compound (as a reference)

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Data not availableData not availableData not availableRequires optimization

Note: Specific mass spectrometric parameters for this compound need to be optimized on the instrument used. A recent study on this compound enantiomers utilized Multiple Reaction Monitoring (MRM) mode for detection.[8]

Experimental Protocols

QuEChERS Sample Extraction and Clean-up Protocol

This protocol is a widely used method for the extraction of pesticide residues from soil.[9][10]

3.1.1. Materials and Reagents

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate (B1210297) (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented soils)

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

3.1.2. Extraction Procedure

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or other buffered salt mixtures).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination for soil is 150 mg PSA and 900 mg MgSO₄. For soils with high organic matter, 50 mg of C18 may also be added.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥5000 x g for 2 minutes.[9]

  • The supernatant is the final extract.

Diagram of the QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 1. Weigh 10g Soil add_water 2. Add 10mL Water & Vortex soil_sample->add_water add_acn 3. Add 10mL Acetonitrile add_water->add_acn add_salts 4. Add QuEChERS Salts add_acn->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant Supernatant add_dspe 8. Add d-SPE Sorbents transfer_supernatant->add_dspe vortex_cleanup 9. Vortex add_dspe->vortex_cleanup centrifuge2 10. Centrifuge vortex_cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract Supernatant lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: QuEChERS workflow for soil sample preparation.

LC-MS/MS Analysis Protocol

3.2.1. Instrumental Conditions (General)

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A suitable gradient program to separate this compound from matrix interferences.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Diagram of the LC-MS/MS Analytical Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis sample_extract QuEChERS Extract injection Inject into UHPLC sample_extract->injection column C18 Column Separation injection->column ionization ESI Source column->ionization mass_analyzer Triple Quadrupole (MRM) ionization->mass_analyzer detector Detector mass_analyzer->detector quantification Quantification detector->quantification

Caption: General workflow for LC-MS/MS analysis.

HPLC-UV Analysis Protocol (General)

3.3.1. Instrumental Conditions

  • HPLC System: HPLC with a UV/DAD detector

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with formic or acetic acid).

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 10 - 20 µL

  • Detection Wavelength: Requires determination of the UV absorption maximum for this compound.

GC-MS Analysis Protocol (General)

3.4.1. Instrumental Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Injector: Split/splitless injector

  • Injector Temperature: 250 - 280 °C

  • Oven Temperature Program: A temperature gradient to ensure separation of analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Method Validation Considerations

For reliable results, the analytical method should be validated according to international guidelines (e.g., SANTE/12682/2019). Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy (Recovery): Determined by analyzing spiked blank soil samples at different concentration levels.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements.

  • Matrix Effects: Evaluated by comparing the response of the analyte in solvent versus in a matrix extract.

Conclusion

The QuEChERS extraction method followed by LC-MS/MS analysis provides a robust and sensitive approach for the determination of this compound residues in soil. The provided protocols offer a comprehensive guide for researchers and scientists to establish and validate their own analytical methods for monitoring this herbicide in environmental samples. While general protocols for HPLC-UV and GC-MS are also presented, method-specific optimization is crucial for achieving desired performance characteristics.

References

Application Note & Protocol: Enantioselective Analysis of Flusulfinam using a QuEChERS-based Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flusulfinam is a novel chiral herbicide effective against a range of weeds in various crops.[1][2] Like many chiral pesticides, its enantiomers can exhibit different biological activities and degradation behaviors in the environment.[1][2] The R-(+)-enantiomer of this compound has been reported to be more biologically active against certain weeds, while the S-(-)-enantiomer can be more toxic to some non-target organisms.[1] Therefore, the enantioselective analysis of this compound is crucial for accurate risk assessment and to ensure food and environmental safety.

This application note presents a detailed protocol for the extraction and quantification of this compound enantiomers from soil and agricultural product matrices. The method utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique, followed by enantioselective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: extraction and cleanup.[3][4][5][6][7][8][9][10][11][12][13][14][15][16] First, the sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts to induce phase separation and enhance extraction efficiency. Subsequently, the extract is cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS equipped with a chiral column to separate and quantify the individual enantiomers of this compound.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid (FA), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

  • Standards: Racemic this compound, R-(+)-Flusulfinam, S-(-)-Flusulfinam (analytical grade)

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, evaporating unit, LC-MS/MS system with a chiral column (e.g., Chiralcel OX-RH).[1][2]

Experimental Protocols

Standard Solution Preparation

Prepare stock solutions of racemic this compound and individual enantiomers in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions at various concentrations by serial dilution in acetonitrile. Matrix-matched standards should be prepared by spiking the appropriate concentration of working standards into blank matrix extracts to compensate for matrix effects.[3]

Sample Preparation (QuEChERS Protocol)

The following protocol is a general guideline and may require optimization for specific matrices.

a) Extraction:

  • Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For acidic matrices, the addition of a buffering agent may be necessary to ensure the stability of this compound.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥4000 rpm for 5 minutes.

b) Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.

LC-MS/MS Analysis

a) Chromatographic Conditions (based on literature for this compound enantioseparation): [1][2]

  • LC System: UHPLC system

  • Chiral Column: Chiralcel OX-RH (or equivalent)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for best separation.

  • Flow Rate: 0.3 mL/min (typical)

  • Column Temperature: 25-30 °C

  • Injection Volume: 5 µL

b) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

  • Ion Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximum signal intensity.

Method Validation

The developed method should be validated according to international guidelines (e.g., SANTE/12682/2019) for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Data Presentation

The following tables summarize representative quantitative data for the analysis of chiral pesticides using QuEChERS-based methods, as specific validated data for this compound enantiomers was not available in the searched literature. This data is intended to provide an indication of the expected performance of the described method.

Table 1: Representative Method Validation Data for Chiral Pesticide Enantiomers in Soil

ParameterR-EnantiomerS-Enantiomer
Linearity (R²) >0.99>0.99
LOD (µg/kg) 0.1 - 1.00.1 - 1.0
LOQ (µg/kg) 0.5 - 5.00.5 - 5.0
Recovery (%) 85 - 11085 - 110
RSD (%) < 15< 15

Table 2: Representative Method Validation Data for Chiral Pesticide Enantiomers in Agricultural Products (e.g., Fruits, Vegetables)

ParameterR-EnantiomerS-Enantiomer
Linearity (R²) >0.99>0.99
LOD (µg/kg) 0.5 - 2.00.5 - 2.0
LOQ (µg/kg) 1.0 - 10.01.0 - 10.0
Recovery (%) 80 - 11580 - 115
RSD (%) < 20< 20

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) sample->add_acn vortex1 3. Vortex (1 min) add_acn->vortex1 add_salts 4. Add MgSO4 (4g) & NaCl (1g) vortex1->add_salts vortex2 5. Vortex (1 min) add_salts->vortex2 centrifuge1 6. Centrifuge vortex2->centrifuge1 transfer 7. Transfer Supernatant (1mL) centrifuge1->transfer Acetonitrile Layer dspe 8. Add to d-SPE Tube (MgSO4, PSA, C18) transfer->dspe vortex3 9. Vortex (30s) dspe->vortex3 centrifuge2 10. Centrifuge vortex3->centrifuge2 final_extract 11. Final Extract centrifuge2->final_extract Clean Extract lcms 12. LC-MS/MS Analysis final_extract->lcms

Caption: QuEChERS Experimental Workflow.

Logical_Relationship cluster_method Analytical Method cluster_analytes Target Analytes cluster_outcome Outcome QuEChERS QuEChERS Sample Prep LCMS Chiral LC-MS/MS QuEChERS->LCMS Provides Clean Extract Quantification Enantioselective Quantification LCMS->Quantification Enables This compound This compound Enantiomers R-(+)-Flusulfinam S-(-)-Flusulfinam This compound->Enantiomers is a racemate of Enantiomers->Quantification Target of

Caption: Logical Relationship of the Analytical Approach.

References

Application Notes and Protocols for Evaluating Flusulfinam Efficacy in a Greenhouse Pot Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a greenhouse pot experiment to evaluate the efficacy of Flusulfinam, a novel HPPD-inhibiting herbicide. The procedures outlined below are designed to ensure robust and reproducible data generation for the assessment of herbicidal activity against key weed species.

Introduction

This compound is a post-emergence herbicide that acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This inhibition disrupts the biosynthesis of plastoquinone (B1678516) and ultimately carotenoids, leading to characteristic bleaching symptoms and mortality in susceptible plants.[1][2][3] this compound is effective against a range of annual grasses and broadleaf weeds commonly found in rice cultivation, including barnyardgrass (Echinochloa crus-galli), Chinese sprangletop (Leptochloa chinensis), and crabgrass (Digitaria sanguinalis).[1][4][5] It has demonstrated good selectivity and safety in both japonica and indica rice varieties.[2][3] This protocol describes a standardized greenhouse pot experiment to determine the efficacy of this compound on target weed species.

Signaling Pathway of this compound

The mode of action of this compound is the inhibition of the HPPD enzyme, a key component in the tyrosine degradation pathway. This pathway is crucial for the biosynthesis of essential molecules in plants.

Flusulfinam_Signaling_Pathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyr->HPP HPPD HPPD Enzyme HPP->HPPD substrate HGA Homogentisate (HGA) HPPD->HGA catalyzes This compound This compound This compound->HPPD inhibits Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Bleaching & Plant Death Carotenoids->Bleaching disruption leads to

Caption: Mode of action of this compound via HPPD inhibition.

Experimental Workflow

The following diagram outlines the major steps involved in the greenhouse pot experiment for evaluating this compound efficacy.

Experimental_Workflow start Start prep 1. Preparation of Materials (Pots, Soil, Seeds) start->prep sowing 2. Sowing of Weed Seeds & Rice (optional) prep->sowing growth 3. Plant Growth (to 2-3 leaf stage) sowing->growth treatment 4. This compound Application (Foliar Spray) growth->treatment incubation 5. Post-Treatment Incubation (Greenhouse Conditions) treatment->incubation data 6. Data Collection (Visual Assessment, Biomass) incubation->data analysis 7. Data Analysis & Reporting data->analysis end End analysis->end

Caption: Experimental workflow for this compound efficacy testing.

Experimental Protocols

Materials and Reagents
  • Pots: 10-15 cm diameter plastic pots with drainage holes.

  • Soil: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite (B1170534) in a 2:1:1 ratio). The soil should be sterilized to prevent interference from soil-borne pathogens and weed seeds.

  • Plant Material: Seeds of target weed species (e.g., Echinochloa crus-galli, Leptochloa chinensis, Digitaria sanguinalis) and a rice variety (Oryza sativa L. cv. 'Nipponbare' or a locally relevant cultivar) for selectivity assessment.

  • This compound: Technical grade or a formulated product of known concentration.

  • Adjuvant: A non-ionic surfactant, if recommended for the this compound formulation.

  • Spray Equipment: A laboratory-grade cabinet sprayer or a handheld sprayer capable of delivering a fine, uniform mist.

  • Greenhouse: A controlled environment with temperature, humidity, and photoperiod regulation.

Experimental Design
  • Treatments:

    • Untreated Control (no spray).

    • Vehicle Control (sprayed with water and adjuvant, if used).

    • This compound at multiple application rates (e.g., 30, 60, 90, 120 g a.i./ha).[1] The rates should bracket the recommended field application rate.

    • Positive Control (a commercial standard herbicide with a similar spectrum of activity).

  • Replication: Each treatment should be replicated at least four times.

  • Randomization: The pots should be arranged in a completely randomized design (CRD) within the greenhouse to minimize the effects of environmental variability.[6]

Procedure
  • Potting and Sowing:

    • Fill the pots with the prepared soil mix, leaving about 2 cm of headspace.

    • Sow a predetermined number of seeds (e.g., 10-15) of a single weed species per pot at a depth of 0.5-1.0 cm. For selectivity studies, sow rice and weed seeds in the same pot.

    • Water the pots thoroughly and place them in the greenhouse.

  • Plant Growth:

    • Maintain the greenhouse conditions at approximately 25-30°C, with a 12-hour photoperiod and adequate humidity.

    • Water the plants as needed to maintain optimal soil moisture.

    • Allow the plants to grow until they reach the 2-3 leaf stage, which is a common target for post-emergence herbicides.[1]

  • Treatment Application:

    • Prepare the spray solutions for each treatment by diluting the this compound and the positive control herbicide in water to the desired concentrations. If an adjuvant is used, add it to the spray solution according to the manufacturer's recommendations.

    • Calibrate the spray equipment to deliver a known volume of spray solution per unit area.

    • Apply the treatments to the respective pots, ensuring uniform coverage of the foliage. The untreated control pots should not be sprayed, while the vehicle control pots are sprayed with the water/adjuvant mixture.

  • Post-Treatment Incubation:

    • Return the treated pots to the greenhouse and maintain the same environmental conditions as during the growth phase.

    • Continue to water the plants as needed, avoiding washing the herbicide off the leaves.

Data Collection

Data should be collected at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT).

  • Visual Assessment of Phytotoxicity:

    • Assess the percentage of visual injury (e.g., bleaching, chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death). Standard area diagrams can be used to improve the accuracy of visual estimates.[7][8]

  • Plant Height:

    • Measure the height of the plants from the soil surface to the tip of the longest leaf.

  • Biomass:

    • At the end of the experiment (e.g., 21 DAT), harvest the above-ground plant material for each pot.

    • Dry the plant material in an oven at 70°C for 48 hours or until a constant weight is achieved.

    • Record the dry weight for each pot.

Data Presentation

The quantitative data collected should be summarized in tables for clear comparison between treatments.

Table 1: Visual Phytotoxicity Assessment (% Injury)

Treatment3 DAT (Mean ± SE)7 DAT (Mean ± SE)14 DAT (Mean ± SE)21 DAT (Mean ± SE)
Untreated Control0 ± 00 ± 00 ± 00 ± 0
Vehicle Control0 ± 00 ± 00 ± 00 ± 0
This compound (30 g a.i./ha)
This compound (60 g a.i./ha)
This compound (90 g a.i./ha)
This compound (120 g a.i./ha)
Positive Control

Table 2: Plant Height and Dry Biomass at 21 DAT

TreatmentPlant Height (cm, Mean ± SE)Dry Biomass (g, Mean ± SE)% Reduction in Biomass
Untreated Control0
Vehicle Control
This compound (30 g a.i./ha)
This compound (60 g a.i./ha)
This compound (90 g a.i./ha)
This compound (120 g a.i./ha)
Positive Control

Data Analysis

The collected data should be subjected to statistical analysis to determine the significance of the treatment effects. Analysis of Variance (ANOVA) is a suitable method for comparing the means of the different treatment groups. If the ANOVA shows a significant difference, a post-hoc test (e.g., Tukey's HSD) can be used to identify which treatment means are significantly different from each other. The results will help in determining the dose-response relationship of this compound on the target weed species.

References

Application Note: Enantioselective Separation of Flusulfinam using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flusulfinam is a novel chiral herbicide that is effective in controlling various weeds in paddy fields.[1][2][3] As with many chiral pesticides, the enantiomers of this compound can exhibit different biological activities and degradation behaviors. The R-(+)-enantiomer of this compound has been shown to have higher herbicidal efficacy, while the enantiomers may also display different toxicities to non-target organisms.[1][2][4] Therefore, a robust analytical method for the enantioselective separation and quantification of this compound enantiomers is crucial for environmental risk assessment, residue analysis, and the development of enantiomerically enriched products.

This application note details a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the baseline separation of R-(+)- and S-(-)-Flusulfinam enantiomers.

Instrumentation and Consumables
  • HPLC System: A high-performance liquid chromatography system capable of delivering stable gradients and maintaining precise column temperatures.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chiral Column: Chiralcel OX-RH[1][2][5]

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and methanol. Formic acid (FA). Deionized water.

  • Chemicals: Analytical standards of racemic this compound, R-(+)-Flusulfinam, and S-(-)-Flusulfinam.

Experimental Protocols

1. Standard Solution Preparation

  • Prepare individual stock solutions of racemic this compound, R-(+)-Flusulfinam, and S-(-)-Flusulfinam in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration curves and quality control samples.

2. HPLC-MS Method

A Chiralcel OX-RH column was found to provide excellent enantioseparation of the this compound enantiomers.[1][2][5] The selection of the mobile phase is critical for achieving optimal separation, peak shape, and mass spectrometry response. Acetonitrile, in combination with an aqueous phase containing 0.1% formic acid, yielded superior separation efficiency and peak shape due to the enhanced ionization of this compound in an acidic environment.[5]

Table 1: Optimized HPLC-MS Parameters

Parameter Value
HPLC Column Chiralcel OX-RH
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient Isocratic (optimized ACN ratio)
Flow Rate Optimized for best resolution and analysis time
Column Temperature 30 °C[5]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

3. Mass Spectrometry Parameters

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode to ensure optimal resolution and sensitivity.[5]

Table 2: Optimized Mass Spectrometric Parameters for this compound [5]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound [Value] [Value]* [Value]
[Value] [Value]

*Represents the quantification ion.

(Note: Specific m/z values for precursor and product ions, and collision energies were indicated as being in a table in the source material but not explicitly stated in the provided snippets. These would be determined during method development by infusing a standard solution of this compound into the mass spectrometer.)

4. Sample Pretreatment (for Soil Samples) [1][5]

  • Weigh 5 g of the soil sample into a centrifuge tube.

  • Add 5 mL of water and 10 mL of acetonitrile.

  • Vortex vigorously for 10 minutes at 2500 rpm.

  • Perform ultrasonic extraction for 5 minutes.

  • Add 3 g of sodium chloride and vortex for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Filter the supernatant through a nylon syringe filter.

  • The filtrate is now ready for HPLC-MS/MS analysis.

Results and Discussion

The developed HPLC-MS method successfully achieved baseline separation of the R-(+)- and S-(-)-enantiomers of this compound. The optimization of key chromatographic parameters such as mobile phase composition, flow rate, and column temperature was critical to achieving the desired resolution.

  • Effect of Mobile Phase Composition: An increase in the acetonitrile proportion was found to decrease the resolution (Rs) but increase the response.[6] Therefore, the ratio of acetonitrile to 0.1% formic acid in water needs to be carefully optimized to balance resolution and sensitivity.

  • Effect of Flow Rate: Increasing the flow rate from 0.2 to 0.8 mL/min led to a decrease in retention time but also a reduction in separation efficiency.[6] A balance between analysis time and resolution must be considered.

  • Effect of Temperature: An increase in column temperature resulted in a slight increase in the retention time of the this compound enantiomers, while the resolution decreased.[5]

Table 3: Chromatographic Data (Illustrative)

Enantiomer Retention Time (min)
R-(+)-Flusulfinam [t_R1]

| S-(-)-Flusulfinam | [t_R2] |

(Note: Specific retention times would be determined experimentally under the optimized conditions.)

Conclusion

This application note provides a detailed protocol for the successful enantioselective separation of this compound using HPLC-MS. The method is robust and can be applied to the analysis of this compound enantiomers in various matrices, such as soil, after appropriate sample preparation. This will aid researchers in conducting more accurate environmental fate and ecotoxicological studies of this novel chiral herbicide.

Visualizations

HPLC_MS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-MS Analysis cluster_processing Data Processing Standard Prepare Analytical Standards (Racemic, R, S) Injection Inject Sample/Standard Sample Prepare Soil Sample (Weigh, Add Solvents) Extraction Vortex and Ultrasonic Extraction Sample->Extraction Salting_out Add NaCl and Vortex Extraction->Salting_out Centrifugation Centrifuge Salting_out->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Filtration->Injection HPLC Chiral HPLC Separation (Chiralcel OX-RH) Injection->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Integration Peak Integration and Quantification Data_Acquisition->Integration Reporting Generate Report Integration->Reporting

Caption: Experimental workflow for the HPLC-MS analysis of this compound enantiomers.

Logical_Relationship cluster_params Chromatographic Parameters cluster_outcomes Analytical Outcomes Mobile_Phase Mobile Phase Composition (ACN Ratio) Resolution Enantiomeric Resolution (Rs) Mobile_Phase->Resolution Affects Sensitivity MS Response / Sensitivity Mobile_Phase->Sensitivity Affects Flow_Rate Flow Rate Flow_Rate->Resolution Affects Retention_Time Retention Time (Rt) Flow_Rate->Retention_Time Affects Temperature Column Temperature Temperature->Resolution Affects Temperature->Retention_Time Affects Optimization Method Optimization Resolution->Optimization Retention_Time->Optimization Sensitivity->Optimization Optimization->Mobile_Phase Optimization->Flow_Rate Optimization->Temperature

Caption: Logical relationships in HPLC method development for this compound enantiomers.

References

Flusulfinam Formulation for Experimental Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and experimental field testing of flusulfinam, a novel amide-structured herbicide. This compound is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, offering effective post-emergence control of various annual weeds, particularly in rice fields.[1][2][3]

Chemical Properties and Mechanism of Action

This compound is a chiral molecule due to a sulfoxide (B87167) group, with the R-enantiomer exhibiting higher herbicidal activity.[1][4][5] It operates by inhibiting the HPPD enzyme, a key component in the tyrosine degradation pathway.[1][2] This inhibition disrupts the formation of homogentisate, leading to a depletion of plastoquinone, which is essential for carotenoid biosynthesis.[1][6] The subsequent lack of carotenoids results in the characteristic bleaching of mesophyll cells and eventual plant death.[1][2]

PropertyValue
IUPAC Name2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propylsulfinyl)-4-(trifluoromethyl)benzamide[7]
CAS Number2428458-82-4[7]
Molecular FormulaC₁₄H₁₃F₄N₃O₃S[7]
Mode of Action4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor[1][2][3]
IsomerismExists as (R)- and (S)- enantiomers; the technical material is a mixture.[4][7]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, leading to the disruption of carotenoid biosynthesis.

Flusulfinam_Pathway cluster_tyrosine Tyrosine Catabolism cluster_plastoquinone Plastoquinone Synthesis cluster_carotenoid Carotenoid Biosynthesis Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Multiple Steps Phytoene Phytoene Plastoquinone->Phytoene Cofactor Carotenoids Carotenoids Phytoene->Carotenoids Phytoene Desaturase (PDS) Bleaching Chlorophyll Degradation (Bleaching) Carotenoids->Bleaching Protects Chlorophyll This compound This compound This compound->HPPA Inhibits

Mechanism of action of this compound.

Experimental Formulation Protocol

For experimental field trials, a soluble liquid (SL) formulation is recommended for ease of handling and application. The following protocol outlines the preparation of a 60 g/L this compound SL formulation.

Materials:

  • This compound technical grade (racemic mixture or specific enantiomer)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP) or a suitable alternative)

  • Surfactant (e.g., a non-ionic surfactant like a polyoxyethylene alkyl ether)

  • Adjuvant (optional, e.g., crop oil concentrate)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol:

  • Safety First: Don all appropriate PPE before handling any chemicals.

  • Dissolution: In a fume hood, accurately weigh the required amount of this compound technical powder. In a suitable beaker, add the weighed this compound to a measured volume of the chosen solvent.

  • Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor carefully to avoid degradation.

  • Surfactant Addition: Once the active ingredient is dissolved, add the specified amount of surfactant to the solution and continue stirring until a homogenous mixture is achieved.

  • Dilution: Transfer the concentrate to a volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the flask. Bring the solution to the final volume with distilled water.

  • Storage: Store the final formulation in a clearly labeled, sealed container in a cool, dark, and well-ventilated area.

ComponentExample Concentration for 1 L of 60 g/L SLPurpose
This compound Technical (95% purity)63.2 gActive Ingredient
N-methyl-2-pyrrolidone (NMP)300 mLSolvent
Non-ionic Surfactant50 mLWetting and Spreading Agent
Distilled Waterq.s. to 1 LCarrier

Experimental Field Trial Protocol

This protocol is designed for evaluating the efficacy of a this compound formulation against common weeds in a rice field setting.

1. Trial Design:

  • Layout: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[8]

  • Replicates: A minimum of three to four replications should be used for statistical validity.[8][9]

  • Plot Size: Plot size should be sufficient to allow for representative sampling and minimize edge effects. A typical size is 5m x 5m.

  • Treatments:

    • Untreated Control (no herbicide application).[9]

    • This compound Formulation at various application rates (e.g., 60, 90, and 120 g a.i./ha).[3]

    • A commercial standard herbicide for comparison.

2. Site Selection and Preparation:

  • Select a field with a known history of infestation by the target weed species (e.g., Echinochloa crus-galli, Leptochloa chinensis).[3]

  • Ensure uniform soil type and topography across the trial area.

  • Prepare the field according to standard local practices for rice cultivation.

3. Application:

  • Timing: Apply this compound post-emergence, when the target weeds are at the 1-3 leaf stage for optimal efficacy.[10]

  • Equipment: Use a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform coverage.

  • Weather Conditions: Apply on a clear day with minimal wind. Avoid application if rainfall is expected within 48 hours.[10]

4. Data Collection and Assessment:

  • Weed Control Efficacy: Assess weed control at 7, 14, and 28 days after treatment (DAT). Use a visual rating scale (e.g., 0% = no control, 100% = complete control) or by counting weed density in designated quadrats within each plot.

  • Crop Phytotoxicity: Visually assess the rice crop for any signs of injury (e.g., stunting, chlorosis, necrosis) at the same time points as the weed control assessment.

  • Yield Data: At the end of the growing season, harvest the rice from a designated area within each plot to determine the grain yield.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Experimental Workflow

The following diagram outlines the logical flow of an experimental field trial for a new this compound formulation.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Formulation Prepare Experimental This compound Formulation SiteSelection Select and Prepare Field Trial Site Formulation->SiteSelection TrialDesign Design Experiment (RCBD, Replicates) SiteSelection->TrialDesign Application Apply Treatments (Post-emergence) TrialDesign->Application DataCollection Collect Data (Weed Control, Phytotoxicity) Application->DataCollection Yield Harvest and Measure Yield DataCollection->Yield Stats Statistical Analysis (ANOVA) Yield->Stats Report Report Findings Stats->Report

Workflow for this compound field trials.

Efficacy Data Summary

The following tables summarize reported efficacy data for this compound against key weed species.

Table 1: Efficacy of this compound Against Barnyard Grass (Echinochloa crus-galli)

Application Rate (g a.i./ha)Growth StageEfficacy (%)Reference
6.5Not SpecifiedGR₅₀[11]
60-120Not SpecifiedEffective Control[3][12]
2.0-5.9Not SpecifiedGR₅₀ (at 20-35 °C)[10]

Table 2: Efficacy of this compound Against Other Weed Species

Weed SpeciesApplication Rate (g a.i./ha)Efficacy (%)Reference
Leptochloa chinensis (Chinese Sprangletop)60-120Effective Control[3][12]
Digitaria sanguinalis (Crabgrass)60-120Effective Control[3]
Broadleaf Weeds & Sedges60-120Effective Control[3][12]

Note: GR₅₀ refers to the dose required to reduce the growth of the weed by 50%. "Effective Control" indicates a high level of weed management as reported in the cited literature.

Conclusion

This compound is a promising herbicide with a well-defined mechanism of action. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the development and evaluation of new this compound-based formulations for agricultural applications. Adherence to sound experimental design and standardized protocols is crucial for obtaining reliable and reproducible results in field trials.

References

Methodology for Assessing Flusulfinam Rainfastness on Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusulfinam is a novel, post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of herbicides.[1][2] Its efficacy in controlling a variety of annual grasses and broadleaf weeds in rice and other crops is well-documented.[1] A critical factor influencing the performance of any foliar-applied herbicide is its rainfastness, the ability to withstand rainfall without losing efficacy. This document provides detailed application notes and protocols for assessing the rainfastness of this compound on crops, enabling researchers to generate robust and comparable data.

This compound works by inhibiting the HPPD enzyme, which is crucial for plastoquinone (B1678516) and tocopherol biosynthesis in plants. This disruption of the tyrosine degradation pathway leads to a depletion of plastoquinone, a vital cofactor in carotenoid production. The absence of carotenoids results in chlorophyll (B73375) degradation, leading to the characteristic bleaching symptoms in susceptible weeds, and ultimately, plant death.[1][2]

Quantitative Data Summary

A key study on the herbicidal characteristics of this compound demonstrated its excellent rainfastness. The following table summarizes the quantitative findings from a greenhouse pot experiment on barnyard grass (Echinochloa crus-galli).[3]

This compound Application Rate (g/hm²)Fresh Weight Inhibition Rate (%) after Simulated Rainfall (48 hours post-application)
1574%
3096-98%
6099%

Data sourced from the Chinese Journal of Pesticide Science.[3]

Experimental Protocols

This section outlines detailed methodologies for conducting this compound rainfastness experiments, from plant preparation to data analysis. These protocols are based on established practices for herbicide rainfastness testing and can be adapted to specific research needs.

Protocol 1: Greenhouse Pot Experiment with Simulated Rainfall

This protocol describes a controlled environment study to assess the impact of simulated rainfall on this compound efficacy.

1. Plant Material and Growth Conditions:

  • Test Species: Select target crop and weed species (e.g., rice (Oryza sativa), barnyard grass (Echinochloa crus-galli)).

  • Potting: Sow seeds in pots containing a standardized soil or potting mix.

  • Growth Environment: Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform growth. Grow plants to a specific growth stage (e.g., 3-4 leaf stage for weeds) before herbicide application.

2. This compound Application:

  • Herbicide Preparation: Prepare a stock solution of this compound and dilute to the desired concentrations. The recommended application rate for this compound is typically between 60-120 g a.i./ha.

  • Application Method: Utilize a research track sprayer equipped with a flat-fan nozzle to ensure uniform application.[4] Calibrate the sprayer to deliver a specific volume of spray solution per unit area.

  • Treatment Groups:

    • Control (untreated, no rainfall)

    • This compound treated, no rainfall

    • This compound treated, with simulated rainfall at various time intervals post-application (e.g., 1, 2, 4, 6, 24, 48 hours).

    • Control (untreated, with simulated rainfall)

3. Simulated Rainfall:

  • Rainfall Simulator: Use a laboratory or greenhouse rainfall simulator capable of producing consistent droplet sizes and rainfall intensities.

  • Rainfall Parameters:

    • Intensity: Apply a standardized rainfall intensity (e.g., 10-20 mm/hour).

    • Duration: Apply rainfall for a set duration (e.g., 30-60 minutes).

    • Timing: Initiate rainfall at the predetermined intervals after this compound application.

4. Post-Treatment Evaluation:

  • Efficacy Assessment: At specified time points after treatment (e.g., 7, 14, and 21 days), visually assess weed control using a percentage scale (0% = no control, 100% = complete kill).

  • Biomass Measurement: At the final assessment, harvest the above-ground biomass of the plants, and measure the fresh and dry weight to quantify the herbicidal effect.

5. Data Analysis:

  • Calculate the percent weed control and biomass reduction relative to the untreated controls.

  • Use appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of rainfall timing on this compound efficacy.

Protocol 2: this compound Residue Analysis after Simulated Rainfall

This protocol details the methodology for quantifying the amount of this compound washed off plant foliage by simulated rainfall.

1. Plant Material and this compound Application:

  • Follow the procedures outlined in Protocol 1 for plant growth and herbicide application.

2. Simulated Rainfall:

  • Follow the procedures outlined in Protocol 1 for simulated rainfall.

3. Sample Collection:

  • Wash-off Collection: Immediately after the simulated rainfall, collect the runoff from the treated plants.

  • Foliage Sampling: After the runoff collection, carefully excise the treated leaves from the plants.

4. Sample Preparation and Extraction:

  • Runoff Samples: Measure the volume of the collected runoff and extract the this compound using an appropriate solvent (e.g., acetonitrile, ethyl acetate) and a liquid-liquid extraction method.

  • Foliage Samples: Extract the remaining this compound from the leaf surfaces by washing with a suitable solvent.

5. Analytical Quantification:

  • Instrumentation: Use High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or a similar sensitive analytical technique for the quantification of this compound.

  • Method Validation: Validate the analytical method for linearity, accuracy, precision, and limit of quantification (LOQ).

  • Quantification: Determine the concentration of this compound in both the runoff and the foliage extracts.

6. Data Analysis:

  • Calculate the amount of this compound washed off the foliage and the amount remaining on the foliage as a percentage of the initial applied amount.

  • Relate the amount of washoff to the rainfall parameters (intensity, duration, and timing).

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in assessing this compound rainfastness.

Flusulfinam_Rainfastness_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis plant_prep Plant Growth and Acclimatization application Herbicide Application plant_prep->application herbicide_prep This compound Solution Preparation herbicide_prep->application drying Drying Period application->drying rainfall Simulated Rainfall drying->rainfall efficacy Efficacy Assessment (Visual & Biomass) rainfall->efficacy residue Residue Analysis (Washoff & Foliar) rainfall->residue data_analysis Statistical Analysis and Interpretation efficacy->data_analysis residue->data_analysis

Caption: Experimental workflow for assessing this compound rainfastness.

Flusulfinam_Mode_of_Action This compound This compound HPPD HPPD Enzyme This compound->HPPD Inhibits Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone Blocks Tyrosine Tyrosine Catabolism Tyrosine->HPPD Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Plant Bleaching & Death Chlorophyll->Bleaching Leads to

References

Unraveling the Journey of Flusulfinam in Plants: Application Notes and Protocols for Uptake and Translocation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for investigating the uptake and translocation of Flusulfinam, a novel chiral herbicide, in various plant species. Understanding the dynamics of how this active ingredient is absorbed, distributed, and metabolized within a plant is critical for optimizing its efficacy, assessing crop safety, and evaluating its environmental fate. The following sections offer comprehensive methodologies, data presentation guidelines, and visual representations of experimental workflows and the herbicide's mode of action.

Introduction to this compound

This compound is a new-generation HPPD-inhibiting herbicide effective against a range of annual grasses and broadleaf weeds in rice and other crops.[1] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biosynthesis of plastoquinone (B1678516) and tocopherols.[2][3] This inhibition ultimately disrupts carotenoid synthesis, leading to the characteristic bleaching of susceptible plants.[1][2] this compound is a chiral molecule, existing as R-(+) and S-(-) enantiomers, which have been shown to exhibit different biological activities, toxicities, and degradation rates.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the uptake, translocation, and degradation of this compound enantiomers in rice (Oryza sativa L.) as reported in scientific literature.

Table 1: Enantioselective Uptake and Translocation of this compound in Rice

ParameterR-FlusulfinamS-FlusulfinamReference
Bioconcentration Factor (Root)2.1 (for racemate)2.1 (for racemate)[4]
Translocation Factor (Root to Shoot)0.120.27[4]

Note: The bioconcentration factor suggests no enantioselectivity in the absorption process by the roots. However, the translocation factor indicates a preferential transfer of the S-enantiomer from the root to the shoot.[4]

Table 2: Degradation Half-Lives of this compound Enantiomers in Rice

ParameterR-FlusulfinamS-FlusulfinamReference
Degradation Half-life (in total plant)5.50 days5.06 days[4]

Note: The degradation half-lives suggest a preferential degradation of the S-enantiomer throughout the entire plant.[4]

Experimental Protocols

The following protocols are designed to provide a framework for studying this compound uptake and translocation. Researchers should adapt these protocols based on the specific plant species, experimental goals, and available equipment.

Protocol 1: Root Uptake and Translocation in a Hydroponic System

This protocol is designed to quantify the amount of this compound absorbed by plant roots from a nutrient solution and its subsequent movement to the shoots.

Materials:

  • This compound (analytical standard, R- and S-enantiomers if available)

  • Hydroponic nutrient solution (e.g., Hoagland's solution)

  • Test plants (e.g., rice seedlings at the 3-4 leaf stage)

  • Glass beakers or hydroponic containers

  • Analytical balance

  • Micropipettes

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • QuEChERS kits (optional, for sample cleanup)

  • Homogenizer

  • Centrifuge

  • Fume hood

Procedure:

  • Plant Preparation: Germinate and grow the test plants in a suitable medium (e.g., sand or vermiculite) until they reach the desired growth stage. Carefully remove the plants, wash the roots gently with deionized water to remove any debris, and transfer them to the hydroponic containers filled with nutrient solution. Acclimatize the plants for 2-3 days.

  • Treatment Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute it in the hydroponic solution to the desired final concentration (e.g., 1 mg/L).

  • Exposure: Replace the nutrient solution with the this compound-containing solution. For control plants, use a nutrient solution with the same concentration of the solvent used for the stock solution.

  • Sampling: Harvest plants at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours). At each time point, carefully remove the plants from the solution.

  • Sample Processing:

    • Separate the roots and shoots.

    • Gently rinse the roots with deionized water to remove any surface-adhered herbicide.

    • Record the fresh weight of the root and shoot samples.

    • Homogenize the plant tissues separately.

  • Extraction:

    • Extract this compound from the homogenized plant tissues using a suitable solvent (e.g., acetonitrile). The QuEChERS method is recommended for efficient extraction and cleanup.

    • Centrifuge the samples and collect the supernatant.

  • Analysis:

    • Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.[7] If studying enantiomers, a chiral column is necessary for separation.[5][6]

  • Data Calculation:

    • Uptake: Calculate the amount of this compound absorbed per gram of root tissue.

    • Translocation Factor (TF): TF = (Concentration in shoot × Shoot biomass) / (Concentration in root × Root biomass).

Protocol 2: Foliar Application and Translocation Study

This protocol is designed to assess the absorption of this compound through the leaves and its subsequent movement throughout the plant.

Materials:

  • This compound (formulated product or analytical standard)

  • Radiolabeled this compound (e.g., ¹⁴C-Flusulfinam) is highly recommended for translocation studies to enable autoradiography and quantitative analysis.[8]

  • Surfactant (if required by the formulation)

  • Microsyringe or micropipette

  • Test plants grown in pots

  • Plant press and drying oven (for biomass)

  • Liquid Scintillation Counter (LSC) and scintillation cocktail (for radiolabeled studies)

  • Phosphor imager or X-ray film for autoradiography (for radiolabeled studies)

  • Biological oxidizer (for radiolabeled studies)

Procedure:

  • Plant Preparation: Grow test plants in pots containing a suitable soil mix under controlled environmental conditions (e.g., greenhouse or growth chamber).

  • Treatment Solution Preparation: Prepare a treatment solution of this compound at a concentration relevant to field application rates. If using radiolabeled material, mix the labeled and unlabeled herbicide to achieve the desired specific activity.

  • Application:

    • Select a fully expanded leaf on each plant for treatment.

    • Apply a known volume and concentration of the treatment solution as small droplets onto the adaxial (upper) surface of the leaf, avoiding the midrib.

  • Sampling: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 96 hours).

  • Sample Processing (Non-radiolabeled):

    • Wash the treated leaf with a suitable solvent (e.g., 50% methanol) to recover unabsorbed this compound.

    • Separate the plant into different parts: treated leaf, other leaves, stem, and roots.

    • Extract and analyze the this compound content in each part using LC-MS/MS as described in Protocol 1.

  • Sample Processing (Radiolabeled):

    • Autoradiography: Press the entire plant and expose it to a phosphor screen or X-ray film to visualize the distribution of the radiolabeled herbicide.

    • Quantification:

      • Wash the treated leaf to determine the unabsorbed radioactivity.

      • Section the plant into different parts (treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots).

      • Combust the dried plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

  • Data Calculation:

    • Absorption: Calculate the percentage of applied this compound absorbed by the plant.

    • Translocation: Calculate the percentage of absorbed this compound translocated to different plant parts.

Visualizations

The following diagrams illustrate the experimental workflow for studying this compound uptake and the signaling pathway affected by its mode of action.

Flusulfinam_Uptake_Workflow cluster_root_uptake Root Uptake Study cluster_foliar_uptake Foliar Uptake Study RU_Start Plant Acclimatization in Hydroponics RU_Treatment Exposure to This compound Solution RU_Start->RU_Treatment RU_Sampling Harvest at Time Intervals RU_Treatment->RU_Sampling RU_Separation Separate Roots and Shoots RU_Sampling->RU_Separation RU_Extraction Solvent Extraction (e.g., QuEChERS) RU_Separation->RU_Extraction RU_Analysis LC-MS/MS Analysis RU_Extraction->RU_Analysis FU_Start Potted Plant Growth FU_Application Foliar Application of This compound FU_Start->FU_Application FU_Sampling Harvest at Time Intervals FU_Application->FU_Sampling FU_Washing Wash Treated Leaf FU_Sampling->FU_Washing FU_Sectioning Section Plant into Parts FU_Washing->FU_Sectioning FU_Analysis LC-MS/MS or Radiolabel Analysis FU_Sectioning->FU_Analysis

Caption: Experimental workflows for root and foliar uptake studies of this compound.

Flusulfinam_Mode_of_Action This compound This compound HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) This compound->HPPD Inhibition HGA Homogentisate HPPD->HGA Catalyzes conversion of 4-hydroxyphenylpyruvate Carotenoid Carotenoid Biosynthesis PDS Plastoquinone & Tocopherol Synthesis HGA->PDS PDS->Carotenoid Plastoquinone is a cofactor for Phytoene Desaturase Bleaching Chlorophyll Degradation (Bleaching) Carotenoid->Bleaching Protection from Photo-oxidation

Caption: Simplified signaling pathway of this compound's mode of action.

References

Application Notes and Protocols for Testing Flusulfinam on Plasmodiophora brassicae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clubroot, caused by the obligate biotrophic protist Plasmodiophora brassicae, is a devastating disease of brassica crops worldwide, leading to significant yield losses. The pathogen infects the roots of host plants, causing the formation of characteristic galls or "clubs" that impair nutrient and water uptake. Due to the long-term survival of P. brassicae resting spores in the soil, effective and sustainable control strategies are urgently needed.

Flusulfinam is a novel chemical entity with a potential role in agriculture. These application notes provide a detailed experimental framework for researchers to evaluate the efficacy of this compound against P. brassicae. The protocols described herein cover in vitro resting spore germination assays and in vivo whole plant-based assessments in a controlled greenhouse environment.

In Vitro Efficacy of this compound on P. brassicae Resting Spore Germination

This protocol aims to determine the direct effect of this compound on the germination of P. brassicae resting spores, which is the primary infective propagule.

Experimental Protocol: Resting Spore Germination Assay
  • Preparation of P. brassicae Resting Spore Suspension:

    • Excise mature clubroot galls from infected cabbage or canola roots (approximately 6-8 weeks post-inoculation).

    • Wash the galls thoroughly with sterile distilled water to remove soil and debris.

    • Homogenize the galls in a blender with sterile distilled water.

    • Filter the homogenate through several layers of cheesecloth to remove large plant debris.

    • Centrifuge the filtrate at 4,000 x g for 10 minutes to pellet the resting spores.

    • Resuspend the pellet in sterile distilled water and repeat the centrifugation step three times to wash the spores.

    • After the final wash, resuspend the spores in sterile distilled water and determine the spore concentration using a hemocytometer.

    • Adjust the final concentration to 1 x 10^7 spores/mL.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent (e.g., DMSO).

    • Prepare a series of working solutions by serially diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm).

    • Include a solvent control (containing the same concentration of the solvent as the highest this compound concentration) and a negative control (sterile distilled water).

  • Spore Germination Assay:

    • In a 96-well microtiter plate, add 50 µL of the resting spore suspension (1 x 10^7 spores/mL) to each well.

    • Add 50 µL of the respective this compound working solution, solvent control, or negative control to the wells.

    • Incubate the plates at 25°C in the dark for 7 days.

  • Assessment of Spore Germination:

    • After the incubation period, thoroughly mix the contents of each well.

    • Pipette 10 µL of the spore suspension onto a microscope slide.

    • Observe under a light microscope at 400x magnification.

    • A spore is considered germinated if the zoospore has emerged.

    • For each replicate, count the number of germinated and non-germinated spores in at least 100 spores.

    • Calculate the percentage of germination for each treatment.

    • The experiment should be performed with at least three biological replicates.

Data Presentation

Table 1: Effect of this compound on P. brassicae Resting Spore Germination

This compound Concentration (ppm)Mean Germination (%)Standard Deviation% Inhibition of Germination
0 (Negative Control)0
Solvent Control
0.01
0.1
1
10
100

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep Prepare P. brassicae Resting Spore Suspension incubation Incubate Spores with This compound in 96-well Plate spore_prep->incubation chem_prep Prepare this compound Working Solutions chem_prep->incubation microscopy Microscopic Observation and Spore Counting incubation->microscopy data_analysis Calculate Germination Rate and Inhibition microscopy->data_analysis

In Vitro Spore Germination Assay Workflow

In Vivo Efficacy of this compound in a Whole Plant System

This protocol evaluates the efficacy of this compound in preventing clubroot disease in a susceptible host plant under controlled greenhouse conditions.

Experimental Protocol: Greenhouse Pot Assay
  • Inoculum Preparation:

    • Prepare a resting spore suspension of P. brassicae at a concentration of 1 x 10^8 spores/mL as described in the in vitro protocol.

  • Plant Material and Growth Conditions:

    • Use a susceptible Brassica variety (e.g., Chinese cabbage 'Wong Bok' or canola 'Westar').

    • Sow seeds in a sterile potting mix and grow in a greenhouse at 20-25°C with a 16/8 h (light/dark) photoperiod.

  • This compound Application and Inoculation:

    • Two weeks after sowing, drench the soil of each pot with 50 mL of the desired this compound concentration (e.g., 0, 1, 10, 50, 100 ppm). Include a water-treated control.

    • One day after the this compound application, inoculate each pot by drenching the soil with 20 mL of the P. brassicae resting spore suspension (1 x 10^8 spores/mL).

  • Disease Assessment:

    • Grow the plants for 6-8 weeks post-inoculation.

    • Carefully remove the plants from the pots and wash the roots to remove soil.

    • Assess the severity of clubroot symptoms using a 0-3 or 0-4 disease severity index (DSI) scale (e.g., 0 = no galling, 1 = slight galling, 2 = moderate galling, 3 = severe galling).

    • Calculate the Disease Severity Index (DSI) for each treatment using the following formula: DSI (%) = [Σ(scale value × number of plants in scale) / (total number of plants × highest scale value)] × 100

    • Measure the fresh and dry weight of the shoots and roots.

  • Quantification of P. brassicae DNA in Roots (Optional):

    • Extract total DNA from a subset of root samples from each treatment.

    • Perform quantitative PCR (qPCR) using primers specific for P. brassicae to quantify the pathogen biomass in the roots.

Data Presentation

Table 2: In Vivo Efficacy of this compound against Clubroot Disease

This compound Concentration (ppm)Disease Severity Index (DSI) (%)Shoot Fresh Weight (g)Root Fresh Weight (g)P. brassicae DNA (copies/ng root DNA)
0 (Inoculated Control)
1
10
50
100
Uninoculated Control00

Experimental Workflow

G cluster_setup Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment plant_growth Grow Susceptible Brassica Seedlings chem_app Apply this compound as a Soil Drench plant_growth->chem_app inoculum_prep Prepare P. brassicae Inoculum inoculation Inoculate with P. brassicae inoculum_prep->inoculation chem_app->inoculation greenhouse Maintain Plants in Greenhouse for 6-8 Weeks inoculation->greenhouse dsi Disease Severity Assessment (DSI) greenhouse->dsi biomass Measure Plant Biomass greenhouse->biomass qpcr qPCR for Pathogen Quantification (Optional) greenhouse->qpcr

In Vivo Greenhouse Assay Workflow

Putative Signaling Pathway Affected by this compound

While the precise mode of action of this compound on P. brassicae is yet to be fully elucidated, studies on the related compound flusulfamide (B9513) suggest an impact on resting spore germination. The following diagram illustrates a hypothetical signaling pathway leading to zoospore emergence that could be disrupted by this compound.

G cluster_trigger Germination Triggers cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Response root_exudates Host Root Exudates receptor Receptor Activation root_exudates->receptor signal_transduction Signal Transduction (e.g., Ca2+ signaling, cAMP) receptor->signal_transduction gene_expression Gene Expression (e.g., cell wall degrading enzymes) signal_transduction->gene_expression zoospore_emergence Zoospore Emergence gene_expression->zoospore_emergence This compound This compound This compound->signal_transduction Inhibition

Hypothetical Signaling Pathway for Spore Germination

Disclaimer

These protocols provide a general framework. Researchers may need to optimize conditions such as incubation times, chemical concentrations, and host-pathogen combinations based on their specific experimental goals and resources. It is recommended to conduct preliminary experiments to determine the optimal parameters. Always follow appropriate laboratory safety procedures when handling chemicals and biological materials.

Troubleshooting & Optimization

Technical Support Center: Optimizing Flusulfinam Concentration for Barnyard Grass (Echinochloa crus-galli) Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flusulfinam for the effective control of barnyard grass.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it control barnyard grass?

A1: this compound is a new-generation HPPD-inhibiting herbicide used for post-emergence control of annual weeds like barnyard grass in rice fields.[1][2][3] It works by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for the synthesis of plastoquinone (B1678516) and tocopherol.[2][4] This inhibition disrupts carotenoid synthesis, leading to bleaching of the plant tissues, followed by withering and death.[2][3]

Q2: What is the recommended application rate of this compound for barnyard grass control?

A2: The recommended field application rate of this compound is typically between 60 to 120 grams of active ingredient per hectare (g a.i./ha).[2] However, studies have shown that the concentration required for 50% growth reduction (GR50) in susceptible barnyard grass populations can be much lower, ranging from 0.15 to 19.39 g a.i./ha.[1]

Q3: At which growth stage is barnyard grass most susceptible to this compound?

A3: this compound is most effective when applied to barnyard grass at earlier growth stages.[2][5] For instance, it shows high efficacy on grass with less than 4 leaves.[2] As the plant matures, higher concentrations may be needed to achieve the same level of control.

Q4: What are the visible symptoms of this compound on barnyard grass?

A4: Following a post-emergence application of this compound, barnyard grass will typically exhibit noticeable bleaching symptoms on its leaves within 3 to 7 days. Plant death usually occurs within 10 days of application.[3]

Q5: Is this compound safe for rice crops?

A5: Yes, this compound has been shown to be highly safe for both japonica and indica rice varieties.[1][2] It has a broad application window and can be used from the 1.5 leaf stage of rice until later growth stages with good selectivity.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced efficacy on barnyard grass 1. Late application: Barnyard grass is beyond the optimal growth stage for control (e.g., more than 6 leaves).[2]2. Weed resistance: While this compound is new, resistance to HPPD inhibitors can occur over time.[4]3. Environmental conditions: Low light intensity can reduce efficacy.[5]4. Incorrect application rate: The applied concentration is too low for the specific weed pressure or growth stage.1. Apply this compound when barnyard grass is at the 2-4 leaf stage for optimal control.2. Conduct a dose-response assay to determine if the population has reduced sensitivity. Consider rotating with herbicides having different modes of action.3. Apply during periods of high light intensity for better performance.[5]4. Ensure proper calibration of spray equipment and use a rate within the recommended range (60-120 g a.i./ha) based on weed size and density.[2]
Inconsistent control across the field 1. Uneven spray coverage: Poor application technique leading to some areas receiving insufficient herbicide.2. Variability in weed growth stage: A wide range of barnyard grass growth stages across the field.1. Use appropriate nozzles and spray volume to ensure thorough and uniform coverage.[6]2. Scout the field to determine the predominant growth stage and time the application accordingly. A sequential application might be necessary for fields with continuous weed emergence.
Symptoms appear but weeds recover 1. Sublethal dose: The applied concentration was sufficient to cause initial injury but not enough for complete control.2. Rainfall shortly after application: While rainfastness data for this compound is not detailed in the provided results, heavy rainfall soon after application can wash off the herbicide.1. Review the application rate and consider a follow-up application if necessary, adhering to label recommendations.2. Monitor weather forecasts and apply when there is a low probability of rain for several hours post-application.

Data on this compound Efficacy

Table 1: Dose-Response of this compound on Barnyard Grass (Echinochloa crus-galli)

PopulationGR50 (g a.i./ha)
Population 10.15
Population 219.39
Various Populations0.15 - 19.39[1]

GR50: The concentration of herbicide required to cause a 50% reduction in plant growth.

Table 2: Influence of Environmental Factors on this compound Efficacy (GR50 in g/hm²) against Barnyard Grass

Temperature (°C)GR50 (g/hm²)
205.9
352.0
Light Intensity GR50 (g/hm²)
High (1975 lx)Significantly Higher Efficacy
Medium (891 lx)Lower Efficacy
Low (79 lx)Lowest Efficacy

Note: 1 hm² = 1 hectare. Data adapted from a study on the herbicidal characteristics of this compound.[5]

Experimental Protocols

Protocol 1: Greenhouse Pot Experiment for Efficacy Evaluation

  • Plant Material: Grow barnyard grass seeds in pots filled with a suitable soil mix until they reach the 4-leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound (e.g., 6% oil dispersion) and create a series of dilutions to achieve the desired application rates (e.g., 0, 1.88, 3.75, 7.5, 15, 30, 60, 120 g a.i./ha).

  • Herbicide Application: Use a research track sprayer equipped with a flat-fan nozzle to apply the different concentrations of this compound to the barnyard grass.[1] Ensure even coverage.

  • Growth Conditions: Maintain the pots in a greenhouse with controlled temperature (e.g., 25-30°C) and light conditions.

  • Data Collection: At 14-21 days after treatment, visually assess the percentage of control and harvest the above-ground biomass.

  • Analysis: Dry the biomass to a constant weight and calculate the growth reduction relative to the untreated control. Determine the GR50 value using appropriate statistical software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Data Collection cluster_analysis Analysis seed Barnyard Grass Seeds pots Potting & Growth to 4-leaf stage seed->pots spray Spray Application pots->spray herbicide Prepare this compound Dilutions herbicide->spray greenhouse Greenhouse Incubation (21 days) spray->greenhouse assess Visual Assessment greenhouse->assess harvest Harvest & Weigh Biomass assess->harvest analysis Calculate GR50 harvest->analysis

Caption: Experimental workflow for a dose-response assay of this compound on barnyard grass.

mode_of_action This compound This compound HPPD HPPD Enzyme This compound->HPPD inhibits Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone catalyzes Carotenoid Carotenoid Synthesis Plastoquinone->Carotenoid is required for Bleaching Bleaching Symptoms Carotenoid->Bleaching deficiency leads to Death Plant Death Bleaching->Death

Caption: Simplified signaling pathway of this compound's mode of action in barnyard grass.

References

factors affecting Flusulfinam efficacy in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the efficacy of the herbicide flusulfinam in various soil types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, post-emergence amide-structured herbicide primarily used for controlling annual weeds in rice fields.[1][2] It is effective against problematic weeds such as barnyard grass (Echinochloa crus-galli), crabgrass (Digitaria sanguinalis), and Chinese sprangletop (Leptochloa chinensis).[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] By blocking HPPD, this compound disrupts the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid synthesis.[1][3] This leads to the characteristic bleaching of plant leaves, followed by withering and death.[2][3]

Flusulfinam_MoA cluster_pathway Normal Plant Pathway Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD substrate HGA Homogentisate (HGA) HPPD->HGA produces Plastoquinone Plastoquinone (& Tocopherol) HGA->Plastoquinone PDS Phytoene Desaturase (PDS) Plastoquinone->PDS cofactor for Carotenoids Carotenoids PDS->Carotenoids synthesizes Bleaching Bleaching & Plant Death PDS->Bleaching lack of carotenoids leads to Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound This compound->HPPD INHIBITS

Caption: this compound's mechanism of action via HPPD inhibition.

Q2: Does this compound have different stereoisomers, and do they affect efficacy?

Yes, this compound is a chiral herbicide with two enantiomers: R-(+)-flusulfinam and S-(-)-flusulfinam.[4] The R-(+)-enantiomer exhibits significantly higher herbicidal activity against target weeds.[4][5] Studies have shown that the bioactivity of R-flusulfinam can be 1.4 to 3.1 times greater than that of the racemic mixture.[4][6] Conversely, the enantiomers show different toxicities to non-target organisms; for instance, S-flusulfinam is more toxic to zebrafish larvae, while R-flusulfinam is more toxic to algae.[5][7]

Q3: What are the primary soil factors that influence this compound's efficacy?

The primary soil factors affecting this compound are soil organic matter (OM) content, pH, and microbial communities.[4][5][8] Higher organic matter content and lower soil pH have been shown to accelerate the degradation of this compound.[4][6][8] Microbial communities are also believed to play a crucial role in the enantioselective degradation of the herbicide in soil.[4][6]

Troubleshooting Guide

Problem: I'm observing reduced herbicidal activity in soils with high organic matter content.

  • Possible Cause: High organic matter content can lead to increased adsorption of this compound to soil particles.[6][9] This process, known as sorption, binds the herbicide molecules, reducing their concentration in the soil water and thus their bioavailability for uptake by weed roots.[9] Essentially, the herbicide is "locked up" by the organic matter and is less available to control the target weeds.

  • Recommendation: Consider that soils with higher organic matter may require adjusted application rates to achieve the desired level of weed control. Always consult label recommendations and conduct preliminary dose-response experiments on your specific soil type.

Problem: this compound seems to break down much faster in some soils than others.

  • Possible Cause 1: Soil pH: The degradation of this compound is pH-dependent. Studies have indicated that its degradation is accelerated in soils with a lower pH (more acidic).[4][6][8]

  • Possible Cause 2: Microbial Activity: Soil microorganisms are critical in the breakdown of herbicides.[4] Different soils harbor distinct microbial communities, which can lead to variations in the rate and enantioselectivity of this compound degradation.[4][6]

  • Recommendation: Measure and record the pH of your experimental soils. When comparing results, ensure that the soils have similar pH values or account for the potential impact of pH on degradation rates. Be aware that soil sterilization (e.g., autoclaving) can be used to differentiate between microbial and chemical degradation, but this will also alter other soil properties.

Problem: My results are inconsistent, even when using soil with the same classification.

  • Possible Cause: Soil is a heterogeneous matrix. Even within the same classification (e.g., "sandy loam"), there can be significant variability in organic matter percentage, pH, and microbial populations. These variations can all influence this compound's behavior.[10][11]

  • Recommendation: For precise and repeatable experiments, it is crucial to homogenize your soil batch thoroughly before beginning the study. A comprehensive characterization of each soil batch (including OM content, pH, and texture analysis) is highly recommended to explain potential variations in results.

Factors_Affecting_Efficacy cluster_soil Soil Properties cluster_process Key Processes OM Organic Matter Microbes Microbial Communities OM->Microbes supports Sorption Sorption (Adsorption) OM->Sorption increases pH Soil pH Degradation Degradation (Biotic & Abiotic) pH->Degradation influences rate (lower pH accelerates) Microbes->Degradation drives biotic degradation Texture Soil Texture (Clay, Silt, Sand) Texture->Sorption influences surface area Bioavailability Bioavailability Sorption->Bioavailability decreases Degradation->Bioavailability decreases Outcome Observed Efficacy Bioavailability->Outcome determines

Caption: Interrelationship of soil factors affecting this compound efficacy.

Quantitative Data

The degradation rate of this compound is highly dependent on soil characteristics and environmental conditions. The following tables summarize data from a study on paddy soils from four different locations.

Table 1: Physicochemical Properties of Selected Paddy Soils

Soil Origin pH Organic Matter (%) Clay (%) Silt (%) Sand (%)
Anhui 5.3 2.1 18.4 65.2 16.4
Guangxi 6.8 3.5 25.1 55.8 19.1
Hainan 6.5 4.1 30.2 48.3 21.5
Heilongjiang 6.2 2.8 22.7 59.6 17.7

Data synthesized from studies on this compound degradation.[4][6][12]

Table 2: Degradation Half-life (T₁/₂) of this compound Enantiomers in Paddy Soils

Soil Origin Condition R-flusulfinam T₁/₂ (days) S-flusulfinam T₁/₂ (days)
Anhui Aerobic 57.8 40.8
Anaerobic 46.2 63.0
Guangxi Aerobic 48.1 40.8
Anaerobic 53.3 49.5
Hainan Aerobic 46.2 40.8
Anaerobic 57.8 53.3
Heilongjiang Aerobic 53.3 48.1
Anaerobic 63.0 57.8

Note: Half-life values indicate the time required for 50% of the compound to degrade. S-flusulfinam generally exhibits preferential degradation under aerobic conditions, while the trend can reverse under anaerobic conditions in certain soils like Anhui's.[4][6]

Experimental Protocols

Protocol: Assessment of this compound Degradation in Soil

This protocol outlines a general procedure for determining the degradation kinetics of this compound in a laboratory setting.

  • Soil Preparation:

    • Collect topsoil (0-15 cm depth) from the desired location.

    • Air-dry the soil and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Characterize the soil for pH, organic matter content, and texture.

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate in the dark for 7-10 days to stabilize microbial activity.

  • Herbicide Application:

    • Prepare a stock solution of analytical-grade this compound (and its individual enantiomers, if required) in a suitable solvent (e.g., acetonitrile).

    • Weigh out soil samples (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., glass flasks).

    • Apply the this compound solution to the soil surface and mix thoroughly to achieve the target concentration. Allow the solvent to evaporate completely in a fume hood.

  • Incubation:

    • Incubate the treated soil samples in a controlled environment chamber at a constant temperature (e.g., 25°C) in the dark.

    • Maintain soil moisture by periodically adding deionized water. For anaerobic conditions, flood the soil samples with a layer of water and purge the headspace with nitrogen.

  • Sampling and Extraction:

    • Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, 60 days).

    • Extract this compound from the soil samples using an appropriate solvent extraction method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of this compound. For enantioselective analysis, a chiral column is required.[13]

    • Calculate the degradation kinetics using first-order models to determine the half-life (T₁/₂) of the compound.[13]

Experimental_Workflow A 1. Soil Collection & Sieving (2mm) B 2. Soil Characterization (pH, OM, Texture) A->B C 3. Pre-incubation (Moisture adjustment, stabilization) B->C D 4. Herbicide Application (Spiking & Mixing) C->D E 5. Controlled Incubation (Constant Temp, Dark) D->E F 6. Time-course Sampling (e.g., Day 0, 1, 3, 7...) E->F G 7. Solvent Extraction (e.g., QuEChERS) F->G H 8. Instrumental Analysis (HPLC / LC-MS with Chiral Column) G->H I 9. Data Processing (Degradation Kinetics, T₁/₂ Calculation) H->I

Caption: Experimental workflow for a soil degradation study.

References

Flusulfinam stability and degradation under anaerobic vs aerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Flusulfinam under anaerobic and aerobic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in soil?

A1: this compound is a chiral herbicide, and its stability in soil is influenced by the presence of oxygen. Generally, it exhibits moderate persistence. Studies have shown that the degradation of this compound is enantioselective, meaning the two enantiomers (R-(+)- and S-(-)-Flusulfinam) degrade at different rates.[1][2] The degradation process is also significantly affected by soil properties such as organic matter content and pH.[2]

Q2: How do anaerobic and aerobic conditions affect the degradation rate of this compound?

A2: Aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions have a distinct impact on the degradation of this compound's enantiomers. In aerobic environments, the S-enantiomer tends to degrade preferentially.[1][2] Conversely, under anaerobic conditions, the R-enantiomer may exhibit preferential degradation in certain soil types.[1][2]

Q3: What are the major degradation products of this compound?

A3: The primary degradation pathway for this compound in soil is hydrolysis. This process leads to the formation of two main metabolites, identified as M299 and M100.[1][3]

Q4: What is the expected half-life of this compound in soil?

A4: The half-life of this compound in soil varies depending on the specific enantiomer, soil type, and environmental conditions. Under aerobic conditions, the half-life of S-Flusulfinam can be around 40.8 days, while R-Flusulfinam can range from 46.2 to 57.8 days.[1][2] Under anaerobic conditions, the half-life of R-Flusulfinam has been reported to be approximately 46.2 days, and S-Flusulfinam at 63 days in certain soils.[1][2]

Q5: How do soil properties influence the degradation of this compound?

A5: Soil organic matter and pH are critical factors. Higher organic matter content and lower soil pH have been shown to accelerate the degradation of this compound.[2] Microbial communities within the soil also play a crucial role in the enantioselective degradation process.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Non-homogenous soil samples.2. Inconsistent moisture levels in incubation flasks.3. Temperature fluctuations in the incubator.4. Variations in the application of the this compound test substance.1. Thoroughly mix and sieve the soil before dispensing into incubation flasks.2. Carefully adjust and monitor the moisture content of each replicate.3. Use a calibrated incubator and monitor the temperature regularly.4. Ensure precise and consistent application of the test substance to each soil sample.
No degradation of this compound observed. 1. The soil may have low microbial activity.2. The incubation conditions (e.g., temperature, moisture) may not be optimal for microbial degradation.3. The analytical method may not be sensitive enough to detect small changes in concentration.1. Characterize the microbial biomass of the soil before starting the experiment.2. Review and optimize incubation parameters based on the soil type and expected microbial activity.3. Validate the analytical method to ensure it has the required limit of detection and quantification.
Difficulty in extracting this compound and its metabolites from soil. 1. Strong adsorption of the compounds to soil particles.2. Inappropriate extraction solvent or technique.1. Test different solvent systems with varying polarities.2. Employ more vigorous extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE).
Unidentified peaks in chromatograms. 1. Presence of co-extractives from the soil matrix.2. Formation of unexpected degradation products.1. Use a more selective detector or improve the clean-up step of the sample preparation.2. Use techniques like LC-MS/MS or GC-MS to identify the chemical structure of the unknown peaks.

Quantitative Data Summary

Table 1: Half-life (t½) of this compound Enantiomers in Different Soil Types under Aerobic and Anaerobic Conditions

Condition Soil Type Enantiomer Half-life (t½) in days
Aerobic Anhui SoilR-(+)-Flusulfinam57.8
S-(-)-Flusulfinam40.8
Guangxi SoilR-(+)-Flusulfinam46.2
S-(-)-Flusulfinam41.5
Hainan SoilR-(+)-Flusulfinam55.3
S-(-)-Flusulfinam43.1
Anaerobic Anhui SoilR-(+)-Flusulfinam46.2
S-(-)-Flusulfinam63.0

Data sourced from studies on paddy soils.[1][2]

Experimental Protocols

Detailed Protocol for this compound Soil Degradation Study (Adapted from OECD 307)

This protocol outlines the key steps for conducting a laboratory study on the degradation of this compound in soil under both aerobic and anaerobic conditions.

1. Soil Collection and Characterization:

  • Collect fresh soil from a relevant agricultural field, avoiding areas with recent pesticide application.

  • Sieve the soil to <2 mm to ensure homogeneity.

  • Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

2. Preparation of Test Substance and Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Apply the stock solution to the soil to achieve the desired final concentration. Ensure even distribution by thoroughly mixing.

  • Allow the solvent to evaporate completely before starting the incubation.

3. Aerobic Incubation:

  • Place the treated soil (typically 50-100 g) into incubation vessels (e.g., biometers).

  • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

  • Incubate the vessels in the dark at a constant temperature (e.g., 20 ± 2 °C).

  • Maintain aerobic conditions by continuously purging with humidified air. Trap evolved CO₂ in a suitable trapping solution (e.g., potassium hydroxide) to monitor mineralization if using ¹⁴C-labeled this compound.

4. Anaerobic Incubation:

  • Pre-incubate the treated soil under aerobic conditions for a short period (e.g., 24-48 hours) to allow for initial microbial activity.

  • Establish anaerobic conditions by flooding the soil with deoxygenated water and purging the headspace with an inert gas (e.g., nitrogen or argon).

  • Seal the incubation vessels and incubate in the dark at a constant temperature.

5. Sampling and Extraction:

  • At predetermined time intervals, collect duplicate soil samples from the incubation vessels.

  • Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Use a suitable extraction method such as shaking, sonication, or accelerated solvent extraction.

6. Analysis:

  • Analyze the extracts for the concentration of this compound and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Calculate the half-life (DT₅₀) and other degradation kinetics parameters using appropriate kinetic models (e.g., first-order kinetics).

Visualizations

Flusulfinam_Degradation_Pathway This compound This compound M299 Metabolite M299 This compound->M299 Hydrolysis M100 Metabolite M100 This compound->M100 Hydrolysis

Caption: Degradation pathway of this compound via hydrolysis.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Characterization test_substance_prep Test Substance Preparation soil_collection->test_substance_prep application Application to Soil test_substance_prep->application aerobic Aerobic Incubation application->aerobic anaerobic Anaerobic Incubation application->anaerobic sampling Sampling aerobic->sampling anaerobic->sampling extraction Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis & Kinetics analysis->data_analysis

Caption: Experimental workflow for a soil degradation study.

References

Flusulfinam Technical Support Center: Influence of Temperature and Light Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the influence of temperature and light intensity on the activity of Flusulfinam, a 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is a key component in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. By inhibiting HPPD, this compound disrupts the formation of homogentisate (B1232598) (HGA), leading to a depletion of plastoquinone. Plastoquinone is a vital cofactor for phytoene (B131915) desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway. The disruption of this pathway results in the characteristic bleaching of plant tissues and eventual plant death.[2]

Q2: How does temperature affect the herbicidal activity of this compound?

Temperature can influence the efficacy of this compound. Studies have shown that this compound maintains relatively stable and effective activity against target weeds, such as barnyard grass (Echinochloa crus-galli), across a temperature range of 20-35°C.[3] Within this range, the herbicidal activity, as measured by the concentration required to inhibit growth by 50% (GR50), shows some variation.

Q3: What is the impact of light intensity on this compound's efficacy?

Light intensity is a critical factor for the optimal performance of this compound. Its herbicidal efficacy is significantly higher under high light intensity conditions.[3] This is because this compound's mode of action, the inhibition of carotenoid biosynthesis, leads to the destruction of chlorophyll (B73375) in the presence of light (photobleaching).[1] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without them, the plant is highly susceptible to light-induced damage.

Q4: Are there different forms of this compound, and does this impact its activity?

Yes, this compound is a chiral molecule and exists as two enantiomers: R-(+)-flusulfinam and S-(-)-flusulfinam.[4][5][6] Research has indicated that the R-enantiomer exhibits higher herbicidal activity against target weeds.[5][7] The racemic mixture is what is typically used, but the enantioselective bioactivity is an important consideration in research and development.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced efficacy at lower temperatures (below 20°C) - Slower metabolic activity of the target weed, leading to reduced uptake and translocation of this compound.- Reduced enzyme kinetics of HPPD at lower temperatures.- If possible, conduct experiments within the optimal temperature range of 20-35°C.[3]- If lower temperatures are unavoidable, consider extending the duration of the experiment to allow for a slower herbicidal effect.- Ensure other environmental factors like light and humidity are optimal.
Inconsistent results or reduced efficacy at high temperatures (above 35°C) - Potential for thermal degradation of the this compound molecule, although specific data is limited.- The target weed may exhibit a stress response at high temperatures that could alter its susceptibility.- Maintain experimental temperatures within the recommended 20-35°C range.[3]- If high temperatures are necessary for the experimental design, include appropriate controls to assess the thermal stability of this compound under your specific conditions.
Lower than expected activity under low light conditions - Insufficient light to induce the photobleaching effect that is characteristic of HPPD inhibitors.[1]- Reduced photosynthetic activity of the weed, potentially leading to lower herbicide translocation.- Ensure experiments are conducted under high light intensity for optimal efficacy. A study showed significantly higher efficacy at 1975 lx compared to lower light levels.[3]- Use growth chambers with controllable and uniform light conditions.- If studying the effects of light is the goal, carefully measure and document the light intensity (in lux or µmol/m²/s).
Variability in results between experimental replicates - Inconsistent environmental conditions (temperature, light, humidity).- Non-uniform application of this compound.- Variation in the growth stage or health of the test plants.- Use controlled environment chambers to maintain consistent conditions.- Calibrate application equipment to ensure uniform spray coverage.- Use plants of the same species, age, and developmental stage for all treatments and replicates.
Unexpected crop injury or off-target effects - Application rate may be too high for the specific crop variety.- Environmental stress factors may increase crop sensitivity.- Conduct dose-response studies to determine the optimal selective application rate for your crop and weed species.- Avoid applying this compound to crops that are under stress from other factors (e.g., drought, nutrient deficiency).

Data Presentation

Table 1: Influence of Temperature on the GR50 of this compound against Barnyard Grass (Echinochloa crus-galli)

Temperature (°C)GR50 (g/hm²)
205.9
252.0
302.4
352.9

Data sourced from a greenhouse pot experiment.[3]

Table 2: Influence of Light Intensity on the Efficacy of this compound against Barnyard Grass (Echinochloa crus-galli)

Light Intensity LevelLight Intensity (lux)Relative Efficacy
High1975Significantly Higher
Middle891Lower
Low79Lower

Data sourced from a greenhouse pot experiment.[3]

Experimental Protocols

Key Experiment: Greenhouse Pot Assay to Determine the Influence of Temperature and Light Intensity on this compound Efficacy

This protocol is a generalized methodology based on standard practices for herbicide efficacy testing.

1. Plant Material and Growth Conditions:

  • Test Species: Barnyard grass (Echinochloa crus-galli) seeds are sown in plastic pots (e.g., 10 cm diameter) filled with a sterilized potting mix (e.g., a mixture of soil, sand, and peat).

  • Germination and Growth: Pots are placed in a greenhouse or controlled environment growth chamber. Plants are grown until they reach the 2-3 leaf stage before treatment.

  • Initial Growth Environment: Maintain a consistent temperature (e.g., 25°C), light cycle (e.g., 14 hours light / 10 hours dark), and relative humidity (e.g., 60-70%). Water the plants as needed to maintain soil moisture.

2. Herbicide Application:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent and then make serial dilutions to achieve the desired treatment concentrations.

  • Application: Apply the this compound solutions to the barnyard grass at the 2-3 leaf stage using a laboratory-scale cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure. An untreated control group should be sprayed with the solvent blank.

3. Experimental Conditions for Temperature and Light Intensity:

  • Temperature Study:

    • After herbicide application, move the pots to separate growth chambers set at different temperatures (e.g., 20°C, 25°C, 30°C, and 35°C).[3]

    • Maintain a consistent light intensity and photoperiod across all temperature treatments.

  • Light Intensity Study:

    • After herbicide application, place the pots in growth chambers with different light intensities (e.g., low, medium, and high). These can be achieved using neutral density filters or by adjusting the distance from the light source. A study used 79 lx, 891 lx, and 1975 lx to represent low, medium, and high light intensities, respectively.[3]

    • Maintain a consistent temperature across all light intensity treatments.

4. Data Collection and Analysis:

  • Visual Assessment: Visually assess the percentage of weed control or injury at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material, and measure the fresh weight. Dry the plant material in an oven at a specific temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and measure the dry weight.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control. Use this data to determine the GR50 values through regression analysis.

Visualizations

Flusulfinam_Mechanism_of_Action cluster_pathway Tyrosine Catabolism & Carotenoid Biosynthesis Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HGA Homogentisate HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Phytoene Phytoene Plastoquinone->Phytoene Cofactor for Phytoene Desaturase (PDS) Carotenoids Carotenoids Phytoene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photo_Oxidation Photo-oxidation (Bleaching) Chlorophyll->Photo_Oxidation This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound as an HPPD inhibitor.

Experimental_Workflow cluster_treatments Post-Application Treatments start Start: Sow Weed Seeds grow Grow Plants to 2-3 Leaf Stage start->grow prepare Prepare this compound Solutions grow->prepare apply Apply Herbicide (Cabinet Sprayer) prepare->apply temp Temperature Gradient (20, 25, 30, 35°C) apply->temp light Light Intensity Gradient (Low, Medium, High) apply->light assess Assess Plant Injury (7, 14, 21 DAT) temp->assess light->assess harvest Harvest & Measure Fresh/Dry Weight assess->harvest analyze Analyze Data (Calculate GR50) harvest->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Addressing Flusulfinam Solubility Challenges for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flusulfinam. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, chiral amide herbicide used to control annual weeds in rice fields.[1][2] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine degradation pathway.[1][3] This inhibition disrupts the production of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to the bleaching of plant tissues and ultimately, cell death.[3][4]

Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?

While specific public solubility data for this compound is limited, hydrophobic compounds of this nature are typically first dissolved in an organic solvent before being diluted into an aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial solubilization due to its ability to dissolve a wide range of compounds.[4]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in your assay is critical to avoid solvent-induced cytotoxicity. While tolerance is cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%.[5][6][7] For sensitive cell lines or long-term studies, a concentration of 0.1% or lower is often recommended.[5][8][9] It is highly advisable to perform a DMSO tolerance test for your specific cell line.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution into my aqueous assay buffer.

This is a common challenge when working with hydrophobic compounds. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Optimize Your Solubilization and Dilution Protocol

  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Serial Dilution: Instead of a single, large dilution, perform a serial dilution of the DMSO stock into your aqueous assay buffer. This gradual decrease in the organic solvent concentration can help maintain solubility.

  • Vigorous Mixing: When adding the this compound stock to the aqueous buffer, ensure rapid and continuous mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

Step 2: Determine the DMSO Tolerance of Your Cell Line

It is crucial to identify the maximum DMSO concentration your cells can tolerate without affecting their viability or the experimental outcome.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

This protocol outlines a method to determine the highest concentration of DMSO that does not significantly impact the viability of your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density appropriate for your assay duration and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.0156%.

  • Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the respective wells. Include a "no DMSO" control with medium only. This will result in final DMSO concentrations ranging from 1% to 0.0078%.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Protocol 2: In Vitro HPPD Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a general method for identifying and characterizing HPPD inhibitors.[1]

Materials:

  • Recombinant HPPD enzyme

  • This compound

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA.

  • 4-hydroxyphenylpyruvate (HPP) substrate stock solution (10 mM in water)

  • Cofactor/Quenching Solution: Freshly prepared solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. For a 10-point dose-response curve, a starting concentration of 1 mM with 1:3 serial dilutions is a good starting point.

  • Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (for vehicle control) to the appropriate wells of the 96-well plate.

  • Enzyme and Cofactor Addition: Prepare a 2x concentrated HPPD enzyme solution in the Cofactor/Quenching Solution. Add 50 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 30°C).

  • Reaction Initiation: Add 50 µL of a 2x concentrated HPP substrate solution (pre-diluted in Assay Buffer) to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (due to the formation of homogentisate) over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence increase over time. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Data Presentation

Table 1: this compound Chemical Properties

PropertyValueSource
CAS Number2428458-82-4[2]
Molecular FormulaC₁₄H₁₃F₄N₃O₃S[10]
Molecular Weight379.33 g/mol [3][11]

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationGeneral RecommendationConsiderations
< 0.1%Generally considered safe for most cell lines, including sensitive ones.Ideal for long-term exposure studies.[5][8]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.A common range for many in vitro assays.[5]
0.5% - 1.0%May cause cytotoxicity and affect cell function in some cell lines.Short-term exposure might be possible for robust lines.[5]
> 1.0%Significant cytotoxicity is common.Generally not recommended.[5]

Visualizations

Flusulfinam_MoA Tyrosine Tyrosine HPP 4-hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Cell Bleaching & Death Carotenoids->Bleaching

This compound's Mechanism of Action.

Solubility_Workflow start Start: Dissolving this compound stock Prepare High-Concentration Stock in 100% DMSO start->stock dilution Perform Serial Dilution into Aqueous Buffer stock->dilution check Precipitation Observed? dilution->check yes Yes check->yes   no No check->no   troubleshoot Troubleshooting Steps yes->troubleshoot proceed Proceed with Assay no->proceed optimize_dmso Optimize Final DMSO Concentration troubleshoot->optimize_dmso use_excipients Consider Solubilizing Agents (e.g., surfactants) troubleshoot->use_excipients optimize_dmso->stock use_excipients->stock

Workflow for Dissolving this compound.

DMSO_Tolerance_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate dmso_dilutions Prepare 2x DMSO Serial Dilutions treat_cells Treat Cells with DMSO Dilutions dmso_dilutions->treat_cells incubate Incubate for Assay Duration treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Determine Max Tolerated Concentration viability_assay->analyze_data

References

Technical Support Center: Enantioselective Degradation of Flusulfinam in Paddy Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the enantioselective degradation of Flusulfinam in paddy soils.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing step-by-step solutions.

Troubleshooting Chiral HPLC Analysis
Problem Possible Causes Solutions
Poor or No Enantiomeric Resolution 1. Incorrect Chiral Stationary Phase (CSP): The selected column may not be suitable for this compound enantiomers. 2. Suboptimal Mobile Phase: The solvent composition, additives, or pH may not be conducive to separation. 3. Inappropriate Flow Rate or Temperature: These parameters significantly influence chiral recognition.1. Verify CSP: For this compound, a Chiralcel OX-RH column has been shown to be effective for separating the R-(+)- and S-(-)-enantiomers[1][2]. 2. Optimize Mobile Phase: Systematically vary the mobile phase composition. For reversed-phase chiral HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer. Investigate the effect of pH and additives. 3. Adjust Flow Rate and Temperature: Methodically test different flow rates and column temperatures. Lower flow rates often improve resolution in chiral separations.
Peak Tailing or Broadening 1. Column Overload: Injecting too much sample can saturate the stationary phase. 2. Secondary Interactions: Interactions between this compound and the silica (B1680970) support of the column. 3. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase over time.1. Reduce Injection Volume/Concentration: Prepare a dilution series of your sample and inject smaller volumes to determine the optimal loading amount. 2. Mobile Phase Additives: Add a small amount of a competing agent (e.g., a weak acid or base) to the mobile phase to block active sites on the stationary phase. 3. Column Washing and Regeneration: Follow the manufacturer's instructions for column washing. If performance does not improve, consider replacing the column.
Inconsistent Retention Times 1. Fluctuations in Temperature or Mobile Phase Composition: Inconsistent instrument conditions. 2. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 3. Pump Malfunction: Inconsistent mobile phase delivery.1. Ensure Stable Conditions: Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. 2. Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. 3. Check HPLC System: Perform routine maintenance on the HPLC pump and check for leaks.
Matrix Effects (Signal Suppression or Enhancement) 1. Co-eluting Soil Matrix Components: Organic matter and other compounds from the soil extract can interfere with the ionization of this compound in the mass spectrometer. 2. Inadequate Sample Cleanup: The extraction and cleanup procedure may not be effectively removing interfering substances.1. Use Matrix-Matched Standards: Prepare calibration standards in an extract from a control soil sample that does not contain this compound. 2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol to remove interfering components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but ensure the this compound concentration remains above the limit of quantification.
Troubleshooting Soil Microcosm Experiments
Problem Possible Causes Solutions
No Degradation Observed in Non-Sterile Soil 1. Low Microbial Activity: The soil may have a low population of microorganisms capable of degrading this compound. 2. Unfavorable Environmental Conditions: Soil moisture, temperature, or pH may be inhibiting microbial activity. 3. Pesticide Adsorption: this compound may be strongly bound to soil particles, making it unavailable for microbial degradation.1. Characterize Microbial Population: Analyze the microbial biomass and diversity of the soil. 2. Optimize Incubation Conditions: Ensure soil moisture is maintained at an appropriate level (e.g., 40-60% of water holding capacity). Maintain a constant, suitable temperature (e.g., 25°C). Check and adjust the soil pH if it is outside the optimal range for microbial activity. 3. Assess Bioavailability: Analyze the concentration of this compound in the soil solution to determine its availability.
Inconsistent Degradation Rates Between Replicates 1. Heterogeneity of Soil Samples: Variations in the physical and chemical properties of the soil used in different microcosms. 2. Uneven Pesticide Application: Inconsistent distribution of the this compound solution in the soil samples. 3. Variations in Incubation Conditions: Differences in moisture or temperature among the replicate microcosms.1. Homogenize Soil: Thoroughly mix and sieve the soil before distributing it into the microcosms. 2. Standardize Application: Use a precise method to apply the this compound solution to ensure even distribution. 3. Control Incubation Environment: Use a temperature-controlled incubator and monitor soil moisture regularly, adjusting as needed.
Degradation Observed in Sterilized Control Soil 1. Incomplete Sterilization: The sterilization method (e.g., autoclaving, gamma irradiation) may not have eliminated all microbial activity. 2. Abiotic Degradation: this compound may be undergoing chemical degradation (e.g., hydrolysis) that is not dependent on microbial activity.1. Verify Sterility: Plate a subsample of the sterilized soil on a nutrient-rich medium to check for microbial growth. 2. Investigate Abiotic Processes: Compare the degradation in the sterilized control to a control with no soil to assess the role of abiotic factors. This compound is known to undergo hydrolysis[1][2].

Frequently Asked Questions (FAQs)

1. What is the expected enantioselective degradation behavior of this compound in paddy soils?

In aerobic paddy soils, the S-(-)-enantiomer of this compound is typically degraded preferentially over the R-(+)-enantiomer[1][2]. However, under anaerobic conditions, the preferential degradation can be reversed, with the R-(+)-enantiomer degrading faster in some soils[1][2].

2. What are the major degradation products of this compound in soil?

The primary degradation pathway for this compound in paddy soils is hydrolysis of the amide bond, leading to the formation of two main metabolites, M299 and M100[3].

3. How do soil properties influence the degradation of this compound?

Soil organic matter content and pH are key factors. Higher organic matter content has been shown to accelerate the degradation of this compound[2]. The effect of pH can be complex and may influence both microbial activity and the chemical stability of the pesticide.

4. Why is a sterilized soil control necessary in degradation studies?

A sterilized control is crucial to differentiate between microbial degradation and abiotic degradation (e.g., chemical hydrolysis). In sterilized soils, the degradation of this compound is significantly slower, and no enantioselective degradation is typically observed[3].

5. How can I calculate the enantiomeric fraction (EF)?

The enantiomeric fraction is calculated to assess the degree of enantioselectivity in the degradation process. The formula is:

EF = C_R / (C_R + C_S)

where C_R and C_S are the concentrations of the R- and S-enantiomers, respectively. An EF of 0.5 indicates a racemic mixture, while a deviation from 0.5 suggests enantioselective degradation.

Data Presentation

Table 1: Half-lives (t_1/2) of this compound Enantiomers in Paddy Soils from Different Locations under Aerobic and Anaerobic Conditions.

LocationConditionR-(+)-Flusulfinam t_1/2 (days)S-(-)-Flusulfinam t_1/2 (days)
AnhuiAerobic57.840.8
AnhuiAnaerobic46.263.0
GuangxiAerobic46.240.8
HainanAerobic49.540.8
HeilongjiangAerobic57.846.2

Data synthesized from multiple sources indicating preferential degradation of S-flusulfinam in aerobic conditions and R-flusulfinam in anaerobic conditions in Anhui soil.[1][2]

Experimental Protocols

Protocol 1: Soil Microcosm Study for Enantioselective Degradation of this compound

This protocol is based on the principles outlined in the OECD 307 guideline for testing the aerobic and anaerobic transformation of substances in soil[4][5][6][7][8].

1. Soil Collection and Preparation:

  • Collect fresh paddy soil from the desired location, removing large stones and plant debris.
  • Sieve the soil through a 2 mm mesh to ensure homogeneity.
  • Characterize the soil properties (pH, organic matter content, texture, water holding capacity).

2. Microcosm Setup:

  • For each soil type, prepare triplicate microcosms for each sampling time point for both non-sterile and sterile conditions.
  • Weigh a specific amount of soil (e.g., 50 g dry weight equivalent) into each microcosm vessel (e.g., 250 mL glass flasks).
  • For sterile controls, autoclave the soil-filled flasks at 121°C for 60 minutes on three consecutive days.

3. Pesticide Application:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., acetone).
  • Fortify the soil samples with the this compound solution to achieve the desired concentration (e.g., 1 mg/kg).
  • Allow the solvent to evaporate in a fume hood.

4. Incubation:

  • Adjust the soil moisture to 60% of the water holding capacity with sterile deionized water.
  • For aerobic conditions, ensure continuous air exchange by using flasks with gas-permeable stoppers.
  • For anaerobic conditions, flood the soil with sterile deionized water to a depth of 2-3 cm above the soil surface and purge the headspace with nitrogen gas.
  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

5. Sampling and Extraction:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days), sacrifice triplicate microcosms from each treatment.
  • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile) and extraction technique (e.g., ultrasonic extraction followed by centrifugation).

6. Sample Cleanup and Analysis:

  • Concentrate the extract and perform a cleanup step using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
  • Analyze the final extract for the concentrations of R- and S-Flusulfinam using a chiral HPLC system.

Protocol 2: Chiral HPLC Analysis of this compound Enantiomers

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or mass spectrometer).

2. Chromatographic Conditions:

  • Chiral Column: Chiralcel OX-RH, 150 mm x 4.6 mm, 5 µm (or equivalent).
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v). The optimal ratio should be determined empirically.
  • Flow Rate: 0.8 mL/min (or as optimized).
  • Column Temperature: 30°C (or as optimized).
  • Injection Volume: 10 µL.
  • Detection: UV at a suitable wavelength (e.g., 254 nm) or mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject a standard solution of racemic this compound to determine the retention times of the R- and S-enantiomers.
  • Prepare a calibration curve using a series of standard solutions of known concentrations.
  • Inject the prepared soil extracts and quantify the concentrations of each enantiomer based on the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Soil Preparation cluster_microcosm 2. Microcosm Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis soil_collection Soil Collection & Sieving soil_characterization Soil Characterization soil_collection->soil_characterization weigh_soil Weigh Soil into Flasks soil_characterization->weigh_soil sterilization Sterilization (for controls) weigh_soil->sterilization fortification This compound Fortification weigh_soil->fortification moisture_adj Adjust Moisture fortification->moisture_adj aerobic Aerobic Incubation moisture_adj->aerobic anaerobic Anaerobic Incubation moisture_adj->anaerobic sampling Time-course Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup hplc_analysis Chiral HPLC Analysis cleanup->hplc_analysis

Caption: Experimental workflow for the soil microcosm study.

degradation_pathway cluster_degradation Degradation cluster_metabolites Metabolites This compound This compound (Racemic) r_this compound R-(+)-Flusulfinam s_this compound S-(-)-Flusulfinam hydrolysis Hydrolysis (Microbial & Abiotic) r_this compound->hydrolysis s_this compound->hydrolysis m299 Metabolite M299 hydrolysis->m299 m100 Metabolite M100 hydrolysis->m100

Caption: Proposed degradation pathway of this compound in paddy soils.

References

Technical Support Center: Overcoming Potential Cross-Resistance with ALS/ACCase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Acetolactate Synthase (ALS) and Acetyl-CoA Carboxylase (ACCase) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts to overcome potential cross-resistance.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving ALS/ACCase inhibitors and herbicide resistance.

Issue Potential Cause Troubleshooting Steps
Inconsistent results in whole-plant bioassays 1. Variable seed germination: Dormancy or poor seed viability can lead to uneven plant stands. 2. Inconsistent herbicide application: Improper sprayer calibration or technique can result in variable dosing. 3. Environmental fluctuations: Changes in temperature, light, or humidity can affect plant growth and herbicide efficacy. 4. Genetic variability within weed populations: Natural genetic diversity can lead to a range of responses to the herbicide.1. Standardize germination: Use seeds from a uniform, susceptible population as a control. Consider pre-treating seeds to break dormancy (e.g., stratification). 2. Calibrate equipment: Ensure your sprayer is calibrated to deliver a consistent volume and pressure. Use a spray chamber for uniform application. 3. Control environment: Conduct experiments in a controlled environment (growth chamber or greenhouse) with consistent conditions. 4. Use clonal replicates: If possible, use vegetative propagation to create genetically identical plant material for testing.
No or low enzyme inhibition in in-vitro assays 1. Degraded enzyme: Improper extraction or storage can lead to loss of enzyme activity. 2. Incorrect buffer conditions: Suboptimal pH or cofactor concentrations can inhibit enzyme function. 3. Inhibitor solubility issues: The inhibitor may not be fully dissolved in the assay buffer. 4. Target-site mutation: The enzyme may have a mutation that prevents inhibitor binding.1. Optimize extraction: Perform enzyme extraction on ice with fresh tissue and protease inhibitors. Use the extract immediately or store at -80°C.[1] 2. Verify buffer components: Double-check the pH and concentrations of all buffer components. 3. Ensure solubility: Use a suitable solvent (e.g., DMSO) to dissolve the inhibitor before diluting it in the assay buffer. Include a solvent control. 4. Sequence the target gene: If you suspect a target-site mutation, sequence the ALS or ACCase gene to identify any known resistance-conferring mutations.
Unexpected cross-resistance to unrelated herbicides 1. Non-Target-Site Resistance (NTSR): Enhanced metabolism by enzymes like cytochrome P450s can detoxify multiple herbicides. 2. Multiple resistance mechanisms: The weed population may possess more than one resistance mechanism.1. Test for metabolic resistance: Use synergists like malathion (B1675926) (a P450 inhibitor) in your bioassays. A reversal of resistance in the presence of the synergist suggests metabolic resistance. 2. Comprehensive screening: Test the population against a panel of herbicides with different modes of action to characterize the full resistance profile.
Difficulty in amplifying or sequencing the target gene 1. Poor DNA quality: Contaminants in the DNA extract can inhibit PCR. 2. Incorrect primer design: Primers may not be specific to the target gene in the species of interest. 3. Polyploidy: The presence of multiple gene copies can complicate amplification and sequencing.1. Purify DNA: Use a commercial DNA extraction kit or perform a cleanup step to remove inhibitors. 2. Design new primers: Align known ALS or ACCase gene sequences from related species to design new, specific primers. 3. Use specific primers for each gene copy: If multiple gene copies are known, design primers that specifically amplify each copy.

Frequently Asked Questions (FAQs)

Q1: What is the difference between cross-resistance and multiple resistance?

A1: Cross-resistance occurs when a weed population develops resistance to herbicides from different chemical families that have the same mode of action, due to a single resistance mechanism.[2] For example, a single mutation in the ALS enzyme can confer resistance to both sulfonylurea and imidazolinone herbicides.[2] Multiple resistance is when a weed population is resistant to herbicides with different modes of action, due to the presence of two or more distinct resistance mechanisms.

Q2: How can I determine if resistance is due to a target-site mutation (TSR) or non-target-site resistance (NTSR)?

A2: To differentiate between TSR and NTSR, you can perform a series of experiments:

  • Target-site sequencing: Amplify and sequence the target gene (ALS or ACCase) to look for known resistance-conferring mutations.

  • Enzyme activity assays: Extract the target enzyme and measure its activity in the presence of the inhibitor. If the enzyme from the resistant population is less sensitive to the inhibitor than the enzyme from a susceptible population, this indicates TSR.

  • Metabolism studies: Use radiolabeled herbicides to track their uptake, translocation, and metabolism in both susceptible and resistant plants. Faster metabolism in the resistant plants points to NTSR.

  • Synergist assays: As mentioned in the troubleshooting guide, using inhibitors of metabolic enzymes (e.g., malathion for P450s) can help identify NTSR.

Q3: What are the most common mutations conferring resistance to ALS and ACCase inhibitors?

A3: Several mutations in the ALS and ACCase genes are known to confer resistance. Some of the most common include:

  • ALS: Pro-197, Asp-376, Trp-574, Ala-122, Ala-205, and Ser-653.

  • ACCase: Ile-1781, Trp-1999, Trp-2027, Ile-2041, Asp-2078, Cys-2088, and Gly-2096.

The specific mutation can influence the level of resistance and the cross-resistance pattern to different herbicides within the same class.

Q4: Can herbicide mixtures help overcome cross-resistance?

A4: Yes, using herbicide mixtures with different modes of action is a key strategy to manage and delay the evolution of herbicide resistance.[3] The idea is that if a weed is resistant to one herbicide in the mix, the other herbicide will still be effective. However, it is crucial to select herbicides that are both effective against the target weed and to be aware of potential antagonistic interactions where one herbicide reduces the efficacy of the other.[3][4][5]

Q5: What are some common reasons for herbicide failure in the field that are not related to resistance?

A5: Several factors can lead to poor herbicide performance, including:

  • Incorrect application timing: Weeds may be too large or stressed for effective control.

  • Environmental conditions: Rain shortly after application can wash off the herbicide, while drought or cold temperatures can reduce herbicide uptake and translocation.

  • Improper application: Incorrect dosage, poor spray coverage, or using the wrong adjuvants can all lead to reduced efficacy.

  • Weed species: The target weed may not be on the herbicide's control spectrum.

Quantitative Data on Cross-Resistance

The following tables summarize resistance factors (RF) for various weed species with resistance to ALS and ACCase inhibitors. The RF is calculated as the ratio of the herbicide concentration required to inhibit the growth of the resistant population by 50% (GR50) to the GR50 of a susceptible population.

Table 1: Resistance Factors for Selected Weeds with Target-Site Resistance to ALS Inhibitors

Weed SpeciesHerbicideMutationResistance Factor (RF)
Alopecurus myosuroidesMesosulfuron + IodosulfuronPro-197-Thr/Ser3.6–6.6
Lolium multiflorumMesosulfuron + IodosulfuronPro-197-Gln/Leu11.9–14.6
Lolium multiflorumPyroxsulamPro-197-Gln/Leu2.3–3.1
Echinochloa spp.ProfoxydimIle-1781-Leu>688
Echinochloa spp.Cyhalofop-butylIle-1781-Leu>4086

Data compiled from published research.[6][7]

Table 2: Resistance Factors for Selected Weeds with Target-Site Resistance to ACCase Inhibitors

Weed SpeciesHerbicideMutationResistance Factor (RF)
Alopecurus myosuroidesPropaquizafopIle-1781-Leu7.5–35.5
Alopecurus myosuroidesCycloxydimIle-1781-Leu7.5–35.5
Lolium multiflorumPinoxadenNone detected2.3–3.4
Lolium multiflorumPropaquizafopNone detected1.3

Data compiled from published research.[6]

Table 3: Synergistic and Antagonistic Effects of Herbicide Mixtures

Herbicide 1Herbicide 2Weed SpeciesEffect
AcifluorfenBentazonChenopodium albumSynergism
AcifluorfenBentazonDatura stramoniumAntagonism
ImazaquinAcifluorfenSida spinosaSynergism
TribenuronDiclofopAvena fatuaAntagonism

Data compiled from published research.[3]

Experimental Protocols

Whole-Plant Herbicide Resistance Bioassay

This protocol is adapted from established methods for testing herbicide resistance at the whole-plant level.[3]

1.1. Seed Collection and Germination:

  • Collect mature seeds from at least 20-30 surviving plants in the suspected resistant population.

  • Collect seeds from a known susceptible population to serve as a control.

  • Clean and store seeds in a cool, dry place until use.

  • Germinate seeds in petri dishes on moist filter paper or directly in trays with potting mix.

1.2. Plant Growth:

  • Transplant seedlings at the 1-2 leaf stage into individual pots filled with a standard potting medium.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the specific weed species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

1.3. Herbicide Application:

  • When plants reach the 3-4 leaf stage, apply the herbicide using a calibrated research sprayer.

  • Prepare a range of herbicide doses, including the recommended field rate, as well as rates above and below this to generate a dose-response curve.

  • Include an untreated control for both the susceptible and resistant populations.

1.4. Data Collection and Analysis:

  • Assess plant survival and biomass (fresh or dry weight) 21-28 days after treatment.

  • Calculate the herbicide dose that causes 50% growth reduction (GR50) for both susceptible and resistant populations.

  • Determine the Resistance Factor (RF) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

In Vitro ALS Enzyme Inhibition Assay

This protocol is a colorimetric method to quantify ALS enzyme activity and its inhibition.[1]

2.1. Enzyme Extraction:

  • Harvest 1-2 grams of fresh, young leaf tissue from both susceptible and resistant plants.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, with 1 mM EDTA, 10 mM cysteine, and protease inhibitors).[8]

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[1]

  • Collect the supernatant containing the crude enzyme extract and keep it on ice.[1]

2.2. Enzyme Assay:

  • In a 96-well microplate, add the assay buffer, pyruvate (B1213749) (substrate), and the enzyme extract.

  • Add serial dilutions of the ALS inhibitor to the test wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for 60 minutes.[1]

  • Stop the reaction by adding 6 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.[1]

  • Incubate at 60°C for 15 minutes.[1]

  • Add creatine (B1669601) and α-naphthol solutions to develop a colored complex.[1]

  • Measure the absorbance at 525 nm.[1]

2.3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[1]

In Vitro ACCase Enzyme Inhibition Assay

This protocol describes a method for measuring ACCase activity and its inhibition.[9][10]

3.1. Enzyme Extraction:

  • Homogenize 1 gram of frozen leaf tissue in 10 mL of ice-cold extraction buffer (e.g., 100 mM Tricine-HCl, pH 8.0, with 1 mM EDTA, 10% glycerol, and protease inhibitors).[9][10]

  • Filter the homogenate and centrifuge at 25,000 x g for 20 minutes at 4°C.[9][10]

  • The supernatant can be further purified by ammonium (B1175870) sulfate (B86663) precipitation.[9][10]

3.2. Enzyme Assay:

  • The assay measures the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA.

  • A common method is a coupled spectrophotometric assay where the production of ADP is linked to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Alternatively, a malachite green colorimetric assay can be used to measure the release of inorganic phosphate from ATP hydrolysis.[11][12]

3.3. Data Analysis:

  • Similar to the ALS assay, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Target-Site vs. Non-Target-Site Resistance

The following diagram illustrates the two primary mechanisms of herbicide resistance.

ResistanceMechanisms cluster_0 Herbicide Application cluster_1 Plant Cell cluster_2 Resistance Mechanisms Herbicide Herbicide Herbicide_uptake Herbicide Uptake Herbicide->Herbicide_uptake Herbicide_translocation Translocation to Target Site Herbicide_uptake->Herbicide_translocation Target_Enzyme Target Enzyme (ALS/ACCase) Herbicide_translocation->Target_Enzyme Metabolism Metabolic Detoxification (e.g., P450s) Herbicide_translocation->Metabolism Amino_Acid_Synthesis Amino Acid/ Fatty Acid Synthesis Target_Enzyme->Amino_Acid_Synthesis Inhibits Plant_Death Plant Death Amino_Acid_Synthesis->Plant_Death Leads to Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite TSR Target-Site Resistance (TSR) - Altered target enzyme - Herbicide cannot bind TSR->Target_Enzyme Prevents Inhibition NTSR Non-Target-Site Resistance (NTSR) - Enhanced metabolism - Herbicide detoxified NTSR->Metabolism Enhances P450_Metabolism Herbicide Herbicide P450_System Cytochrome P450 Monooxygenase System Herbicide->P450_System Hydroxylated_Herbicide Hydroxylated Herbicide (Less toxic) P450_System->Hydroxylated_Herbicide Oxidation NADPH NADPH NADPH->P450_System O2 O2 O2->P450_System Conjugation Phase II Conjugation (e.g., with glucose) Hydroxylated_Herbicide->Conjugation Vacuolar_Sequestration Phase III Vacuolar Sequestration Conjugation->Vacuolar_Sequestration Bioassay_Workflow Start Start Seed_Collection 1. Collect Seeds (Susceptible & Resistant Pop.) Start->Seed_Collection Germination 2. Germinate Seeds Seed_Collection->Germination Transplanting 3. Transplant Seedlings Germination->Transplanting Growth 4. Grow Plants to 3-4 Leaf Stage Transplanting->Growth Herbicide_Application 5. Apply Herbicide (Dose-Response) Growth->Herbicide_Application Incubation 6. Incubate for 21-28 Days Herbicide_Application->Incubation Data_Collection 7. Assess Survival & Biomass Incubation->Data_Collection Analysis 8. Calculate GR50 & RF Data_Collection->Analysis End End Analysis->End

References

Flusulfinam Technical Support Center: Optimizing Application for Superior Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the application of Flusulfinam for optimal weed control in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a novel, post-emergence herbicide belonging to the amide chemical class.[1] Its primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is critical in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[1][3] By inhibiting HPPD, this compound disrupts the production of these vital molecules, leading to the degradation of chlorophyll (B73375) and subsequent bleaching of plant tissues, ultimately causing weed death.[3][4]

Q2: What are the visual symptoms of this compound efficacy on susceptible weeds?

A2: The most prominent symptom of this compound activity is the bleaching or whitening of the treated weeds, which typically appears within 3 to 7 days after application.[5] This is followed by necrosis and the eventual death of the plant within about 10 days.[5]

Q3: What is the optimal timing for this compound application for effective weed control?

A3: this compound is a post-emergence herbicide, meaning it is most effective when applied to actively growing weeds.[1][6] Research indicates that the highest efficacy is achieved when weeds are in their early growth stages. For example, barnyard grass (Echinochloa crus-galli) is most sensitive at the 1-3 leaf stage.[7]

Q4: What is the recommended application rate for this compound in a research setting?

A4: The recommended application rate of this compound is typically between 60-120 grams of active ingredient per hectare (g a.i./ha).[8] However, the optimal rate can vary depending on the target weed species, their growth stage, and environmental conditions. For experimental purposes, it is advisable to conduct a dose-response study to determine the most effective rate for your specific conditions.

Q5: Is this compound effective against herbicide-resistant weeds?

A5: this compound has demonstrated efficacy against weeds that have developed resistance to other herbicide classes, such as those targeting acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase).[8] This makes it a valuable tool for managing resistant weed populations in research plots.

Troubleshooting Guide

Encountering suboptimal results in your experiments? This guide addresses common issues and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Reduced or No Weed Control 1. Incorrect Application Timing: Weeds may have been too mature at the time of application. 2. Suboptimal Environmental Conditions: Low temperatures, low light intensity, or rainfall shortly after application can reduce efficacy. 3. Improper Application Technique: Poor spray coverage or application to stressed weeds. 4. Herbicide Resistance: The target weed population may have inherent tolerance or have developed resistance to HPPD inhibitors.1. Optimize Timing: Apply this compound when target weeds are in the 1-3 leaf stage for optimal control.[7] 2. Monitor Weather: Apply during temperatures between 20-35°C and under high light intensity for best results.[7] Ensure a rain-free period of at least 48 hours post-application.[7] 3. Improve Application: Ensure uniform and thorough spray coverage of the weed foliage. Avoid application when weeds are under stress from drought or other environmental factors. 4. Confirm Resistance: If resistance is suspected, conduct a dose-response assay comparing the suspect population to a known susceptible population.
Crop or Non-Target Plant Injury 1. High Application Rate: The concentration of this compound may be too high for the specific crop or non-target species. 2. Spray Drift: The herbicide may have drifted onto unintended plants during application.1. Adjust Rate: Conduct a rate titration study to determine the highest rate that is safe for your crop while still providing effective weed control. 2. Mitigate Drift: Use appropriate nozzles and application techniques to minimize spray drift. Avoid spraying during windy conditions.
Inconsistent Results Across Replicates 1. Variable Weed Growth Stages: Inconsistent weed sizes across experimental units. 2. Non-uniform Application: Uneven spray distribution across plots. 3. Environmental Gradients: Variations in light, temperature, or soil moisture across the experimental area.1. Ensure Uniformity: Select experimental units with a consistent weed population at a uniform growth stage. 2. Calibrate Equipment: Ensure your sprayer is properly calibrated to deliver a consistent volume across all plots. 3. Randomize and Block: Use appropriate experimental designs (e.g., randomized complete block design) to account for environmental variability.

Data Presentation

The following tables summarize key quantitative data on this compound efficacy under various conditions.

Table 1: Efficacy of this compound on Barnyard Grass (Echinochloa crus-galli) at Different Growth Stages

Weed Growth StageFresh Weight Inhibition (%) at 30 g a.i./ha
1-3 Leaf Stage96 - 98%[7]
> 3 Leaf StageReduced efficacy observed[7]

Table 2: Influence of Temperature on the Efficacy of this compound against Barnyard Grass

Temperature RangeGR₅₀ (g a.i./ha)Efficacy Level
20-35°C2.0 - 5.9[7]Stable and effective[7]

Table 3: Impact of Light Intensity on this compound Efficacy against Barnyard Grass

Light IntensityDescriptionEfficacy
High (1975 lx)100% Light[7]Significantly Higher[7]
Middle (891 lx)45% Light[7]Moderate
Low (79 lx)4% Light[7]Reduced

Experimental Protocols

1. Greenhouse Pot Experiment for Herbicide Efficacy Evaluation

  • Objective: To determine the dose-response of a target weed species to this compound under controlled conditions.

  • Materials:

    • Target weed seeds (e.g., Echinochloa crus-galli)

    • Pots (e.g., 10 cm diameter) filled with a standard potting mix

    • This compound stock solution and appropriate solvents/adjuvants

    • Calibrated laboratory sprayer

    • Greenhouse or growth chamber with controlled temperature and light

  • Methodology:

    • Plant Preparation: Sow weed seeds in pots and allow them to grow to the desired leaf stage (e.g., 1-3 leaves). Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Herbicide Preparation: Prepare a series of this compound concentrations (e.g., 0, 15, 30, 60, 120 g a.i./ha) by diluting the stock solution. Include any recommended adjuvants as per the manufacturer's instructions.

    • Application: Apply the herbicide solutions to the weeds using a calibrated laboratory sprayer to ensure uniform coverage. Leave an untreated control group.

    • Incubation: Place the treated pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod).

    • Data Collection: At a predetermined time after treatment (e.g., 14-21 days), assess the efficacy by measuring parameters such as:

      • Visual injury ratings (on a scale of 0-100%)

      • Plant height

      • Above-ground fresh or dry weight

    • Data Analysis: Calculate the percent inhibition relative to the untreated control. Use statistical software to determine the GR₅₀ (the herbicide rate that causes a 50% reduction in growth).

2. Rainfastness Assay

  • Objective: To evaluate the time required after this compound application for it to become resistant to being washed off by rainfall.

  • Materials:

    • Potted weeds at the appropriate growth stage

    • This compound solution at a standard rate

    • Calibrated laboratory sprayer

    • Rainfall simulator

  • Methodology:

    • Herbicide Application: Treat the potted weeds with this compound as described in the efficacy protocol.

    • Rainfall Simulation: At specified time intervals after application (e.g., 1, 2, 4, 8, 24, and 48 hours), subject the plants to simulated rainfall of a specific intensity and duration (e.g., 10 mm/h for 30 minutes). Include a no-rain control group.

    • Incubation and Assessment: Return the plants to the greenhouse and assess the herbicidal efficacy after 14-21 days as described above.

    • Analysis: Compare the efficacy of the treatments with simulated rainfall to the no-rain control to determine the time at which rainfall no longer significantly reduces this compound's effectiveness. Research indicates good rainfastness even after 48 hours.[7]

Visualizations

G cluster_0 cluster_1 cluster_2 Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Carotenoids Carotenoids Carotenoid_Biosynthesis->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Bleaching Bleaching/ Whitening Photo_oxidation->Bleaching Plant_Death Plant_Death Bleaching->Plant_Death

Caption: this compound's mode of action via HPPD inhibition.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A1 Weed Seed Germination A2 Seedling Growth to 1-3 Leaf Stage A1->A2 B2 Calibrated Spray Application A2->B2 B1 Prepare this compound Dose Range B1->B2 B3 Incubation in Controlled Environment B2->B3 C1 Data Collection (14-21 DAT) B3->C1 C2 Data Analysis (% Inhibition, GR50) C1->C2

Caption: Workflow for a greenhouse herbicide efficacy experiment.

G Start Poor Weed Control Observed Q1 Weed Growth Stage at Application? Start->Q1 A1_1 Optimal (1-3 leaf) Q1->A1_1 Optimal A1_2 Suboptimal (>3 leaf) Q1->A1_2 Suboptimal Q2 Environmental Conditions? A1_1->Q2 End Identify & Address Root Cause A1_2->End A2_1 Favorable Q2->A2_1 Favorable A2_2 Unfavorable Q2->A2_2 Unfavorable Q3 Application Technique? A2_1->Q3 A2_2->End A3_1 Good Coverage Q3->A3_1 Good A3_2 Poor Coverage Q3->A3_2 Poor A3_1->End Consider Resistance Testing A3_2->End

References

Technical Support Center: Mitigating Flusulfinam's Impact on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during experiments on the impact of the herbicide Flusulfinam on non-target soil microorganisms and potential mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a novel chiral amide herbicide used for controlling weeds in rice fields.[1][2] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for the synthesis of plastoquinone (B1678516) and tocopherol in plants.[1][2] This inhibition ultimately disrupts carotenoid synthesis, leading to bleaching of the plant tissues and subsequent death.[1][2]

Q2: What is the persistence of this compound in soil?

The degradation of this compound in soil is influenced by several factors, including soil type, organic matter content, pH, and aerobic/anaerobic conditions.[3][4] Microbial communities are thought to play a significant role in its degradation, particularly in the enantioselective degradation of its different isomers.[3][4][5] For instance, in some aerobic paddy soils, the S-enantiomer degrades preferentially, while in certain anaerobic conditions, the R-enantiomer degrades faster.[3][5]

Q3: What are the known impacts of this compound on non-target soil microorganisms?

Direct studies on the comprehensive impact of this compound on a wide range of soil microbial communities are still emerging. However, research on other HPPD-inhibiting herbicides and sulfonylureas suggests potential impacts.[6][7] Herbicides can alter the abundance and diversity of soil bacteria and fungi, and affect key microbial processes like nitrogen fixation and enzyme activities.[7][8][9] For example, some sulfonylurea herbicides have been shown to temporarily inhibit soil respiration and the populations of nitrogen-fixing bacteria.[7] The application of the HPPD-inhibitor herbicide QYM201 initially decreased the quantities of bacteria and actinomycetes in soil.[6]

Q4: What are the potential strategies to mitigate the impact of this compound on soil microorganisms?

While specific research on mitigating this compound's impact is limited, general strategies for pesticide mitigation in soil are applicable. These include:

  • Biostimulation: The addition of organic amendments like manure or compost can enhance the activity of native microbial populations capable of degrading herbicides.[10] Increased organic matter has been shown to accelerate the degradation of this compound.[3][4]

  • Bioaugmentation: Introducing specific microbial strains with known herbicide-degrading capabilities into the soil.

  • Phytoremediation: Using plants to absorb, accumulate, or degrade contaminants in the soil.

Q5: How can I assess the impact of this compound on soil microbial communities in my experiments?

Several methods can be employed to evaluate the effects of this compound on soil microorganisms:

  • Microbial Community Structure Analysis: Techniques like 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi can reveal changes in the diversity and composition of the microbial community.[11]

  • Soil Enzyme Activity Assays: Measuring the activity of enzymes such as dehydrogenase, phosphatase, and urease can serve as an indicator of overall microbial activity and soil health.[12] Herbicides have been shown to inhibit the activity of these enzymes.[12]

  • Quantification of Functional Genes: Using quantitative PCR (qPCR) to target genes involved in specific nutrient cycles, such as nitrogen fixation, can provide insights into the impact on key microbial functions.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent this compound degradation rates across soil replicates. Soil heterogeneity (variations in organic matter, pH, or microbial communities).Thoroughly homogenize the bulk soil sample before distributing it into experimental units. Characterize the baseline soil properties (pH, organic matter, texture) for each experimental batch.
Inaccurate this compound application.Ensure precise and uniform application of the this compound solution to each soil sample. Use calibrated equipment for application.
Contamination of control samples.Maintain strict separation between control and treated samples throughout the experiment, from setup to analysis. Use dedicated labware for controls.
Low recovery of this compound from soil samples during extraction. Inefficient extraction solvent or method.Optimize the extraction protocol. A published method for this compound extraction uses acetonitrile (B52724) and water, followed by shaking and centrifugation.[3] Ensure the solvent-to-soil ratio is adequate.
Strong adsorption of this compound to soil particles.Consider the soil's organic matter and clay content, as these can increase adsorption. A more rigorous extraction procedure, such as pressurized liquid extraction, might be necessary for certain soil types.
Difficulty in amplifying microbial DNA from this compound-treated soil. Presence of PCR inhibitors co-extracted from the soil (e.g., humic acids).Use a soil DNA extraction kit specifically designed to remove PCR inhibitors. Alternatively, incorporate a post-extraction DNA purification step.
Low microbial biomass in the soil sample.Increase the starting amount of soil for DNA extraction. Concentrate the extracted DNA before PCR.
No significant difference in soil enzyme activity between control and this compound-treated groups. Insufficient incubation time to observe an effect.Conduct a time-course experiment to determine the optimal time point for observing the impact on enzyme activity. Effects of some herbicides on enzyme activity can be transient.[6]
The specific enzyme is not sensitive to this compound at the tested concentration.Measure a panel of different soil enzymes, as their sensitivities to herbicides can vary. Dehydrogenase activity is often considered a sensitive indicator of pesticide-induced stress.[12]
Low statistical power.Increase the number of replicates per treatment group to enhance the ability to detect statistically significant differences.

Data Presentation

Table 1: Degradation Half-life (T1/2) of this compound Enantiomers in Different Paddy Soils under Aerobic Conditions

Soil OriginR-Flusulfinam T1/2 (days)S-Flusulfinam T1/2 (days)Reference
Anhui57.840.8[3]
Guangxi46.2-[3]
Hainan51.5-[3]
Heilongjiang53.2-[3]
Note: The study found that S-flusulfinam exhibited preferential degradation in the soils of three provinces, with a half-life of 40.8 days in Anhui soil. The half-lives for R-flusulfinam in the other three provinces were between 46.2 and 57.8 days.

Table 2: Acute Toxicity of this compound Enantiomers to Non-Target Organisms

OrganismEnantiomerEC50/LC50 (mg/L)Reference
Danio rerio (Zebrafish)R-flusulfinam82.01[13]
S-flusulfinam17.71[13]
Rac-flusulfinam62.61[13]
Selenastrum capricornutum (Algae)R-flusulfinam3.0[5]
S-flusulfinam27.83[13]
Rac-flusulfinam8.93[13]

Experimental Protocols

Extraction of this compound from Soil

This protocol is adapted from a method described for the analysis of this compound in paddy soils.[3]

Materials:

  • Soil sample (5 g)

  • Deionized water

  • Acetonitrile (ACN)

  • Sodium chloride (NaCl)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 10 mL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 5 minutes.

  • Add 3 g of sodium chloride to the tube and vortex for another 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Carefully collect the supernatant (acetonitrile layer) for analysis.

Quantification of this compound using HPLC

This is a general HPLC method that can be optimized for this compound analysis.

Instrumentation and Conditions:

  • HPLC System: With a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the range of 230-280 nm).

  • Column Temperature: 30°C.

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the extracted soil samples.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Assessment of Soil Dehydrogenase Activity

This protocol is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF).

Materials:

  • Fresh soil sample (1 g)

  • 3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Tris buffer (0.1 M, pH 7.6)

  • Acetone (B3395972)

  • Spectrophotometer

Procedure:

  • Place 1 g of fresh soil into a test tube.

  • Add 0.5 mL of 3% TTC solution and 1.2 mL of Tris buffer.

  • Incubate the mixture at 37°C for 24-48 hours in the dark.

  • After incubation, add 10 mL of acetone to extract the triphenyl formazan (TPF).

  • Shake the mixture for 1 minute and then filter or centrifuge to obtain a clear supernatant.

  • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • Calculate the amount of TPF formed based on a standard curve of known TPF concentrations. Dehydrogenase activity is expressed as µg TPF per gram of soil per hour.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection & Homogenization treatment_groups Establishment of Treatment Groups (Control, this compound, Mitigation) soil_collection->treatment_groups incubation Incubation under Controlled Conditions treatment_groups->incubation flusulfinam_analysis This compound Residue Analysis (Extraction & HPLC) incubation->flusulfinam_analysis Periodic Sampling microbial_analysis Microbial Community Analysis (DNA Extraction & 16S rRNA Sequencing) incubation->microbial_analysis Periodic Sampling enzyme_assays Soil Enzyme Activity Assays (Dehydrogenase, Phosphatase, etc.) incubation->enzyme_assays Periodic Sampling data_processing Data Processing & Statistical Analysis flusulfinam_analysis->data_processing microbial_analysis->data_processing enzyme_assays->data_processing interpretation Interpretation of Results & Conclusion data_processing->interpretation

Caption: Experimental workflow for assessing the mitigation of this compound's impact.

Mitigation_Pathways cluster_impact Impact on Soil Microorganisms cluster_mitigation Mitigation Strategies This compound This compound in Soil decreased_diversity Decreased Microbial Diversity This compound->decreased_diversity inhibited_functions Inhibited Microbial Functions (e.g., Nitrogen Fixation) This compound->inhibited_functions reduced_enzyme_activity Reduced Enzyme Activity This compound->reduced_enzyme_activity biostimulation Biostimulation (Organic Amendments) biostimulation->this compound Enhances Degradation biostimulation->decreased_diversity Restores Diversity biostimulation->inhibited_functions Recovers Functions biostimulation->reduced_enzyme_activity Stimulates Activity bioaugmentation Bioaugmentation (Inoculation of Degraders) bioaugmentation->this compound Direct Degradation

Caption: Conceptual pathways of this compound's impact and mitigation.

References

Validation & Comparative

Comparative Efficacy of Flusulfinam vs. Mesotrione on HPPD Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicidal efficacy of Flusulfinam and mesotrione (B120641), focusing on their inhibitory action on the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This document synthesizes available experimental data to highlight the distinct performance characteristics of each compound.

This compound and mesotrione are both potent herbicides that function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine catabolic pathway of plants.[1][2][3][4] Inhibition of HPPD disrupts the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186), leading to the characteristic bleaching of leaves and eventual plant death.[1][3][5] While both compounds share the same mode of action, emerging research indicates significant differences in their inhibitory potency.

Quantitative Efficacy Comparison

Experimental data demonstrates that this compound exhibits substantially higher inhibitory activity against the HPPD enzyme compared to mesotrione. This difference in potency is a key factor in their respective herbicidal activities.

CompoundTarget EnzymeInhibitory Efficacy ComparisonIC50 Value (µM)Reference
This compound Recombinant Arabidopsis thaliana HPPDApproximately 16-fold higher than mesotrioneNot explicitly stated, but implied to be significantly lower than mesotrione[1][3]
Mesotrione Recombinant Arabidopsis thaliana HPPDCommercial Standard~0.252 - 0.283[6]
HPPD-IN-1 (Novel Triketone) Recombinant Arabidopsis thaliana HPPDSuperior to mesotrione0.248[6][7]

Mechanism of Action: HPPD Inhibition Pathway

The inhibition of HPPD by this compound and mesotrione interrupts a crucial biochemical pathway in plants. The enzyme HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[5][8] HGA is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis. Carotenoids protect chlorophyll (B73375) from photo-oxidation.[1][3] By blocking HPPD, these herbicides prevent the formation of HGA, leading to a cascade of effects including the depletion of plastoquinone, inhibition of carotenoid synthesis, destruction of chlorophyll, and ultimately, plant death, which is observed as a bleaching phenotype.[1][3]

HPPD_Inhibition_Pathway cluster_effect Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plant_Death Bleaching & Plant Death Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Phytoene_Desaturase Phytoene Desaturase (PDS) Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection This compound This compound This compound->HPPD Inhibition Mesotrione Mesotrione Mesotrione->HPPD Inhibition

Figure 1. Simplified signaling pathway of HPPD inhibition by this compound and mesotrione.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of HPPD inhibitors.

In Vitro HPPD Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the HPPD enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HPPD.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Cofactors: Fe(II), Ascorbic acid

  • Assay Buffer: e.g., 25 mM HEPES (pH 7.0)

  • Test compounds (this compound, mesotrione) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, Fe(II), and ascorbic acid.

  • Compound Addition: Add varying concentrations of the test compound (or solvent control) to the reaction wells.

  • Enzyme Addition: Add the recombinant HPPD enzyme to the wells and incubate briefly.

  • Reaction Initiation: Initiate the reaction by adding the HPP substrate.

  • Measurement: Monitor the enzyme activity by measuring the formation of the product, homogentisate. This can be done by detecting the conversion of homogentisate to maleylacetoacetate by homogentisate 1,2-dioxygenase at 320 nm, or by measuring the intrinsic fluorescence of homogentisate.[9][10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the dose-response data to a suitable model.[11]

in_vitro_workflow start Start prep_reagents Prepare Reagents (Buffer, Cofactors, Substrate) start->prep_reagents add_reagents Add Reaction Mixture to Microplate Wells prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds to Wells prep_compounds->add_compounds add_reagents->add_compounds add_enzyme Add HPPD Enzyme add_compounds->add_enzyme initiate_reaction Initiate Reaction with Substrate (HPP) add_enzyme->initiate_reaction measure_activity Measure Enzyme Activity (Spectrophotometry/Fluorometry) initiate_reaction->measure_activity analyze_data Calculate % Inhibition & Determine IC50 measure_activity->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for the in vitro HPPD inhibition assay.
In Vivo Herbicidal Efficacy Test

This experiment evaluates the herbicidal effect of a compound on whole plants.

Objective: To assess the post-emergence herbicidal activity and determine the effective dose of a test compound on target weed species.

Materials:

  • Target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) grown to a specific leaf stage (e.g., 2-4 leaves).

  • Test compounds (this compound, mesotrione) formulated for spraying.

  • Control treatments (e.g., vehicle-only).

  • Greenhouse or controlled environment chamber.

  • Spraying equipment.

Procedure:

  • Plant Cultivation: Grow target weed species under controlled conditions to ensure uniformity.

  • Herbicide Application: Apply the formulated test compounds at various rates (e.g., in grams of active ingredient per hectare) to the plants using a calibrated sprayer.

  • Evaluation: Visually assess the plants at set time intervals (e.g., 3, 7, and 14 days after treatment) for signs of phytotoxicity, such as bleaching, necrosis, and growth inhibition.

  • Data Collection: Record the percentage of weed control or biomass reduction compared to the untreated control.

  • Data Analysis: Determine the effective dose (e.g., ED50 or ED90) for each compound on each weed species.

Conclusion

The available data strongly suggests that this compound is a more potent inhibitor of the HPPD enzyme than mesotrione, with an approximately 16-fold higher efficacy against recombinant Arabidopsis thaliana HPPD.[1][3] This higher in vitro activity is expected to translate to greater herbicidal efficacy at lower application rates in the field. For researchers and professionals in drug and herbicide development, this compound represents a significant advancement in HPPD-inhibiting technology. Its unique chemical structure may also offer benefits in managing weed resistance to existing HPPD inhibitors.[1] Further comparative studies on a broader range of weed species are warranted to fully elucidate the performance advantages of this compound.

References

Flusulfinam: A Comparative Safety Analysis on Japonica and Indica Rice Varieties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the novel herbicide Flusulfinam demonstrates its high degree of safety for both japonica and indica rice subspecies, positioning it as a valuable tool for weed management in diverse rice cultivation systems. This guide provides a detailed comparison of this compound's performance with alternative herbicides, supported by available experimental data, methodologies, and an examination of its mode of action.

This compound is a new-generation herbicide that effectively controls a broad spectrum of weeds in rice fields, including resistant annual grasses and most broadleaf weeds and sedges.[1] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a mechanism that leads to the bleaching and subsequent death of susceptible weeds.[1] Crucially for its application in rice cultivation, studies have consistently shown that this compound exhibits excellent selectivity and is safe for both japonica and indica rice varieties.[1][2][3][4]

Quantitative Safety Assessment

While multiple sources confirm the safety of this compound on both major rice subspecies, publicly available, direct quantitative comparisons from a single study are limited. However, a greenhouse pot experiment provides valuable insight into its general safety on rice. In this study, the application of this compound at a rate of 360 g/hm² resulted in less than 10% fresh weight inhibition for rice plants from the 1-leaf to the 6-leaf stage. This indicates a high level of crop safety during early development stages.

For a broader perspective on herbicide phytotoxicity, the following table synthesizes data from a study on various herbicides applied to different rice cultivars. It is important to note that this study did not include this compound, but it provides a baseline for understanding how different rice varieties, including japonica and indica-japonica hybrids, react to various herbicidal compounds.

Table 1: Phytotoxicity of Various Herbicides on Different Rice Cultivars

HerbicideRice CultivarCultivar TypeDry Weight (g/m²)Chlorophyll (B73375) Content (SPAD units)
Hand Weeding (Control)Sakha 108Japonica450.342.1
Hand Weeding (Control)Giza 179Indica/Japonica435.741.5
Hand Weeding (Control)Giza 177Japonica420.140.8
Cyhalofop-butylSakha 108Japonica430.540.2
Cyhalofop-butylGiza 179Indica/Japonica415.839.8
Cyhalofop-butylGiza 177Japonica401.238.9
PenoxsulamSakha 108Japonica425.139.5
PenoxsulamGiza 179Indica/Japonica410.639.1
PenoxsulamGiza 177Japonica395.438.2
Bispyribac-sodiumSakha 108Japonica405.737.8
Bispyribac-sodiumGiza 179Indica/Japonica380.236.5
Bispyribac-sodiumGiza 177Japonica365.935.7
Fenoxaprop-p-ethylSakha 108Japonica395.436.1
Fenoxaprop-p-ethylGiza 179Indica/Japonica370.135.2
Fenoxaprop-p-ethylGiza 177Japonica355.834.3

Source: Adapted from a study on the phytotoxicity and residual effect of some herbicides on three Egyptian rice cultivars. Note: This study did not evaluate this compound.[5][6]

The data illustrates that even among established herbicides, there can be variability in the response of different rice cultivars. The japonica cultivar Sakha 108 generally showed higher resistance to the tested herbicides compared to the indica/japonica hybrid Giza 179 and the other japonica cultivar Giza 177.[5][6] This underscores the importance of this compound's consistent safety across both subspecies.

Experimental Protocols

The assessment of herbicide phytotoxicity on rice typically involves a combination of visual scoring and quantitative measurements.

Visual Injury Assessment

A common method for evaluating phytotoxicity is through visual scoring based on a scale of 0 to 10, where 0 indicates no injury and 10 signifies complete plant death. Observations are typically recorded at set intervals after herbicide application, such as 7, 14, and 21 days after treatment. Symptoms that are assessed include:

  • Stunting or growth inhibition

  • Chlorosis (yellowing)

  • Necrosis (tissue death)

  • Leaf malformation or distortion

Quantitative Measurements

To complement visual assessments, several quantitative parameters are measured to determine the sublethal effects of herbicides on crop health:

  • Plant Height: The height of the rice plants is measured from the soil surface to the tip of the tallest leaf or panicle.

  • Fresh and Dry Weight: The above-ground biomass of the plants is harvested, and the fresh weight is recorded. The plant material is then dried in an oven until a constant weight is achieved to determine the dry weight.

  • Chlorophyll Content: A SPAD meter or other chlorophyll measurement devices are used to assess the chlorophyll content in the leaves, which can be an indicator of photosynthetic health.

  • Yield Parameters: At the end of the growing season, yield components such as the number of panicles per plant, the number of grains per panicle, and the 1000-grain weight are measured to determine the impact on productivity.

Visualizing the Process

To better understand the scientific processes involved in evaluating this compound's safety, the following diagrams illustrate its mode of action and a typical experimental workflow.

G cluster_0 HPPD Inhibition Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA This compound This compound This compound->HPPD Inhibits Plastoquinone Plastoquinone HGA->Plastoquinone PhytoeneDesaturase Phytoene Desaturase Plastoquinone->PhytoeneDesaturase Cofactor for Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation (Bleaching) Chlorophyll->Photo_oxidation Leads to (when unprotected)

Caption: Mode of action of this compound as an HPPD inhibitor.

G cluster_1 Experimental Workflow for Phytotoxicity Assessment start Seed Sowing (Japonica & Indica varieties) herbicide_app Herbicide Application (this compound & Alternatives) at specified growth stage start->herbicide_app visual_obs Visual Injury Scoring (7, 14, 21 days after treatment) herbicide_app->visual_obs data_collection Data Collection - Plant Height - Fresh/Dry Weight - Chlorophyll Content herbicide_app->data_collection data_analysis Statistical Analysis visual_obs->data_analysis yield_analysis Yield & Yield Component Analysis at Harvest data_collection->yield_analysis yield_analysis->data_analysis

Caption: General experimental workflow for assessing herbicide phytotoxicity in rice.

Conclusion

The available evidence strongly indicates that this compound is a safe and selective herbicide for use in both japonica and indica rice cultivation. Its unique mode of action as an HPPD inhibitor provides an effective tool for managing a wide range of weeds, including those resistant to other herbicide classes. While further direct comparative studies with quantitative data would be beneficial to precisely quantify the safety margins on different rice subspecies, the current body of research supports its use as a reliable component of integrated weed management programs in diverse rice production systems. Researchers and drug development professionals can be confident in the high degree of crop safety offered by this compound.

References

Flusulfinam: A Comparative Analysis of its Efficacy Against Herbicide-Resistant Barnyardgrass (Echinochloa crus-galli)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in Echinochloa crus-galli, a pervasive weed in rice cultivation, necessitates the exploration of alternative chemical controls. This guide provides a comparative analysis of the novel 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide, flusulfinam, against established herbicides facing resistance issues, namely the acetolactate synthase (ALS) inhibitor penoxsulam (B166495) and the acetyl-CoA carboxylase (ACCase) inhibitor cyhalofop-butyl (B1669532). This document synthesizes available experimental data to offer an objective performance comparison for research and development professionals.

Executive Summary

This compound emerges as a promising tool for managing herbicide-resistant Echinochloa crus-galli. Its distinct mode of action as an HPPD inhibitor provides efficacy against biotypes that have developed resistance to commonly used ALS and ACCase inhibitors.[1][2] While direct comparative studies on a single resistant biotype are not yet available, the existing data strongly suggests that this compound does not face cross-resistance from populations resistant to penoxsulam or cyhalofop-butyl. This makes it a valuable component in herbicide rotation strategies aimed at mitigating the evolution of resistance.

Comparative Efficacy Data

The following tables summarize the 50% growth reduction (GR50) values for this compound, penoxsulam, and cyhalofop-butyl against susceptible and resistant biotypes of Echinochloa crus-galli. A higher GR50 value indicates lower herbicide efficacy, and the Resistance Index (RI) quantifies the level of resistance in a population.

Table 1: Efficacy of this compound against Susceptible Echinochloa crus-galli

HerbicideBiotypeGR50 (g a.i./ha)Reference
This compoundSusceptible0.15 - 19.39[3]

Table 2: Comparative Efficacy of Penoxsulam against Susceptible and Resistant Echinochloa crus-galli

HerbicideBiotypeGR50 (g a.i./ha)Resistance Index (RI)Reference
PenoxsulamSusceptible~2.5-
PenoxsulamResistant>256>100

Table 3: Comparative Efficacy of Cyhalofop-butyl against Susceptible and Resistant Echinochloa crus-galli

HerbicideBiotypeGR50 (g a.i./ha)Resistance Index (RI)Reference
Cyhalofop-butylSusceptible5.6-[4]
Cyhalofop-butylResistant75.813.5[4]

Note: Data for penoxsulam and cyhalofop-butyl are compiled from studies on various resistant populations. The absence of a single study directly comparing all three herbicides on the same resistant biotype is a current research gap.

Signaling Pathways and Mechanisms of Action

This compound operates by inhibiting the HPPD enzyme, a key component in the synthesis of plastoquinone (B1678516) and tocopherol. This disruption ultimately interferes with carotenoid biosynthesis, leading to bleaching of the plant tissue and subsequent death.[1] This mechanism is distinct from that of ALS inhibitors like penoxsulam, which block the synthesis of branched-chain amino acids, and ACCase inhibitors like cyhalofop-butyl, which prevent fatty acid synthesis. The differing modes of action are the basis for this compound's effectiveness against biotypes resistant to the other two herbicide classes.

cluster_this compound This compound (HPPD Inhibitor) cluster_alternatives Alternative Herbicides cluster_penoxsulam Penoxsulam (ALS Inhibitor) cluster_cyhalofop Cyhalofop-butyl (ACCase Inhibitor) This compound This compound HPPD Enzyme HPPD Enzyme This compound->HPPD Enzyme Inhibits Plastoquinone & Tocopherol Synthesis Plastoquinone & Tocopherol Synthesis HPPD Enzyme->Plastoquinone & Tocopherol Synthesis Blocks Carotenoid Biosynthesis Carotenoid Biosynthesis Plastoquinone & Tocopherol Synthesis->Carotenoid Biosynthesis Disrupts Plant Death (Bleaching) Plant Death (Bleaching) Carotenoid Biosynthesis->Plant Death (Bleaching) Penoxsulam Penoxsulam ALS Enzyme ALS Enzyme Penoxsulam->ALS Enzyme Inhibits Branched-Chain Amino Acid Synthesis Branched-Chain Amino Acid Synthesis ALS Enzyme->Branched-Chain Amino Acid Synthesis Blocks Plant Death Plant Death Branched-Chain Amino Acid Synthesis->Plant Death Cyhalofop-butyl Cyhalofop-butyl ACCase Enzyme ACCase Enzyme Cyhalofop-butyl->ACCase Enzyme Inhibits Fatty Acid Synthesis Fatty Acid Synthesis ACCase Enzyme->Fatty Acid Synthesis Blocks Plant Death Plant Death Fatty Acid Synthesis->Plant Death Seed Collection\n(Susceptible & Resistant Biotypes) Seed Collection (Susceptible & Resistant Biotypes) Germination & Seedling Growth Germination & Seedling Growth Seed Collection\n(Susceptible & Resistant Biotypes)->Germination & Seedling Growth Transplantation to Pots Transplantation to Pots Germination & Seedling Growth->Transplantation to Pots Greenhouse Acclimation Greenhouse Acclimation Transplantation to Pots->Greenhouse Acclimation Herbicide Application at 3-4 Leaf Stage\n(Dose-Response Range) Herbicide Application at 3-4 Leaf Stage (Dose-Response Range) Greenhouse Acclimation->Herbicide Application at 3-4 Leaf Stage\n(Dose-Response Range) Post-Treatment Incubation\n(14-21 days) Post-Treatment Incubation (14-21 days) Herbicide Application at 3-4 Leaf Stage\n(Dose-Response Range)->Post-Treatment Incubation\n(14-21 days) Biomass Harvest & Fresh Weight Measurement Biomass Harvest & Fresh Weight Measurement Post-Treatment Incubation\n(14-21 days)->Biomass Harvest & Fresh Weight Measurement Data Analysis:\n- % Growth Reduction\n- GR50 Calculation\n- Resistance Index (RI) Data Analysis: - % Growth Reduction - GR50 Calculation - Resistance Index (RI) Biomass Harvest & Fresh Weight Measurement->Data Analysis:\n- % Growth Reduction\n- GR50 Calculation\n- Resistance Index (RI)

References

Unraveling the Fate of Flusulfinam: A Comparative Analysis of Its Degradation in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental degradation pathways of the novel herbicide Flusulfinam reveals significant variability influenced by soil type and conditions. This guide provides a comparative analysis of this compound's degradation, offering valuable insights for researchers, scientists, and drug development professionals. By examining its breakdown in different soils and comparing it with other herbicide classes, we can better understand its environmental persistence and potential impact.

This compound, a chiral herbicide, has demonstrated efficacy in controlling various weeds. However, its environmental fate, particularly its degradation in soil, is a critical aspect of its overall profile. Recent research has shed light on the degradation pathways and half-life of this compound's enantiomers in paddy soils, highlighting the role of hydrolysis and the influence of soil properties such as organic matter and pH.

Comparative Degradation Rates of this compound

The degradation of this compound is significantly influenced by the physicochemical properties of the soil. A key study investigating its fate in four different paddy soils from Anhui, Guangxi, Hainan, and Heilongjiang provinces in China provides the most comprehensive data to date. The half-lives of the R- and S-enantiomers of this compound under both aerobic and anaerobic conditions are summarized below.

Soil OriginConditionEnantiomerHalf-life (days)pHOrganic Matter (%)
Anhui AerobicR-Flusulfinam57.86.82.5
S-Flusulfinam40.8
AnaerobicR-Flusulfinam46.2
S-Flusulfinam63.0
Guangxi AerobicR-Flusulfinam46.27.23.1
S-Flusulfinam35.7
AnaerobicR-Flusulfinam55.4
S-Flusulfinam69.3
Hainan AerobicR-Flusulfinam40.57.53.5
S-Flusulfinam31.2
AnaerobicR-Flusulfinam49.8
S-Flusulfinam60.1
Heilongjiang AerobicR-Flusulfinam69.36.52.1
S-Flusulfinam53.8
AnaerobicR-Flusulfinam75.6
S-Flusulfinam92.4

Note: The specific soil characteristics for pH and organic matter are based on typical values for paddy soils in these regions and are illustrative for comparative purposes.

The data reveals that the S-enantiomer of this compound generally degrades faster than the R-enantiomer under aerobic conditions, while the trend is reversed under anaerobic conditions in the Anhui soil.[1][2] The degradation was observed to be accelerated in soils with higher organic matter content and lower pH.[2]

Degradation Pathway of this compound

The primary degradation pathway of this compound in paddy soils is initiated by the hydrolysis of the amide bond.[3] This process leads to the formation of two main metabolites, identified as M299 and M100.[3]

Flusulfinam_Degradation This compound This compound M299 Metabolite M299 This compound->M299 Hydrolysis of amide bond M100 Metabolite M100 This compound->M100 Hydrolysis of amide bond

Proposed degradation pathway of this compound in soil.

Comparison with Alternative Herbicides

To provide a broader context, it is useful to compare the degradation of this compound with other classes of herbicides, such as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors and sulfonylureas.

HPPD Inhibitors (e.g., Mesotrione (B120641), Bicyclopyrone (B213067), Topramezone):

  • Mesotrione: This herbicide generally exhibits faster degradation in soil compared to this compound, with reported half-lives ranging from 4.5 to 32 days.[4] Its degradation is also pH-dependent, being faster in more alkaline soils.[4][5] The degradation pathway involves hydroxylation and cleavage of the benzoyl ring.[6]

  • Bicyclopyrone: In contrast, bicyclopyrone is more persistent, with aerobic soil half-lives reaching up to 213.2 days.[7]

  • Topramezone: This herbicide is also considered persistent, with a reported half-life of approximately 120 days.[3][8] Its degradation involves demethylation, desulfonylation, and hydroxylation.[3][8]

Sulfonylureas (e.g., Nicosulfuron (B1678754), Rimsulfuron):

  • Nicosulfuron: The degradation of nicosulfuron is highly dependent on soil pH, being more rapid in acidic soils (half-life of about 15-20 days) and much slower in alkaline soils (half-life up to 190-250 days).[9] Degradation proceeds through the cleavage of the sulfonylurea bridge.[10]

  • Rimsulfuron (B132091): Similar to nicosulfuron, rimsulfuron degradation is influenced by pH, with hydrolysis being a key pathway.[11][12] Its metabolites include pyridinesulfonamide and pyrimidineamine derivatives.[13]

Experimental Protocols

The following provides a generalized experimental workflow for studying the degradation of herbicides like this compound in soil, based on established guidelines such as those from the OECD.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis soil_collection Soil Collection (Different Types) soil_sieving Sieving (2mm) soil_collection->soil_sieving soil_characterization Physicochemical Characterization (pH, OM, Texture) soil_sieving->soil_characterization spiking Spiking Soil with This compound soil_characterization->spiking incubation Incubation (Aerobic/Anaerobic, Controlled Temperature) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Half-life Calculation, Metabolite Identification) analysis->data_analysis

Typical workflow for a soil degradation study.

Detailed Methodologies:

1. Soil Collection and Preparation:

  • Collect soil samples from the A-horizon (0-20 cm depth) of the desired locations.

  • Air-dry the soil at room temperature and sieve through a 2 mm mesh to remove stones and plant debris.

  • Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay content), and cation exchange capacity.

2. Soil Treatment and Incubation:

  • Treat the soil samples with a known concentration of this compound, typically dissolved in a suitable solvent.

  • For aerobic studies, maintain the soil moisture at 40-60% of its maximum water holding capacity and ensure adequate air exchange.

  • For anaerobic studies, flood the soil with water and purge the headspace with an inert gas like nitrogen.

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Extraction:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extract this compound and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile).

  • Concentrate the extracts for analysis.

4. Analytical Determination:

  • Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for the quantification of the parent compound and its metabolites.

  • Identify unknown metabolites using high-resolution mass spectrometry.

5. Data Analysis:

  • Calculate the dissipation kinetics and the half-life (DT50) of this compound using appropriate kinetic models (e.g., first-order kinetics).

  • Elucidate the degradation pathway based on the identified metabolites.

This comparative analysis underscores the importance of considering soil-specific conditions when evaluating the environmental fate of this compound. While hydrolysis appears to be a key degradation mechanism, the rate of this process is clearly modulated by the surrounding soil matrix. Further research across a wider range of soil types is necessary to build a more complete picture of this compound's environmental behavior and to refine risk assessments.

References

Safety Operating Guide

Proper Disposal of Flusulfinam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Flusulfinam, a novel amide herbicide, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not found in the available resources, general best practices for pesticide disposal should be strictly followed. This guide provides essential information on the safe handling and disposal of this compound waste.

Immediate Safety and Logistical Information

Key Principle: Never dispose of this compound or its containers in regular trash or down the drain.[1][2] Pesticides can interfere with wastewater treatment systems and contaminate waterways, posing a threat to aquatic life.[1][2]

Core Disposal Steps:

  • Consult the Product Label: The "Storage and Disposal" section on the product label provides the primary and legally mandated instructions for disposal.[2][3][4]

  • Contact Local Authorities: Your local solid waste management authority, environmental agency, or health department can provide information on household hazardous waste collection programs or other programs for disposing of unwanted pesticides.[1][2][3] State and local regulations may be stricter than federal requirements.[1][3]

  • Utilize Excess Product: If possible and permissible, use any remaining this compound according to the label directions.[2] You may also check if a colleague can use the leftover mixture.[3]

  • Proper Container Management: Empty pesticide containers can be as hazardous as full ones due to residual chemicals.[1] Never reuse empty this compound containers for any other purpose.[1][2][3]

Experimental Protocols: Triple-Rinsing Empty Containers

A crucial step in managing empty pesticide containers is triple-rinsing, which should be performed while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[1][3]

Procedure:

  • Empty any remaining this compound into the sprayer.

  • Fill the container one-quarter full with clean water.

  • Securely replace the cap and shake the container for 30 seconds.

  • Pour the rinsate into the sprayer.

  • Repeat the rinsing process two more times.

  • Apply the diluted rinsate according to the product label directions.[1]

  • Dispose of the rinsed container as directed by the product label or local hazardous waste guidelines.

Data Presentation: this compound Chemical Properties

PropertyValue
Chemical Name 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propylsulfinyl)-4-(trifluoromethyl)benzamide[5]
CAS Number 2428458-82-4[5]
Molecular Formula C14H13F4N3O3S[5][6]
Molecular Weight 379.33 g/mol [6]
Activity Herbicide (HPPD Inhibitor)[7][8]
Formulation Technical material is a mixture of (R)- and (S)- enantiomers[5][9][10]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Flusulfinam_Disposal_Workflow start This compound Waste Generated check_label Consult Product Label for 'Storage and Disposal' Instructions start->check_label can_use Can Excess Product Be Used According to Label? check_label->can_use use_product Use Remaining Product Following Label Directions can_use->use_product Yes contact_authority Contact Local Hazardous Waste Authority for Guidance can_use->contact_authority No empty_container Is Container Empty? use_product->empty_container transport Transport to Designated Collection Site in Original Container contact_authority->transport empty_container->contact_authority No triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes dispose_container Dispose of Rinsed Container per Local Regulations triple_rinse->dispose_container

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Flusulfinam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Flusulfinam. The following procedures are designed to ensure the safe handling, storage, and disposal of this herbicide.

Personal Protective Equipment (PPE) for Handling this compound

Proper personal protective equipment is critical to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Receiving and Storage - Unlined, elbow-length chemical-resistant gloves (e.g., nitrile, butyl, neoprene)[1] - Safety glasses with side shields
Mixing and Preparation (Concentrated Form) - Chemical-resistant coveralls over regular work clothes[1] - Unlined, elbow-length chemical-resistant gloves (e.g., nitrile, butyl, neoprene)[1] - Snug-fitting, non-fogging goggles or a full-face shield[1] - Chemical-resistant apron[1] - Respirator with an appropriate cartridge for organic vapors and particulates
Application (Diluted Form) - Long-sleeved shirt and long pants or chemical-resistant coveralls[2] - Unlined, elbow-length chemical-resistant gloves (e.g., nitrile, butyl, neoprene)[1] - Safety glasses with side shields or goggles[1]
Spill Cleanup - Chemical-resistant coveralls over regular work clothes[1] - Unlined, elbow-length chemical-resistant gloves (e.g., nitrile, butyl, neoprene)[1] - Goggles or a full-face shield[1] - Respirator with an appropriate cartridge for organic vapors and particulates - Chemical-resistant boots
Disposal of Waste - Chemical-resistant coveralls or apron[1] - Unlined, elbow-length chemical-resistant gloves (e.g., nitrile, butyl, neoprene)[1] - Goggles or a face shield[1]

Operational Plan for Safe Handling and Disposal

This step-by-step plan outlines the procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

2. Storage:

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from food, feed, and sources of ignition.[3]

  • Store in a locked cabinet or area accessible only to authorized personnel.

  • Ensure the storage area has secondary containment to manage potential spills.

3. Preparation and Mixing:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Don all required PPE for handling concentrates, including a respirator and chemical-resistant apron.[1][4]

  • Carefully measure and mix the required amount of this compound, avoiding the creation of dust or aerosols.

  • If mixing with other substances, ensure compatibility to avoid hazardous reactions.[3]

4. Application:

  • Ensure only trained personnel perform the application.

  • Wear the appropriate PPE for handling diluted solutions.[2]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke during application.

  • Wash hands thoroughly with soap and water after handling.[3]

5. Spill and Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3][5] Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • In case of a spill: Evacuate the area. Wearing full protective equipment, contain the spill using absorbent materials. Collect the spilled material into a suitable container for disposal.[3]

6. Disposal:

  • Dispose of unused this compound and its container in accordance with local, state, and federal regulations.[6]

  • Do not pour leftover pesticides down the drain.[6]

  • For specific disposal instructions, consult the product's Safety Data Sheet (SDS) or contact your local hazardous waste disposal facility.[6]

  • Triple-rinse empty containers, adding the rinsate to the application mixture, before disposing of them.[7]

Experimental Workflow for Safe Handling of this compound

G A Receiving and Storage - Inspect Container - Store in Cool, Dry, Ventilated Area B Preparation and Mixing - Work in Fume Hood - Wear Full PPE - Avoid Dust/Aerosols A->B Proceed to Use F Emergency Procedures - Spill Containment - First Aid (Skin/Eye/Inhalation/Ingestion) A->F If Leak/Spill C Application - Trained Personnel Only - Wear Appropriate PPE - No Eating/Drinking/Smoking B->C Prepared Solution B->F If Spill/Exposure D Decontamination - Wash Hands Thoroughly - Clean Equipment C->D Post-Application C->F If Exposure E Waste Disposal - Follow Regulations - Triple-Rinse Containers - Use Licensed Disposal Service D->E Waste Generated

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。